molecular formula C17H16ClIO2 B161072 (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran CAS No. 915095-94-2

(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran

Cat. No.: B161072
CAS No.: 915095-94-2
M. Wt: 414.7 g/mol
InChI Key: YLUHNGIWRCCQMQ-INIZCTEOSA-N
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Description

(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is a useful research compound. Its molecular formula is C17H16ClIO2 and its molecular weight is 414.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

(3S)-3-[4-[(2-chloro-5-iodophenyl)methyl]phenoxy]oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClIO2/c18-17-6-3-14(19)10-13(17)9-12-1-4-15(5-2-12)21-16-7-8-20-11-16/h1-6,10,16H,7-9,11H2/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUHNGIWRCCQMQ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20893799
Record name (S)-3-(4-(2-Chlor-5-iod-benzyl)-phenoxy)-tetrahydro-furan
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Molecular Weight

414.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915095-94-2
Record name (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydrofuran
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Record name (S)-3-(4-(2-Chlor-5-iod-benzyl)-phenoxy)-tetrahydro-furan
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Record name (3S)-3-[4-(2-chloro-5-iodobenzyl)phenoxy]tetrahydrofuran
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is a crucial chiral intermediate in the synthesis of Empagliflozin, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type-2 diabetes.[1][2] This guide provides a detailed overview of a prominent synthesis pathway for this intermediate, including experimental protocols and quantitative data.

Synthesis Pathway Overview

The most frequently documented synthesis of this compound involves the reduction of its ketone precursor, (S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone. This key transformation can be achieved using various reducing agents, with triethylsilane in the presence of a Lewis acid catalyst being a common method.

Logical Flow of the Primary Synthesis Route

G cluster_0 Starting Materials cluster_1 Intermediate Steps cluster_2 Final Product A 2-Chloro-5-iodobenzoic acid D (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone A->D Friedel-Crafts Acylation (with Oxalyl Chloride) B Fluorobenzene B->D C (S)-3-Hydroxytetrahydrofuran E (S)-(2-Chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone C->E Nucleophilic Substitution D->E F This compound E->F Carbonyl Reduction G A 4-Hydroxybenzyl chloride B Reaction with Methanesulfonyl Chloride A->B C Reaction with (S)-3-Hydroxytetrahydrofuran B->C D Reaction with 4-Iodoaniline C->D E Diazotization and Reaction with CuCl D->E F This compound E->F

References

Physicochemical properties of Empagliflozin intermediate 915095-94-2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of Empagliflozin Intermediate 915095-94-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the chemical compound with CAS number 915095-94-2. This molecule, identified as (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydro-furan, is a crucial intermediate in the synthesis of Empagliflozin, a potent and selective SGLT2 inhibitor used for the treatment of type 2 diabetes.[1][2] This document consolidates available data on its chemical and physical properties, outlines standard experimental protocols for their determination, and visually represents its synthetic pathway and role in drug development. The information presented is intended to support research, development, and quality control activities involving this important pharmaceutical intermediate.

Chemical Identity and Structure

The Empagliflozin intermediate 915095-94-2 is a complex organic molecule featuring a tetrahydrofuran ring, a phenoxy group, and a substituted phenyl ring containing both chlorine and iodine atoms.[3] Its specific stereoisomeric form is denoted by the (3S) configuration at the chiral center of the tetrahydrofuran ring.[3]

  • IUPAC Name: (3S)-3-[4-[(2-chloro-5-iodophenyl)methyl]phenoxy]oxolane[4]

  • CAS Number: 915095-94-2[5]

  • Other Names: (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran[6]

Physicochemical Properties

The following table summarizes the key physicochemical properties of the Empagliflozin intermediate 915095-94-2, compiled from various sources. These parameters are fundamental for its handling, formulation, and reaction monitoring.

PropertyValueReference(s)
Molecular Formula C₁₇H₁₆ClIO₂[1][3][5]
Molecular Weight 414.66 g/mol [5]
Appearance White powder / Solid[4][6]
Boiling Point 476.0 ± 45.0 °C (Predicted)[4][7]
Density 1.578 ± 0.06 g/cm³ (at 20°C)[1][7]
Polar Surface Area (PSA) 18.46 Ų[4]
LogP (Octanol-Water Partition Coefficient) 4.703[4]
Storage Conditions 2-8°C, protect from light[1][7]
Purity ≥99%[1]
Melting Point Not Available[1][7]
Flash Point Not Available[1][7]
Solubility Not Available[7]

Experimental Protocols

While specific, detailed experimental protocols for this intermediate are not publicly available, this section outlines standard methodologies used in pharmaceutical development for characterizing such compounds.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of pharmaceutical intermediates.[6]

Objective: To separate the main compound from any impurities, starting materials, or by-products and to quantify its purity.

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm), an autosampler, and data acquisition software.

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve good separation.

  • Sample Preparation: A known concentration of the intermediate is accurately weighed and dissolved in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. This is further diluted to a working concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: Determined by the UV absorbance maximum of the compound (typically scanned using a photodiode array detector).

  • Analysis: The chromatogram of the sample is recorded. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the synthesized intermediate. The characterization by ¹H NMR and ¹³C NMR is a common practice for such compounds.[8]

Objective: To elucidate the molecular structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be run for more detailed structural assignment.

  • Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the peaks in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, are analyzed to confirm the presence of all functional groups and their connectivity, matching the expected structure of (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydro-furan.

Melting Point Determination

Although not reported in the available literature, the melting point is a fundamental property indicating purity.

Objective: To determine the temperature range over which the solid intermediate transitions to a liquid.

  • Instrumentation: A digital melting point apparatus.

  • Procedure: A small amount of the dry, powdered sample is packed into a capillary tube. The tube is placed in the apparatus, and the temperature is gradually increased.

  • Analysis: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A sharp melting range is indicative of high purity.

Synthesis and Role in Drug Development

The intermediate 915095-94-2 is not an active pharmaceutical ingredient but a building block for the synthesis of Empagliflozin.[1][9][10] Its synthesis involves multiple steps, and its structure is designed to facilitate the subsequent formation of the final Empagliflozin molecule.

The following diagram illustrates a generalized synthetic workflow for obtaining the intermediate.

G Simplified Synthesis Workflow for Intermediate 915095-94-2 cluster_start Starting Materials cluster_process Reaction Steps cluster_product Final Product start1 2-Chloro-5-iodobenzoic acid step1 Friedel-Crafts Reaction (Coupling) start1->step1 start2 (S)-3-Hydroxytetrahydrofuran start2->step1 step2 Reduction step1->step2 Intermediate Ketone product (3S)-3-[4-[(2-Chloro-5-iodophenyl) methyl]phenoxy]tetrahydro-furan (CAS 915095-94-2) step2->product

Caption: Generalized workflow for the synthesis of Empagliflozin Intermediate 915095-94-2.

The primary role of this intermediate is to be further processed to create Empagliflozin. Empagliflozin functions by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the kidneys.[11][] This inhibition reduces the reabsorption of glucose from the filtrate back into the blood, leading to increased urinary glucose excretion and consequently lowering blood glucose levels in patients with type 2 diabetes.[11]

The logical relationship from the intermediate to the final therapeutic action is depicted below.

G Role of Intermediate in Empagliflozin's Mechanism of Action A Intermediate 915095-94-2 B Chemical Synthesis (e.g., Glycosylation) A->B is a precursor for C Empagliflozin (API) B->C D Inhibits SGLT2 in Kidney C->D selectively E Increased Urinary Glucose Excretion D->E leads to F Lowered Blood Glucose E->F G Treatment of Type 2 Diabetes F->G results in

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Mechanism of Action of Halogenated Phenstatin Analogs

Introduction

Phenstatins are a class of synthetic compounds that have garnered significant interest in oncology research due to their potent antimitotic activity. Derived from the natural product combretastatin A-4, phenstatins exhibit a core structural feature of two aromatic rings linked by a carbonyl group. A key area of investigation has been the synthesis and evaluation of halogenated phenstatin analogs, where the introduction of halogen atoms (such as fluorine, chlorine, or bromine) onto the aromatic rings can significantly modulate their biological activity, metabolic stability, and overall efficacy as potential anticancer agents.[1][2][3] This guide provides a detailed examination of the mechanism of action of these halogenated analogs, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism by which halogenated phenstatin analogs exert their cytotoxic effects is through the disruption of microtubule dynamics.[4][5] Microtubules are essential cytoskeletal polymers involved in critical cellular functions, including the formation of the mitotic spindle during cell division.[6][7]

1. Binding to the Colchicine Site on β-Tubulin: Halogenated phenstatin analogs, much like their parent compound and combretastatins, act as potent inhibitors of tubulin polymerization.[1][8][9] They bind to the colchicine-binding site on the β-tubulin subunit.[7][8] This binding event induces a conformational change in the tubulin dimer, preventing its incorporation into growing microtubule polymers.[7]

2. Disruption of Microtubule Formation: The binding of these analogs to tubulin heterodimers prevents their self-assembly into microtubules. This leads to a net depolymerization of existing microtubules and inhibits the formation of new ones, disrupting the dynamic equilibrium necessary for proper cellular function.[10]

3. Downstream Cellular Consequences: The disruption of the microtubule network triggers a cascade of events within the cancer cell:

  • Mitotic Spindle Disruption: The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes during mitosis.[8]

  • Cell Cycle Arrest: This disruption activates the spindle assembly checkpoint, leading to an arrest of the cell cycle, predominantly in the G2/M phase.[8][11][12][13]

  • Induction of Apoptosis: Prolonged arrest in mitosis ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[8][14][15] This is a hallmark of many microtubule-targeting agents used in cancer therapy.[6]

The specific potency of these analogs is heavily influenced by the nature and position of the halogen substitutions, a concept explored through structure-activity relationship (SAR) studies.[3][16] For instance, replacing the 3,4,5-trimethoxyphenyl A-ring of phenstatin with a 2,4,5-trifluoro-3-methoxyphenyl unit has been shown to conserve both the antitubulin and cytotoxic effects.[1][9]

Quantitative Data Summary

The biological activity of halogenated phenstatin analogs is typically quantified by their cytotoxicity against various cancer cell lines (expressed as IC50 or GI50 values) and their direct inhibitory effect on tubulin polymerization.

Table 1: Cytotoxicity of Halogenated Phenstatin and Related Analogs

Compound Cancer Cell Line IC50 / GI50 (µM) Reference
Fluoro isocombretastatin 7k Leukemia (SR) 0.015 [1][9]
Fluoro isocombretastatin 7k Leukemia (HL-60(TB)) 0.023 [1][9]
Fluoro isocombretastatin 7k Melanoma (MDA-MB-435) 0.019 [1][9]
2'-Methoxyphenstatin (Metabolite 23) Leukemia (K-562) <0.01 [11]
2'-Methoxyphenstatin (Metabolite 23) Melanoma (M14) <0.01 [11]
2'-Methoxyphenstatin (Metabolite 23) Breast (MDA-MB-435) <0.01 [11]
Phenothiazine derivative 21 Various 0.029 - 0.093 [4]
Halogenated phenoxychalcone 2c Breast (MCF-7) 1.52 [2]

| Halogenated phenoxychalcone 2f | Breast (MCF-7) | 1.87 |[2] |

Table 2: Inhibition of Tubulin Polymerization

Compound IC50 (µM) Reference
Phenstatin 15.0 [11]
2'-Methoxyphenstatin (Metabolite 23) 3.2 [11]
Lavendustin A derivative 1.4 [17]

| Tubulin polymerization-IN-41 | 2.61 |[7] |

Visualization of Pathways and Workflows

Mechanism_of_Action A Halogenated Phenstatin Analog B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Network C->D E Mitotic Spindle Disruption D->E F G2/M Phase Cell Cycle Arrest E->F G Induction of Apoptosis F->G H Cancer Cell Death G->H

Caption: Core signaling pathway for halogenated phenstatin analogs.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies cluster_validation Validation A Synthesis & Purification of Analogs B Cytotoxicity Assay (e.g., MTT) A->B C Determine IC50 Values Across Cell Lines B->C D Tubulin Polymerization Assay C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (Annexin V/PI) E->F G Confirm MOA & Identify Lead Compound F->G

Caption: Standard experimental workflow for evaluating phenstatin analogs.

Detailed Experimental Protocols

Tubulin Polymerization Assay (Turbidity-Based)

This assay monitors the polymerization of tubulin into microtubules by measuring the increase in light scattering (turbidity).[7]

  • Principle: The formation of microtubules from tubulin dimers causes an increase in the optical density (OD) of the solution, which can be measured spectrophotometrically at 340-350 nm.[7]

  • Materials:

    • Lyophilized tubulin (>99% pure)

    • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)[18][19]

    • GTP stock solution (e.g., 100 mM)

    • Glycerol

    • Test compounds (halogenated phenstatin analogs) and controls (e.g., paclitaxel as enhancer, colchicine/nocodazole as inhibitor) dissolved in DMSO.[8][18]

    • 96-well microplate (UV-transparent)

    • Temperature-controlled microplate reader

  • Procedure:

    • Prepare a tubulin solution (e.g., 2-3 mg/mL) by reconstituting lyophilized tubulin in ice-cold General Tubulin Buffer containing GTP (final concentration 1 mM) and glycerol (e.g., 10%).[6][18][19] Keep on ice.

    • Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.[6]

    • Pre-warm the microplate reader to 37°C.[6][19]

    • In a pre-warmed 96-well plate, add the test compounds/controls.

    • Initiate the polymerization reaction by adding the cold tubulin solution to each well. Mix gently.[6]

    • Immediately place the plate in the 37°C reader and begin measuring the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.[6][19]

  • Data Analysis: Plot absorbance vs. time. Inhibitors of tubulin polymerization will decrease the rate (Vmax) and extent of the absorbance increase compared to the DMSO control.[6]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on DNA content.[20]

  • Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. Cells in G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1 phase, while cells in S phase have intermediate DNA content.[20]

  • Materials:

    • Cultured cancer cells

    • Test compounds

    • Phosphate Buffered Saline (PBS)

    • Fixative: ice-cold 70% ethanol[21][22]

    • PI/RNase A staining solution[21]

    • Flow cytometer

  • Procedure:

    • Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the halogenated phenstatin analog for a specified time (e.g., 24-48 hours).

    • Harvest the cells (including floating cells) by trypsinization and centrifugation (e.g., 200 x g for 5 min).[21]

    • Wash the cell pellet with cold PBS.[21]

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol, adding it dropwise while gently vortexing. Incubate for at least 2 hours at 4°C (or overnight).[21][22]

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.[22]

    • Resuspend the cell pellet in the PI/RNase A staining solution and incubate in the dark for 15-30 minutes at room temperature or 37°C.[21][23] RNase A is crucial to degrade RNA, which PI can also bind to.

    • Analyze the samples on a flow cytometer, collecting at least 10,000-20,000 events per sample.[23]

  • Data Analysis: Generate DNA content frequency histograms. Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[21][22] An accumulation of cells in the G2/M peak indicates cell cycle arrest at this phase.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[24]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[25] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can label these cells. Propidium Iodide (PI) is a membrane-impermeant dye used to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).[24][25]

  • Materials:

    • Cultured cancer cells

    • Test compounds

    • Annexin V-FITC/PI apoptosis detection kit (containing Annexin V-FITC, PI solution, and binding buffer)[24]

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compound as described for the cell cycle analysis.

    • Harvest both adherent and floating cells and collect them by centrifugation (e.g., 670 x g for 5 min).[24]

    • Wash the cells twice with cold PBS.[24]

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.[25]

    • Analyze the samples by flow cytometry within one hour.[25]

  • Data Analysis:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells[24]

    • Annexin V+ / PI+: Late apoptotic or necrotic cells[24]

    • Annexin V- / PI+: Necrotic cells

References

The Keystone of Glycemic Control: A Technical Guide to the Discovery and Development of Core Intermediates for SGLT2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and development of pivotal intermediates in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. As a cornerstone of modern type 2 diabetes management, the efficient and scalable synthesis of these therapeutic agents is of paramount importance. This document delves into the critical chemical entities that form the backbone of leading SGLT2 inhibitors, offering detailed experimental methodologies, comparative data on synthetic routes, and visual representations of key biological and developmental pathways.

The SGLT2 Signaling Pathway: A Target for Glycemic Regulation

Sodium-glucose co-transporter 2 (SGLT2), predominantly expressed in the proximal renal tubules, is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[1] By inhibiting SGLT2, a novel therapeutic class of drugs, known as gliflozins, effectively lower blood glucose levels by promoting urinary glucose excretion in an insulin-independent manner.[1][2] This mechanism not only aids in glycemic control but has also demonstrated cardiovascular and renal protective benefits.[3]

SGLT2_Signaling_Pathway cluster_lumen Renal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glucose_Na Glucose & Na+ SGLT2 SGLT2 Glucose_Na->SGLT2 Glucose_Na_in Glucose & Na+ SGLT2->Glucose_Na_in Co-transport GLUT2 GLUT2 Glucose_Na_in->GLUT2 Facilitated Diffusion NaK_pump Na+/K+ ATPase Glucose_Na_in->NaK_pump Active Transport Glucose_blood Glucose GLUT2->Glucose_blood K_in K+ Na_blood Na+ NaK_pump->Na_blood Glucose_out Glucose Na_out Na+ K_blood->NaK_pump SGLT2_Inhibitor SGLT2 Inhibitor SGLT2_Inhibitor->SGLT2 Inhibition

SGLT2-mediated glucose reabsorption and its inhibition.

The Genesis of SGLT2 Inhibitors: A Drug Development Workflow

The journey from a biological target to a marketed drug is a long and intricate process. The development of SGLT2 inhibitors followed a structured path, beginning with the identification and validation of SGLT2 as a viable target, progressing through extensive preclinical and clinical trials, and culminating in regulatory approval and post-market surveillance.[3][4]

Drug_Development_Workflow Target_ID Target Identification & Validation Lead_Gen Lead Generation & Optimization Target_ID->Lead_Gen Hit-to-Lead Preclinical Preclinical Development Lead_Gen->Preclinical Candidate Selection IND IND Filing Preclinical->IND Phase1 Phase I Clinical Trials IND->Phase1 Phase2 Phase II Clinical Trials Phase1->Phase2 Phase3 Phase III Clinical Trials Phase2->Phase3 NDA NDA/MAA Submission Phase3->NDA Approval Regulatory Approval & Launch NDA->Approval Post_Market Phase IV / Post-Market Surveillance Approval->Post_Market

Generalized workflow for SGLT2 inhibitor drug development.

Structural Evolution: From Phlorizin to Modern C-Aryl Glucosides

The discovery of SGLT2 inhibitors traces back to phlorizin, a natural O-glucoside found in the bark of apple trees.[2] While a potent SGLT inhibitor, phlorizin's poor metabolic stability and lack of selectivity limited its therapeutic potential. This led to the rational design of C-aryl glucosides, which replaced the unstable O-glycosidic bond with a more robust C-C bond, significantly improving pharmacokinetic properties and marking a pivotal moment in the development of this drug class.[5][6][7]

Structural_Evolution Phlorizin Phlorizin (Natural O-glucoside) - Poor metabolic stability - Low selectivity (SGLT1/SGLT2) C_Aryl_Glucosides C-Aryl Glucosides - Improved metabolic stability (C-C bond) - Enhanced selectivity for SGLT2 Phlorizin->C_Aryl_Glucosides Rational Drug Design Dapagliflozin Dapagliflozin Key Intermediate: 5-Bromo-2-chloro-4'-ethoxydiphenylmethane C_Aryl_Glucosides->Dapagliflozin Lead Optimization Canagliflozin Canagliflozin Key Intermediate: Anhydroketopyranose derivative C_Aryl_Glucosides->Canagliflozin Lead Optimization Empagliflozin Empagliflozin Key Intermediate: (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran C_Aryl_Glucosides->Empagliflozin Lead Optimization

Evolution of SGLT2 inhibitors from the natural product phlorizin.

Core Intermediates: Synthesis and Comparative Analysis

The industrial-scale synthesis of SGLT2 inhibitors hinges on the efficient preparation of key intermediates. This section details the synthesis of core intermediates for three leading gliflozins: dapagliflozin, canagliflozin, and empagliflozin, and provides a comparative analysis of reported yields and purities for different synthetic routes.

Key Intermediate for Dapagliflozin: 5-Bromo-2-chloro-4'-ethoxydiphenylmethane

This diarylmethane derivative is a crucial building block for dapagliflozin. Its synthesis typically involves a Friedel-Crafts acylation followed by a reduction.

Table 1: Comparative Data for the Synthesis of 5-Bromo-2-chloro-4'-ethoxydiphenylmethane

RouteKey TransformationReagentsYield (%)Purity (%)Reference
1One-pot Friedel-Crafts acylation and reduction2-chloro-5-bromobenzoic acid, thionyl chloride, phenetole, borohydride, Lewis acid5798.5[8]
2Two-step: Friedel-Crafts acylation then reduction5-bromo-2-chlorobenzoic acid, oxalyl chloride, phenetole, AlCl₃, then Et₃SiH, TFANot specified>99.0[9]

Experimental Protocol: One-Pot Synthesis (Route 1)

  • Acyl Chloride Formation: 2-chloro-5-bromobenzoic acid is reacted with thionyl chloride to generate the corresponding acyl chloride.

  • Friedel-Crafts Acylation: In the same pot, an organic solvent, a Lewis acid (e.g., AlCl₃), and phenetole are added. The acyl chloride reacts with phenetole to form the benzophenone intermediate.

  • Reduction: A borohydride reducing agent is then introduced to reduce the ketone to the desired diphenylmethane.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified, typically by recrystallization from ethanol, to yield a light yellow solid.[8]

Key Intermediate for Canagliflozin: Anhydroketopyranose Derivative

A key strategy in the synthesis of canagliflozin involves the use of a novel anhydroketopyranose intermediate, which allows for the stereoselective introduction of the C-aryl group.

Table 2: Data for the Synthesis of the Anhydroketopyranose Intermediate

RouteKey TransformationReagentsYield (%)PurityReference
1Intramolecular glycosidationC-arylglucosideTrifluoroacetic acid, TMDSHigh[10][11]

Experimental Protocol: Synthesis via Anhydroketopyranose

A detailed, step-by-step experimental protocol for the synthesis of the anhydroketopyranose intermediate is often proprietary. However, the general approach involves the formation of a C-glucoside which then undergoes an acid-catalyzed intramolecular cyclization to form the anhydroketopyranose structure. This intermediate can then be further elaborated to canagliflozin.[10][11]

Key Intermediate for Empagliflozin: (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran

This chiral ether is a pivotal intermediate in the synthesis of empagliflozin. Several synthetic routes have been developed to produce this compound with high enantiomeric purity.

Table 3: Comparative Data for the Synthesis of (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran

RouteKey TransformationReagentsYield (%)Purity (%)Reference
1Friedel-Crafts alkylation and reduction(S)-3-phenoxytetrahydrofuran, 5-bromo-2-chlorobenzoic acid, AlCl₃, 1,1,3,3-tetramethyldisiloxane>75>99[12]
2Mitsunobu reaction4-(5-bromo-2-chlorobenzyl)phenol, (R)-tetrahydrofuran-3-ol, DIAD, PPh₃Not specifiedHigh[13]
3One-pot reduction and cyclization(S)-2-(4-(5-bromo-2-chlorobenzoyl)phenoxy)succinate, InBr₃, TMDSHighHigh[14]

Experimental Protocol: Friedel-Crafts Route (Route 1)

  • Friedel-Crafts Acylation: (S)-3-phenoxytetrahydrofuran is acylated with 5-bromo-2-chlorobenzoyl chloride (prepared from the corresponding benzoic acid) in the presence of a Lewis acid like AlCl₃ to form (S)-(5-bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone.

  • Reduction: The resulting ketone is reduced using a silane reducing agent, such as 1,1,3,3-tetramethyldisiloxane, in the presence of a Lewis acid.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted. The crude product is then purified by recrystallization from a solvent system like acetonitrile/water to afford the desired product as white crystals with a yield of 92%.[13]

Conclusion

The development of efficient and scalable synthetic routes for the key intermediates of SGLT2 inhibitors is a testament to the ingenuity of process chemists and a critical factor in making these important medicines accessible to patients. The C-aryl glucoside scaffold, a significant improvement over the natural product phlorizin, has paved the way for a new generation of antidiabetic agents. The synthetic strategies and detailed protocols outlined in this guide highlight the chemical innovations that have enabled the large-scale production of these life-changing drugs. Further research into novel and more efficient synthetic methodologies will continue to be a key driver of progress in this therapeutic area.

References

Structural Elucidation of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of (S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran, a key intermediate in the synthesis of the SGLT2 inhibitor, Empagliflozin. This document collates available data on its physicochemical properties, spectroscopic characterization, and synthesis. Furthermore, it delves into its biological activity as a microtubule destabilizing agent. Detailed experimental protocols, data tables, and process diagrams are provided to support research and development activities.

Introduction

This compound is a synthetic organic compound of significant interest in medicinal chemistry.[1][2] Its primary role is as a crucial building block in the multi-step synthesis of Empagliflozin, a widely used therapeutic agent for the management of type 2 diabetes.[3][4] Beyond its role as a pharmaceutical intermediate, this molecule has demonstrated potential as a microtubule destabilizing agent, exhibiting anticancer properties.[5][6] The structural features, including a chiral tetrahydrofuran moiety, a substituted phenoxy group, and a halogenated benzyl group, contribute to its chemical reactivity and biological activity.[2][7]

Physicochemical and Spectroscopic Data

The structural integrity and purity of this compound are confirmed through a combination of spectroscopic techniques. While detailed spectral data is often proprietary, this section summarizes the expected analytical data based on available information.

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 915095-94-2[2]
Molecular Formula C₁₇H₁₆ClIO₂[1][3]
Molecular Weight 414.67 g/mol [1][2]
Appearance White to off-white crystalline powder[8]
InChI Key YLUHNGIWRCCQMQ-INIZCTEOSA-N[1]

Table 2: Spectroscopic Data Summary

TechniqueExpected Data
¹H NMR Signals corresponding to aromatic, benzylic, tetrahydrofuran, and ether protons.
¹³C NMR Resonances for all 17 carbon atoms in their respective chemical environments.
Mass Spectrometry (MS) A molecular ion peak [M]+ and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy Absorption bands for C-O (ether), C-H (aromatic and aliphatic), C-Cl, and C-I bonds.

Note: Specific chemical shifts (δ), mass-to-charge ratios (m/z), and vibrational frequencies (cm⁻¹) are not publicly available in detail and would need to be determined experimentally.

Synthesis and Experimental Protocols

The synthesis of this compound has been approached through various synthetic routes, often starting from 2-chloro-5-iodobenzoic acid or 4-hydroxybenzyl chloride.[9][10] A common strategy involves a multi-step process including acylation and subsequent reduction.

General Synthesis Workflow

The following diagram illustrates a common synthetic pathway.

Synthesis_Workflow General Synthesis Workflow for this compound cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction 2_chloro_5_iodobenzoic_acid 2-Chloro-5-iodobenzoic acid Intermediate_1 (2-Chloro-5-iodophenyl)((S)-4-(tetrahydrofuran-3-yloxy)phenyl)methanone 2_chloro_5_iodobenzoic_acid->Intermediate_1 Acylating Agent S_3_phenoxytetrahydrofuran (S)-3-phenoxytetrahydrofuran S_3_phenoxytetrahydrofuran->Intermediate_1 Intermediate_1_redux (2-Chloro-5-iodophenyl)((S)-4-(tetrahydrofuran-3-yloxy)phenyl)methanone Final_Product This compound Intermediate_1_redux->Final_Product Reducing Agent (e.g., Triethylsilane)

Caption: A two-step synthesis involving acylation followed by reduction.

Detailed Experimental Protocol (Composite Method)

This protocol is a composite representation based on patent literature and may require optimization.[10][11]

Step 1: Synthesis of (2-Chloro-5-iodophenyl)((S)-4-(tetrahydrofuran-3-yloxy)phenyl)methanone

  • To a solution of (S)-3-phenoxytetrahydrofuran in a suitable solvent (e.g., dichloromethane), add 2-chloro-5-iodobenzoic acid.

  • Cool the mixture in an ice bath.

  • Slowly add an acylating agent (e.g., oxalyl chloride or a similar activating agent) and a Lewis acid catalyst (e.g., aluminum chloride).

  • Allow the reaction to stir at room temperature for several hours until completion, monitored by TLC or HPLC.

  • Quench the reaction with a cold aqueous solution (e.g., HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the ketone intermediate.

Step 2: Synthesis of this compound

  • Dissolve the ketone intermediate from Step 1 in a suitable solvent (e.g., a mixture of acetonitrile and dichloromethane).

  • Cool the solution to 0-5 °C.

  • Add a reducing agent, such as triethylsilane, followed by a Lewis acid, such as aluminum chloride.

  • Stir the reaction mixture at room temperature for a few hours until the reduction is complete (monitored by TLC or HPLC).

  • Carefully quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the final product by chromatography or recrystallization to obtain this compound as a solid.[11]

Biological Activity and Mechanism of Action

This compound is identified as a halogenated analog of Phenstatin and acts as a microtubule destabilizing agent.[1][6] This class of compounds typically functions by inhibiting tubulin polymerization, a critical process for cell division, motility, and intracellular transport.

Signaling Pathway

The proposed mechanism involves the binding of the molecule to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

Microtubule_Destabilization_Pathway Proposed Mechanism of Microtubule Destabilization Molecule This compound Tubulin β-Tubulin (Colchicine Binding Site) Molecule->Tubulin Binds to Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules Prevents CellCycle G2/M Phase Arrest Microtubules->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Inhibition of tubulin polymerization leading to apoptosis.

Experimental Protocol: Tubulin Polymerization Assay

This assay is a standard method to quantify the effect of a compound on microtubule formation in vitro.[9][12]

  • Reagents and Materials:

    • Purified tubulin (>99%)

    • GTP solution

    • Polymerization buffer

    • Test compound dissolved in DMSO

    • Control compounds (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer)

    • 96-well microplate reader with temperature control

  • Procedure:

    • Prepare a solution of tubulin in polymerization buffer containing GTP on ice.

    • Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate. Include vehicle (DMSO) and control compounds in separate wells.

    • Initiate the polymerization by adding the cold tubulin solution to each well.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the change in absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.

    • Plot absorbance versus time to generate polymerization curves. The inhibitory effect of the test compound can be quantified by comparing the rate and extent of polymerization to the vehicle control.

Conclusion

This compound is a molecule of significant synthetic and biological importance. Its structural elucidation is well-established, and various synthetic pathways have been developed. While detailed public data on its spectroscopic properties are limited, the information available provides a solid foundation for its synthesis and characterization. Its role as a microtubule destabilizing agent highlights its potential for further investigation in the field of oncology. This guide provides a centralized resource for researchers and professionals working with this compound.

References

An In-depth Technical Guide to Dabrafenib (GSK2118436): Chemical Properties, Structure, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of Dabrafenib (GSK2118436), a potent and selective inhibitor of mutant BRAF kinases. Dabrafenib is a cornerstone in the treatment of several cancers, most notably BRAF V600-mutant metastatic melanoma.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathway affected by this therapeutic agent.

Chemical Properties and Structure

Dabrafenib, identified by the CAS number 1195765-45-7 (for the free base) and 1195768-06-9 (for the mesylate salt), is a synthetic compound belonging to the class of sulfonamides, organofluorine compounds, 1,3-thiazoles, and aminopyrimidines.[2] It is primarily used in its mesylate salt form, Dabrafenib mesylate, to improve its solubility and bioavailability.[3]

Table 1: Physicochemical Properties of Dabrafenib

PropertyValueSource
Molecular Formula C23H20F3N5O2S2[2]
Molecular Weight 519.6 g/mol [2]
Appearance White to slightly colored solid[3]
Solubility Very slightly soluble at pH 1, practically insoluble above pH 4 in aqueous media. Soluble in DMSO (100 mg/mL) and ethanol (1 mg/mL with slight warming).[3][4][5]
pKa 6.6, 2.2, -1.5[3]
IUPAC Name N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide[6]
Synonyms GSK2118436, GSK2118436A, GSK-2118436[2]

Mechanism of Action and Biological Activity

Dabrafenib is a potent ATP-competitive inhibitor of the RAF family of serine/threonine kinases, with high selectivity for the mutated BRAF V600E, V600K, and V600D forms.[2][7] The BRAF gene is a critical component of the MAPK/ERK signaling pathway, which regulates cell growth, proliferation, and survival.[8][9] In approximately 50% of melanomas, a mutation in the BRAF gene leads to a constitutively active BRAF protein, resulting in uncontrolled cell proliferation and tumor growth.[9]

Dabrafenib selectively binds to the ATP-binding site of the mutant BRAF kinase, preventing the phosphorylation and subsequent activation of MEK and ERK, the downstream components of the pathway.[8] This inhibition of the MAPK/ERK cascade leads to G1 cell cycle arrest and apoptosis in cancer cells harboring the BRAF V600 mutation.[1][9]

Table 2: In Vitro Inhibitory Activity of Dabrafenib

TargetIC50 (nM)Source
B-Raf (V600E) 0.7[5]
B-Raf (wild-type) 5.2[5]
c-Raf 6.3[5]

Signaling Pathway

The primary mechanism of action of Dabrafenib involves the inhibition of the MAPK/ERK signaling pathway. The following diagram illustrates this pathway and the point of intervention by Dabrafenib.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_mutant Mutant BRAF (V600E/K) RAS->BRAF_mutant MEK MEK1/2 BRAF_mutant->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF_mutant Inhibition

Dabrafenib's inhibition of the MAPK/ERK signaling pathway.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the activity of Dabrafenib.

1. Kinase Inhibition Assay (Cell-Free)

  • Objective: To determine the in vitro inhibitory activity (IC50) of Dabrafenib against various kinases.

  • Methodology:

    • Recombinant human BRAF (wild-type and V600E mutant) and c-Raf kinases are used.

    • The kinase reaction is initiated by adding ATP to a mixture of the kinase, a suitable substrate (e.g., MEK1), and varying concentrations of Dabrafenib in a buffer solution.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The amount of phosphorylated substrate is quantified using methods such as ELISA, radioisotope incorporation (e.g., [γ-32P]ATP), or fluorescence-based assays.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the Dabrafenib concentration and fitting the data to a sigmoidal dose-response curve.

2. Cell Proliferation Assay

  • Objective: To assess the effect of Dabrafenib on the proliferation of cancer cell lines.

  • Methodology:

    • Human melanoma cell lines with known BRAF mutation status (e.g., A375 with BRAF V600E and SK-MEL-28 with wild-type BRAF) are seeded in 96-well plates.

    • After allowing the cells to adhere, they are treated with a range of concentrations of Dabrafenib or a vehicle control (e.g., DMSO).

    • Cells are incubated for a period of 72 hours.

    • Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

    • The concentration of Dabrafenib that inhibits cell growth by 50% (GI50) is determined from the dose-response curves.

3. Western Blot Analysis for Pathway Modulation

  • Objective: To confirm the inhibition of the MAPK/ERK pathway in cells treated with Dabrafenib.

  • Methodology:

    • BRAF-mutant cancer cells are treated with Dabrafenib at various concentrations for a defined period (e.g., 2 hours).

    • Cells are lysed, and total protein is extracted.

    • Protein concentration is determined using a standard method (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated MEK (p-MEK), phosphorylated ERK (p-ERK), total MEK, and total ERK. A loading control like β-actin or GAPDH is also used.

    • After incubation with appropriate secondary antibodies, the protein bands are visualized using chemiluminescence. A decrease in the levels of p-MEK and p-ERK relative to total MEK and ERK indicates pathway inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Kinase_Assay Cell-Free Kinase Assay (IC50 Determination) Proliferation_Assay Cell Proliferation Assay (GI50 Determination) Cell_Culture BRAF-mutant & Wild-type Cell Lines Cell_Culture->Proliferation_Assay Western_Blot Western Blot (Pathway Inhibition) Cell_Culture->Western_Blot Xenograft Tumor Xenograft Model (e.g., in mice) Proliferation_Assay->Xenograft Proceed if promising Dabrafenib_Treatment Oral Administration of Dabrafenib Xenograft->Dabrafenib_Treatment Tumor_Measurement Tumor Volume Measurement Dabrafenib_Treatment->Tumor_Measurement Efficacy_Evaluation Efficacy Evaluation Tumor_Measurement->Efficacy_Evaluation

A generalized workflow for the preclinical evaluation of Dabrafenib.

Clinical Significance and Applications

Dabrafenib is approved by the FDA for the treatment of patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations.[7][10] It is also indicated for the adjuvant treatment of melanoma with BRAF V600E or V600K mutations following complete resection.[10] Furthermore, in combination with the MEK inhibitor Trametinib, Dabrafenib is used to treat metastatic non-small cell lung cancer (NSCLC) with a BRAF V600E mutation.[10] The combination therapy with a MEK inhibitor has been shown to improve efficacy and overcome some mechanisms of resistance that can arise with BRAF inhibitor monotherapy.[8][11]

Conclusion

Dabrafenib is a highly selective and potent inhibitor of mutant BRAF kinases that has become a vital tool in the targeted therapy of BRAF V600-mutated cancers. Its mechanism of action through the inhibition of the MAPK/ERK signaling pathway is well-established. A thorough understanding of its chemical properties, biological activity, and the experimental methodologies used for its characterization is crucial for the continued development of targeted cancer therapies and for optimizing its clinical use.

References

The Strategic Role of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran in the Synthesis of Empagliflozin

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Pharmaceutical and Chemical Researchers

This technical guide provides a detailed examination of the pivotal role of the chiral intermediate, (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran, in the synthesis of Empagliflozin. Empagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), widely used in the treatment of type 2 diabetes mellitus. The synthesis of such a complex molecule relies on the strategic construction of key fragments, and the title compound represents a critical building block that incorporates several essential structural features of the final active pharmaceutical ingredient (API). This document outlines the synthetic pathways involving this intermediate, presents quantitative data from various reported syntheses, and provides detailed experimental protocols for key transformations.

Introduction: The Importance of the Aryl C-Glucoside Scaffold

Empagliflozin's structure is characterized by a C-glucoside moiety attached to a diarylmethane scaffold. The synthesis of this C-aryl glucoside presents a significant chemical challenge, primarily in creating the carbon-carbon bond between the glucose ring and the aromatic system with the correct stereochemistry. The strategy widely adopted in the pharmaceutical industry involves the preparation of a functionalized aglycone precursor which is then coupled with a protected glucose derivative. This compound (also referred to as (3S)-3-[4-[(2-chloro-5-iodophenyl)methyl]phenoxy]oxolane) serves as this crucial aglycone precursor.[1][2][3] Its structure contains the diarylmethane framework and the chiral tetrahydrofuran ether linkage, which are integral parts of the final Empagliflozin molecule.[4][5]

Synthesis of the Key Intermediate: this compound

The construction of this intermediate is a multi-step process that begins with simpler, commercially available starting materials. A common and efficient route involves a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[6][7]

The general synthetic approach is depicted below:

G Start 2-Chloro-5-iodobenzoic acid + Fluorobenzene Step1 Friedel-Crafts Acylation Start->Step1 AlCl₃ Intermediate1 (2-Chloro-5-iodophenyl) (4-fluorophenyl)methanone Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution (SNAr) Intermediate1->Step2 K-tert-butoxide, THF Reagent1 (S)-3-hydroxytetrahydrofuran Reagent1->Step2 Intermediate2 (S)-(2-Chloro-5-iodophenyl) (4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone Step2->Intermediate2 Step3 Ketone Reduction Intermediate2->Step3 Triethylsilane, AlCl₃ FinalProduct (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy) tetrahydrofuran Step3->FinalProduct G Start (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy) tetrahydrofuran Step1 Metal-Halogen Exchange (e.g., Grignard formation) Start->Step1 i-PrMgCl, THF Intermediate1 Aryl Magnesium or Lithium Species Step1->Intermediate1 Step2 Nucleophilic Addition Intermediate1->Step2 Reagent1 Protected Gluconolactone (e.g., TMS-protected) Reagent1->Step2 Intermediate2 Hemiketal Intermediate (Lactol) Step2->Intermediate2 Step3 Reductive Deprotection (Demethylation/Desilylation) Intermediate2->Step3 1. Methanolic HCl 2. Triethylsilane, AlCl₃ FinalProduct Empagliflozin Step3->FinalProduct

References

In-Depth Technical Guide: Anticancer Activities of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is a synthetic organic compound recognized primarily as a key intermediate in the synthesis of empagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor. Emerging research has identified this molecule as a potent anticancer agent.[1] This technical guide provides a comprehensive overview of the reported anticancer activities of this compound, focusing on its mechanism of action as a microtubule destabilizing agent. This document compiles available quantitative data, outlines detailed experimental protocols for relevant assays, and presents visual diagrams of the pertinent signaling pathways and experimental workflows.

Introduction

This compound is a halogenated analog of Phenstatin, a class of compounds known for their interaction with the microtubule network.[1] Microtubules are critical components of the cellular cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. Consequently, agents that disrupt microtubule dynamics are a cornerstone of cancer chemotherapy. This compound has demonstrated significant in vitro cytotoxicity against a range of human cancer cell lines, suggesting its potential as a lead compound for the development of novel anticancer therapeutics.[1]

Quantitative Data Presentation

The in vitro anticancer efficacy of this compound has been quantified by determining its half-maximal inhibitory concentration (IC50) against various human cancer cell lines. The available data indicates potent cytotoxic activity in the nanomolar range.

Table 1: In Vitro Cytotoxicity of this compound

CompoundCancer Cell LinesIC50 Range (µM)Reference
This compoundVarious Human0.021 - 0.031[1]

Note: The specific human cancer cell lines tested are detailed in the primary literature by Hu, S., et al. (2019).

Mechanism of Action: Microtubule Destabilization

This compound functions as a microtubule destabilizing agent.[1] This class of molecules exerts its anticancer effects by interfering with the dynamic equilibrium of microtubule polymerization and depolymerization. By binding to tubulin, the protein subunit of microtubules, the compound inhibits the assembly of microtubules. This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis and cell death.

Compound This compound Tubulin β-Tubulin Subunits Compound->Tubulin Binds to MT_Destabilization Microtubule Destabilization Compound->MT_Destabilization MT_Assembly Microtubule Assembly Tubulin->MT_Assembly Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Disruption MT_Destabilization->Mitotic_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of Action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of the anticancer activities of this compound. These represent standard protocols and may require optimization for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines

  • This compound

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Experimental Workflow for MTT Cell Viability Assay.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • This compound

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP (100 mM stock)

  • Glycerol

  • Microplate reader with temperature control and absorbance measurement capabilities at 340 nm

Procedure:

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing G-PEM buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).

  • Compound Addition: Add this compound at various concentrations to the wells. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Initiation of Polymerization: Add purified tubulin (to a final concentration of 2-3 mg/mL) to each well to initiate the polymerization reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the change in absorbance over time. The rate of tubulin polymerization is proportional to the rate of increase in absorbance. Compare the polymerization curves of the compound-treated samples to the controls to determine the inhibitory effect.

Conclusion

This compound has emerged as a potent anticancer agent with a clear mechanism of action involving the destabilization of microtubules. Its nanomolar efficacy in vitro positions it as a promising candidate for further preclinical and clinical development. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this and structurally related compounds. Future studies should focus on elucidating the precise binding site on tubulin, evaluating its efficacy in in vivo cancer models, and assessing its pharmacokinetic and toxicological profiles.

References

Controlling Chirality: A Deep Dive into the Stereochemistry of Empagliflozin Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical aspects of stereochemistry in the synthesis of Empagliflozin, a potent and selective SGLT2 inhibitor. The precise three-dimensional arrangement of atoms in the precursors is paramount to the drug's efficacy and safety. This document provides a comprehensive overview of the key stereogenic centers, the synthetic strategies employed to control them, and the analytical techniques used for their characterization.

Introduction to the Stereochemical Challenges in Empagliflozin Synthesis

Empagliflozin possesses multiple chiral centers, making its stereoselective synthesis a significant challenge. The two most critical stereochemical features are the (S)-configuration of the tetrahydrofuran ring and the β-anomeric configuration of the C-glycoside bond. The biological activity of Empagliflozin is intrinsically linked to these specific stereoisomers.

This guide will focus on the stereochemical control of two key precursors:

  • (S)-3-Hydroxytetrahydrofuran and its derivatives: This building block provides the essential chiral ether linkage in the aglycone moiety.

  • The C-Aryl Glucoside Core: The formation of the carbon-carbon bond between the glucose moiety and the aryl aglycone with the correct β-stereochemistry is a pivotal step in the synthesis.

Stereoselective Synthesis of the Aglycone Moiety: The (S)-Tetrahydrofuran Ring

The (S)-configured tetrahydrofuran ring is a key pharmacophoric element. Several synthetic strategies have been developed to obtain the chiral intermediate, (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran, with high enantiomeric purity.

Synthetic Pathways to Chiral Tetrahydrofuran Precursors

The synthesis of the chiral tetrahydrofuran moiety often starts from readily available chiral building blocks or employs asymmetric synthesis methodologies. One common precursor is (S)-3-hydroxytetrahydrofuran.

Pathway A: From L-Malic Acid

A prevalent method involves the use of L-malic acid as a chiral starting material. The synthesis proceeds through the formation of (S)-1,2,4-butanetriol, which is then cyclized to yield (S)-3-hydroxytetrahydrofuran[1].

G L_Malic_Acid L-Malic Acid Dimethyl_L_malate (S)-Dimethyl malate L_Malic_Acid->Dimethyl_L_malate Esterification (MeOH, SOCl2) Butanetriol (S)-1,2,4-Butanetriol Dimethyl_L_malate->Butanetriol Reduction (NaBH4) S_3_HTHF (S)-3-Hydroxytetrahydrofuran Butanetriol->S_3_HTHF Dehydration/ Cyclization (p-TsOH)

Pathway B: Mitsunobu Reaction

Another approach to introduce the chiral tetrahydrofuran moiety involves the Mitsunobu reaction between a phenol precursor and (R)-3-hydroxytetrahydrofuran to afford the desired (S)-ether linkage.

G Phenol Phenolic Aglycone Precursor S_Ether (S)-Tetrahydrofuranyl Ether Aglycone Phenol->S_Ether Mitsunobu Reaction (DIAD, PPh3) R_3_HTHF (R)-3-Hydroxytetrahydrofuran R_3_HTHF->S_Ether

Quantitative Data on Enantiomeric Purity

The enantiomeric excess (ee) of the chiral tetrahydrofuran precursors is crucial for the overall purity of the final drug substance.

PrecursorSynthetic MethodTypical Enantiomeric Excess (ee)Reference
(S)-3-HydroxytetrahydrofuranFrom L-Malic Acid> 99%[1]
(S)-3-phenoxytetrahydrofuranFrom (S)-3-hydroxytetrahydrofuran> 99.5%[2]
(S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuranFriedel-Crafts alkylation> 99%[3]

Stereoselective Formation of the β-C-Aryl Glucoside

The creation of the C-C bond between the anomeric carbon of the glucose ring and the aryl aglycone with high β-selectivity is a cornerstone of Empagliflozin synthesis. The stereochemical outcome of this step is highly dependent on the reaction conditions, particularly the choice of the glycosyl donor, the organometallic reagent, and the Lewis acid.

Key Synthetic Strategies

A common and effective strategy involves the reaction of a gluconolactone derivative with an organometallic derivative of the aglycone, followed by stereoselective reduction of the resulting lactol intermediate.

G Gluconolactone Protected Gluconolactone Lactol Lactol Intermediate Gluconolactone->Lactol Nucleophilic Addition Aryl_Metal Aryl Grignard or Aryllithium Reagent Aryl_Metal->Lactol Beta_Glucoside β-C-Aryl Glucoside Lactol->Beta_Glucoside Stereoselective Reduction (e.g., Et3SiH, Lewis Acid)

The stereoselectivity of the reduction step is influenced by the anomeric effect, where the hydride attacks the intermediate oxocarbenium ion preferentially from the axial direction to yield the thermodynamically more stable equatorial C-glycoside (β-anomer)[4].

Quantitative Data on Diastereoselectivity

The diastereomeric ratio (dr) of the C-glycoside is a critical quality attribute. The choice of the reducing agent and the Lewis acid plays a significant role in achieving high β-selectivity.

Glycosyl DonorArylating AgentReducing System (Lewis Acid)Diastereomeric Ratio (β:α)Reference
2,3,4,6-Tetra-O-trimethylsilyl-D-gluconolactoneAryl GrignardEt3SiH / BF3·OEt2High β-selectivity[4]
2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl bromideArylzinc reagent-High β-selectivity[5][6]
Per-silylated gluconolactoneAryllithiumEt3SiH / AlCl3High β-selectivity[7]

Experimental Protocols

Synthesis of (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran

This procedure is adapted from a patented synthesis[8].

Materials:

  • (5-bromo-2-chlorophenyl)(4-hydroxyphenyl)methanone

  • (R)-3-Hydroxytetrahydrofuran

  • Diisopropyl azodicarboxylate (DIAD)

  • Triphenylphosphine (PPh3)

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of (5-bromo-2-chlorophenyl)(4-hydroxyphenyl)methanone, (R)-3-hydroxytetrahydrofuran, and triphenylphosphine in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford (S)-3-(4-(5-bromo-2-chlorobenzoyl)phenoxy)tetrahydrofuran.

  • Reduce the ketone functionality using a suitable reducing agent (e.g., triethylsilane and a Lewis acid) to obtain the final product.

Chiral HPLC Analysis for Enantiomeric Purity of (S)-3-Hydroxytetrahydrofuran

The enantiomeric excess of (S)-3-hydroxytetrahydrofuran can be determined by chiral HPLC after derivatization.

Derivatization Agent: 3,5-Dinitrobenzoyl chloride

HPLC System:

  • Column: A suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 25 °C.

Procedure:

  • Derivatize a sample of 3-hydroxytetrahydrofuran with 3,5-dinitrobenzoyl chloride in the presence of a base (e.g., pyridine).

  • Dissolve the resulting ester derivative in the mobile phase.

  • Inject the sample onto the chiral HPLC column.

  • The two enantiomers will be separated, and the enantiomeric excess can be calculated from the peak areas of the two enantiomers.

NMR Spectroscopy for Diastereomeric Ratio Determination of C-Aryl Glucosides

The diastereomeric ratio of the C-aryl glucoside precursors can be determined by ¹H NMR spectroscopy. The anomeric proton (H-1) of the β-isomer typically appears at a different chemical shift compared to the α-isomer.

General Observations:

  • β-anomer: The anomeric proton (H-1) typically appears as a doublet with a larger coupling constant (J ≈ 8-10 Hz) due to its axial-axial relationship with H-2.

  • α-anomer: The anomeric proton (H-1) usually appears as a doublet with a smaller coupling constant (J ≈ 3-4 Hz) due to its equatorial-axial relationship with H-2.

Procedure:

  • Dissolve a sample of the C-aryl glucoside in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire a high-resolution ¹H NMR spectrum.

  • Integrate the signals corresponding to the anomeric protons of the β- and α-isomers.

  • The diastereomeric ratio is calculated from the ratio of the integration values.

Conclusion

The stereochemical integrity of Empagliflozin's precursors is a critical determinant of its pharmacological activity. The synthesis of the chiral (S)-tetrahydrofuran moiety and the stereoselective formation of the β-C-aryl glucoside bond are key challenges that have been addressed through various innovative synthetic strategies. Careful control of reaction conditions and the use of appropriate analytical techniques are essential to ensure the production of the desired stereoisomer with high purity. This guide provides a foundational understanding of the principles and practices involved in controlling the stereochemistry of Empagliflozin precursors, which is vital for researchers and professionals in the field of drug development.

References

An In-depth Technical Guide on the Solubility and Stability of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is a key intermediate in the synthesis of Empagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the treatment of type 2 diabetes.[1][2] Understanding the physicochemical properties, particularly solubility and stability, of this intermediate is crucial for process optimization, formulation development, and ensuring the quality of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the known physicochemical properties and outlines detailed experimental protocols for determining the solubility and stability of this compound.

While specific experimental data for the solubility and stability of this compound are not extensively available in public literature, this guide furnishes industry-standard methodologies for their determination.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₁₇H₁₆ClIO₂[3]
Molecular Weight 414.67 g/mol [1][3]
Physical Form Solid[3]
XLogP3-AA (Predicted) 5.1[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 4[1]

Solubility Assessment

The solubility of a drug intermediate is a critical parameter that influences its purification, handling, and formulation. Both kinetic and thermodynamic solubility are important to characterize.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes a general procedure for determining the equilibrium (thermodynamic) solubility of the title compound in various aqueous and organic solvents.

1. Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

2. Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent.

  • Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

  • After shaking, allow the vials to stand undisturbed to let the undissolved solid settle.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • Perform the experiment in triplicate for each solvent.

Data Presentation: Representative Solubility Data Table

SolventTemperature (°C)Solubility (µg/mL)Solubility (µM)
Water25[Insert Data][Insert Data]
PBS (pH 7.4)25[Insert Data][Insert Data]
0.1 N HCl25[Insert Data][Insert Data]
0.1 N NaOH25[Insert Data][Insert Data]
Ethanol25[Insert Data][Insert Data]
Methanol25[Insert Data][Insert Data]

Note: The table above is a template for presenting experimental results. Actual solubility values need to be determined experimentally.

Experimental Workflow: Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis prep1 Add excess solid to solvent prep2 Seal and place on shaker prep1->prep2 equil Shake at constant temperature (24-48 hours) prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Filter supernatant (0.22 µm) sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Quantify by HPLC sample3->sample4

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[4][5] These studies expose the compound to stress conditions more severe than accelerated stability testing.[5]

Experimental Protocol: Forced Degradation Studies

This protocol is based on the International Council for Harmonisation (ICH) guidelines.[4][6]

1. Materials:

  • This compound

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • Suitable organic solvent for initial dissolution (e.g., Acetonitrile or Methanol)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

2. Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Reflux for a specified period (e.g., 2 hours at 60 °C). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Reflux for a specified period (e.g., 2 hours at 60 °C). Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation: Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80 °C for 48 hours).

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Analysis:

  • For each stress condition, analyze the samples at appropriate time points.

  • Use a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Determine the percentage of degradation of the parent compound.

  • If significant degradation is observed, attempt to identify the major degradation products using techniques like LC-MS.

Data Presentation: Representative Forced Degradation Data Table

Stress ConditionDurationTemperature% Assay of Parent Compound% DegradationNo. of Degradants
0.1 N HCl2 hours60 °C[Insert Data][Insert Data][Insert Data]
0.1 N NaOH2 hours60 °C[Insert Data][Insert Data][Insert Data]
3% H₂O₂24 hoursRoom Temp.[Insert Data][Insert Data][Insert Data]
Thermal (Solid)48 hours80 °C[Insert Data][Insert Data][Insert Data]
Photolytic (Solid)As per ICH Q1BN/A[Insert Data][Insert Data][Insert Data]

Note: This table provides a framework for presenting the outcomes of forced degradation studies. The actual results must be obtained through experimentation.

Experimental Workflow: Forced Degradation Study

G cluster_stress Stress Conditions cluster_analysis Analysis stress1 Acid Hydrolysis (0.1 N HCl, 60°C) analysis1 Sample at time points stress1->analysis1 stress2 Base Hydrolysis (0.1 N NaOH, 60°C) stress2->analysis1 stress3 Oxidation (3% H2O2, RT) stress3->analysis1 stress4 Thermal (Solid, 80°C) stress4->analysis1 stress5 Photolytic (ICH Q1B) stress5->analysis1 analysis2 Analyze by Stability-Indicating HPLC-PDA/MS analysis1->analysis2 analysis3 Quantify Parent and Degradation Products analysis2->analysis3 analysis4 Identify Major Degradants analysis3->analysis4

Caption: Workflow for Forced Degradation Stability Studies.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited, the outlined protocols for determining thermodynamic solubility and conducting forced degradation studies are based on established industry practices and regulatory guidelines. The provided templates for data presentation and workflow diagrams offer a clear structure for reporting and visualizing these critical studies. A thorough characterization of these properties is indispensable for the efficient and robust development of Empagliflozin and other related pharmaceutical products.

References

Methodological & Application

Synthesis of Empagliflozin from (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of Empagliflozin, a potent and selective SGLT2 inhibitor, starting from the key intermediate (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran. The protocol details a three-step synthetic sequence involving a metal-halogen exchange, C-glycosylation, and a final reductive deprotection. This application note includes detailed experimental procedures, a summary of quantitative data, and visual diagrams of the synthetic workflow to aid in laboratory execution.

Introduction

Empagliflozin is an orally available, highly selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), which is primarily located in the proximal tubules of the kidneys. By inhibiting SGLT2, empagliflozin reduces the reabsorption of glucose from the glomerular filtrate and promotes its excretion in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes. The synthesis of this complex C-glucoside derivative has been a subject of significant research, with various routes developed to optimize yield and purity. This document focuses on a common and efficient synthetic route starting from this compound.

Overall Synthetic Scheme

The synthesis of Empagliflozin from this compound can be accomplished in three main steps:

  • Metal-Halogen Exchange and C-Glycosylation: The aryl iodide starting material undergoes a metal-halogen exchange to form a reactive organometallic species. This intermediate then attacks a protected gluconolactone derivative to form the crucial carbon-carbon bond of the C-glucoside.

  • Formation of the β-anomeric Methyl Glycopyranoside: The initial lactol product from the glycosylation step is unstable. An in-situ acidic workup with methanol traps the intermediate as the more stable β-anomeric methyl glycopyranoside.

  • Reductive Deprotection: The final step involves the reduction of the anomeric methoxy group and concomitant deprotection of the silyl-protected hydroxyl groups on the glucose moiety to yield Empagliflozin.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of Empagliflozin from this compound.

StepReactionKey ReagentsSolvent(s)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
1 & 2Metal-Halogen Exchange, C-Glycosylation, and Anomerizationn-Butyllithium or i-PrMgCl, Protected Gluconolactone, HCl in MethanolTHF, Toluene/MTBE-78 to RT2-4~73 (for the four-step protocol)[1]Not Isolated
3Reductive DeprotectionTriethylsilane, Aluminum Trichloride or Boron Trifluoride EtherateDichloromethane/Acetonitrile0 to 301-2~82.5[1]>98[1]
Overall---------------~50-60>99.5 (after purification)[2]

Experimental Protocols

Materials and Reagents
  • This compound

  • 2,3,4,6-Tetra-O-trimethylsilyl-D-glucono-1,5-lactone

  • n-Butyllithium (n-BuLi) in hexanes

  • Isopropylmagnesium chloride (i-PrMgCl) in THF

  • Triethylsilane (Et3SiH)

  • Aluminum trichloride (AlCl3)

  • Boron trifluoride etherate (BF3·OEt2)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile (MeCN)

  • Hydrochloric acid (HCl) in Methanol

  • Ethyl acetate (EtOAc)

  • n-Heptane

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Molecular Sieves

Step 1 & 2: Synthesis of (2S,3R,4S,5R,6R)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol

Procedure using n-Butyllithium:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise to the reaction mixture, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete metal-halogen exchange.

  • In a separate flask, dissolve 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone in anhydrous THF and cool to -78 °C.

  • Transfer the freshly prepared organolithium reagent to the solution of the protected gluconolactone via cannula, again maintaining a temperature below -70 °C.

  • Allow the reaction to stir at -78 °C for 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Add a solution of hydrochloric acid in methanol and stir for 1-2 hours to facilitate the formation of the β-anomeric methyl glycopyranoside.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude intermediate, which is typically used in the next step without further purification.

Procedure using Isopropylmagnesium Chloride (Grignard Reagent):

  • To a solution of this compound in anhydrous THF, add isopropylmagnesium chloride dropwise at room temperature.

  • Stir the mixture for 1-2 hours to facilitate the I/Mg exchange.

  • In a separate flask, dissolve 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone in anhydrous THF and cool to -78 °C.

  • Add the prepared Grignard reagent to the lactone solution and proceed with steps 7-13 as described above.

Step 3: Synthesis of Empagliflozin via Reductive Deprotection
  • Under an inert atmosphere, prepare a solution of aluminum trichloride and triethylsilane in a 1:1 mixture of anhydrous dichloromethane and acetonitrile.

  • Cool the solution to 0-10 °C.

  • Dissolve the crude (2S,3R,4S,5R,6R)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol from the previous step in a 1:1 mixture of anhydrous dichloromethane and acetonitrile.

  • Add the solution of the intermediate dropwise to the cooled Lewis acid/silane mixture over 1-2 hours, maintaining the temperature between 20-30 °C.

  • Stir the reaction mixture for an additional 1-2 hours at 20-30 °C.

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain a pale yellow oil.[1]

Purification of Empagliflozin
  • Dissolve the crude product in a minimal amount of ethyl acetate.

  • Cool the solution to -40 to -50 °C to induce precipitation of a white solid.[1]

  • Add n-heptane dropwise to the cold suspension to further promote precipitation.[1]

  • Stir the mixture for 30 minutes, then collect the solid by suction filtration.

  • Wash the filter cake with cold n-heptane.

  • Dry the solid under vacuum to afford Empagliflozin as a white to off-white solid with a purity of >98%.[1]

  • For higher purity (>99.5%), recrystallization from a suitable solvent system such as 2-propanol can be performed.[2]

Visualizations

Synthetic Workflow

Synthesis_Workflow Start (S)-3-(4-(2-Chloro-5-iodobenzyl) phenoxy)tetrahydrofuran Step1 Metal-Halogen Exchange (n-BuLi or i-PrMgCl) Start->Step1 Intermediate1 Organometallic Intermediate Step1->Intermediate1 Step2 C-Glycosylation Intermediate1->Step2 Gluconolactone Protected Gluconolactone Gluconolactone->Step2 Intermediate2 Lactol Intermediate Step2->Intermediate2 Step3 Anomerization (HCl/MeOH) Intermediate2->Step3 Intermediate3 β-anomeric Methyl Glycopyranoside Step3->Intermediate3 Step4 Reductive Deprotection (Et3SiH, AlCl3) Intermediate3->Step4 End Empagliflozin Step4->End

Caption: Synthetic workflow for Empagliflozin.

Logical Relationship of Key Steps

Logical_Relationship A Aryl Iodide Activation B C-C Bond Formation A->B Provides Nucleophile C Stereocontrol at Anomeric Center B->C Forms Lactol D Final Deprotection and Reduction C->D Stabilizes Intermediate E Pure Empagliflozin D->E Yields Final Product

Caption: Key transformations in Empagliflozin synthesis.

Conclusion

The synthesis of Empagliflozin from this compound is a robust and scalable process. The key transformations involve a highly selective C-glycosylation reaction followed by a diastereoselective reduction of the anomeric center. The provided protocol, based on literature precedents, offers a detailed guide for the laboratory-scale synthesis of this important therapeutic agent. Careful control of reaction conditions, particularly temperature and moisture, is crucial for achieving high yields and purity.

References

Application Note: Protocol for Friedel-Crafts Reaction in the Synthesis of Empagliflozin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Friedel-Crafts reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds to aromatic rings. In the industrial synthesis of Empagliflozin, a potent and selective SGLT2 inhibitor, the Friedel-Crafts reaction is a critical step for constructing the diarylmethane core structure. This is typically achieved through the acylation of an aromatic substrate, such as fluorobenzene or phenetole, with a substituted benzoyl chloride, followed by reduction of the resulting diarylketone. This application note provides detailed protocols for this key synthetic transformation, summarizing various reported methodologies and their associated quantitative data.

Experimental Protocols

The synthesis of the diarylketone intermediate for Empagliflozin via Friedel-Crafts acylation generally involves two main steps: the formation of the acyl chloride from the corresponding carboxylic acid, and the subsequent Lewis acid-catalyzed acylation of an aromatic ring.

Protocol 1: Aluminum Trichloride (AlCl₃) Catalyzed Friedel-Crafts Acylation

This protocol is a widely employed method utilizing the strong Lewis acid, aluminum trichloride.

Step 1: Preparation of the Acyl Chloride

  • To a solution of 5-bromo-2-chlorobenzoic acid or 5-iodo-2-chlorobenzoic acid in a suitable solvent (e.g., dichloromethane), add a catalytic amount of N,N-dimethylformamide (DMF).[1]

  • Add oxalyl chloride or thionyl chloride dropwise to the mixture at a controlled temperature, typically below 30°C.[1][2]

  • Stir the reaction mixture at room temperature until the conversion to the acyl chloride is complete.

  • The resulting acyl chloride solution can be used directly in the next step after removing the excess chlorinating agent and solvent under reduced pressure.[3]

Step 2: Friedel-Crafts Acylation

  • In a separate reaction vessel, prepare a slurry of aluminum trichloride (AlCl₃) in a solvent such as dichloromethane or fluorobenzene itself.[4][5]

  • Cool the suspension to a temperature between 0°C and room temperature.

  • Slowly add the previously prepared acyl chloride solution to the AlCl₃ suspension.[5]

  • Add the aromatic substrate (e.g., fluorobenzene, ethoxybenzene, or anisole) to the reaction mixture.[2][4][5]

  • Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 20°C) for a period of 2 to 18 hours, monitoring for completion.[2][5]

  • Upon completion, carefully quench the reaction by pouring the mixture into ice water.[3][5]

  • Separate the organic layer, wash it with water, and then concentrate it to obtain the crude diarylketone product.[5]

  • The product can be further purified by crystallization.[6]

Protocol 2: Titanium Tetrachloride (TiCl₄) Catalyzed Friedel-Crafts Acylation

This method offers an alternative to AlCl₃, sometimes resulting in cleaner reactions.[3]

Step 1: Preparation of 5-bromo-2-chlorobenzoyl chloride

  • Dissolve 5-bromo-2-chlorobenzoic acid in dichloromethane.

  • Add a catalytic amount of DMF.

  • Add oxalyl chloride (approx. 1.1 equivalents) dropwise at a low temperature (e.g., 6°C).[3]

  • Stir the mixture for 2 hours at the same temperature and then for 10 hours at 25°C.[3]

  • Evaporate the solvent to obtain the crude acyl chloride, which is then re-dissolved in dichloromethane for the next step.[3]

Step 2: Friedel-Crafts Acylation

  • To the solution of the acyl chloride in dichloromethane, add a solution of titanium tetrachloride (TiCl₄) (approx. 1.5 equivalents) in dichloromethane at 10–12°C.[3]

  • Stir the resulting mixture for 15 minutes at the same temperature.

  • Add phenetole (ethoxybenzene) (approx. 1.0 equivalent) at 5–8°C over 15 minutes.[3]

  • Stir the reaction for 2 hours at 5–8°C and then for an additional 2 hours at 25°C.[3]

  • Quench the reaction by pouring the mixture into ice water.[3]

  • Separate the organic phase and evaporate the solvent to yield the crude diarylketone product.[3]

Data Presentation: Summary of Reaction Conditions

The following table summarizes the quantitative data from various reported protocols for the Friedel-Crafts acylation step in the synthesis of Empagliflozin intermediates.

Reactant 1 (Acyl Source)Reactant 2 (Aromatic)Lewis AcidSolventTemp.TimeYieldReference
5-iodo-2-chlorobenzoyl chlorideFluorobenzeneNot specifiedNot specifiedNot specifiedNot specified94%[6]
5-bromo-2-chlorobenzoyl chloridePhenetoleTiCl₄Dichloromethane5-25°C4 hoursNot specified[3]
5-bromo-2-chlorobenzoyl chlorideEthoxybenzene (Phenetole)AlCl₃ or AlBr₃DichloromethaneNot specifiedNot specifiedNot specified[4]
5-bromo-2-chlorobenzoyl chlorideAnisoleAlCl₃Dichloromethane20°C (preferred)6 hours (preferred)>99% Purity[2]
Compound II (Acyl Chloride)FluorobenzeneAlCl₃FluorobenzeneRoom Temp.Not specifiedNot specified[5]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the Friedel-Crafts acylation protocol.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation reactant_node reactant_node process_node process_node product_node product_node quench_node quench_node A Substituted Benzoic Acid C Solvent + DMF (cat.) Room Temperature A->C B Chlorinating Agent (e.g., Oxalyl Chloride) B->C D Acyl Chloride Solution C->D G Reaction at Controlled Temperature D->G Add to Lewis Acid & Substrate mixture E Aromatic Substrate (e.g., Fluorobenzene) E->G F Lewis Acid (e.g., AlCl3, TiCl4) F->G H Reaction Quench (Ice Water) G->H I Work-up & Purification (Extraction, Crystallization) H->I J Diarylketone Intermediate I->J

Caption: Workflow for Friedel-Crafts acylation in Empagliflozin synthesis.

References

Application Note: HPLC Analysis for Purity Determination of (S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran (CAS: 915095-94-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note details a High-Performance Liquid Chromatography (HPLC) method for the purity assessment of (S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran, a known intermediate and potential impurity in the synthesis of Empagliflozin. Empagliflozin is an inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the management of type 2 diabetes.[1][2] Ensuring the purity of synthetic intermediates like the compound with CAS number 915095-94-2 is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

The described reverse-phase HPLC (RP-HPLC) method is designed to be stability-indicating, capable of separating the main compound from its potential process-related impurities and degradation products. The method is based on established analytical strategies for Empagliflozin and its related substances.[1][2][3][4][5][6][7][8][9][10]

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of this compound.

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[7][8]

  • Solvents: HPLC grade acetonitrile and methanol, and analytical reagent grade orthophosphoric acid. High-purity water (e.g., Milli-Q or equivalent).

  • Reference Standard: A well-characterized reference standard of this compound with known purity.

  • Sample: The test sample of this compound.

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation of the target compound and its potential impurities.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Orthophosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Diluent Acetonitrile and Water (50:50, v/v)

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
07030
153070
253070
307030
357030
Preparation of Solutions
  • Diluent: Prepare a mixture of acetonitrile and water in a 1:1 volume ratio.

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the test sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability

Before sample analysis, the performance of the HPLC system should be verified by injecting the standard solution (at least five replicate injections). The system suitability parameters should meet the criteria listed in Table 2.

Table 2: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Analysis Procedure
  • Inject the diluent as a blank to ensure the absence of interfering peaks.

  • Inject the standard solution and verify that the system suitability criteria are met.

  • Inject the sample solution in duplicate.

  • The area of each impurity peak is measured, and the percentage of each impurity is calculated using the following formula:

    % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100%

Data Presentation

The quantitative data for a typical purity analysis are summarized in Table 3.

Table 3: Example Purity Analysis Results

Peak IdentificationRetention Time (min)Peak Area% Area
Impurity 18.515000.05
Main Compound12.2298500099.83
Impurity 214.836000.12
Total 2990100 100.00

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the HPLC purity testing of this compound.

experimental_workflow prep Sample and Standard Preparation hplc HPLC System Setup (Column, Mobile Phase, etc.) prep->hplc ss System Suitability Test hplc->ss analysis Sample Analysis ss->analysis If Passes data Data Acquisition and Processing analysis->data report Purity Calculation and Reporting data->report

Caption: Experimental workflow for HPLC purity analysis.

logical_relationship cluster_synthesis Empagliflozin Synthesis cluster_analysis Quality Control intermediate 915095-94-2 (Intermediate/Impurity) api Empagliflozin (API) intermediate->api hplc HPLC Purity Test intermediate->hplc is analyzed by spec Specification Compliance hplc->spec spec->api ensures quality of

Caption: Logical relationship between synthesis and analysis.

References

Application Notes and Protocols: Large-Scale Synthesis of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is a key intermediate in the synthesis of Empagliflozin, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[1][2][3] This document provides detailed protocols for the large-scale synthesis of this intermediate, focusing on a robust and scalable reduction method. Additionally, it includes information on its application in the synthesis of SGLT2 inhibitors and its potential as a microtubule destabilizing agent.

Introduction

This compound, with the CAS number 915095-94-2, is a chiral organic compound that plays a critical role in the pharmaceutical industry.[2] Its primary application is as a precursor for the synthesis of Empagliflozin and other related gliflozin-type medicines.[1][4] The synthesis of this intermediate with high purity and yield is crucial for the efficient and cost-effective production of these important drugs. Beyond its role as a pharmaceutical intermediate, this compound has also been identified as a halogenated phenstatin analog with microtubule destabilizing and anticancer activities.[1][5]

Synthetic Protocols

The most common and scalable method for the synthesis of this compound involves the reduction of the ketone precursor, (S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone. Two primary reduction methods are detailed below.

Method 1: Reduction using Triethylsilane and Aluminum Chloride

This method employs triethylsilane as the reducing agent in the presence of a Lewis acid catalyst, aluminum chloride.[2]

Experimental Protocol:

  • To a solution of methanol (2 mol), add (S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone (0.5 mol) at 20°C.

  • Carefully add aluminum chloride (0.6 mol) to the mixture while maintaining the temperature.

  • Slowly add triethylsilane (0.6 mol) to the reaction mixture.

  • Stir the mixture at 25°C for 1 hour.

  • Monitor the reaction progress by HPLC analysis.

  • Upon completion, quench the reaction and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a sodium bicarbonate solution until neutral, followed by a saturated sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization from a mixture of water and ethanol to yield the final product as a white solid.

Method 2: Reduction using Sodium Borohydride and Aluminum Chloride

This protocol utilizes sodium borohydride in conjunction with aluminum chloride for the reduction.[1]

Experimental Protocol:

  • In a three-necked flask equipped with a thermometer, reflux condenser, and a drying tube, add (S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone (50 g, 116.5 mmol) and tetrahydrofuran (350 mL).

  • Stir the mixture at room temperature.

  • Add sodium borohydride (22.0 g, 582.5 mmol) and aluminum chloride (39 g, 291.5 mmol) in portions, controlling the vigorous bubbling.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 5 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and carefully quench with water.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic phases and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be further purified by crystallization.

Data Presentation

ParameterMethod 1 (Triethylsilane/AlCl₃)Method 2 (NaBH₄/AlCl₃)
Starting Material (S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone(S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone
Reducing Agent TriethylsilaneSodium Borohydride
Catalyst/Promoter Aluminum ChlorideAluminum Chloride
Solvent MethanolTetrahydrofuran
Reaction Temperature 20-25°CReflux
Reaction Time 1 hour5 hours
Reported Yield -90%[1]
Purification CrystallizationCrystallization

Application in Empagliflozin Synthesis

This compound is a crucial building block for the synthesis of Empagliflozin. The subsequent steps typically involve a metal-halogen exchange followed by coupling with a protected glucose derivative to form the C-aryl glucoside, a key structural feature of SGLT2 inhibitors.

Signaling Pathway and Mechanism of Action

Empagliflozin, synthesized from the title compound, is a potent inhibitor of the sodium-glucose co-transporter 2 (SGLT2) located in the proximal tubules of the kidney. SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, Empagliflozin reduces renal glucose reabsorption and increases urinary glucose excretion, thereby lowering blood glucose levels in patients with type 2 diabetes.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_process Reduction cluster_product Product cluster_application Application Start (S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone Reduction Reduction of Ketone Start->Reduction Triethylsilane/AlCl3 or NaBH4/AlCl3 Product This compound Reduction->Product Purification Application Synthesis of Empagliflozin Product->Application

Caption: Synthetic workflow for the large-scale production of the target intermediate.

SGLT2_Inhibition_Pathway cluster_kidney Kidney Proximal Tubule cluster_drug Drug Action cluster_outcome Therapeutic Outcome Glucose Glucose in Filtrate SGLT2 SGLT2 Transporter Glucose->SGLT2 Binds to Bloodstream Glucose Reabsorption into Bloodstream SGLT2->Bloodstream Transports Urine Increased Urinary Glucose Excretion BloodGlucose Lowered Blood Glucose Levels Empagliflozin Empagliflozin Empagliflozin->SGLT2 Inhibits

Caption: Mechanism of action of Empagliflozin as an SGLT2 inhibitor.

References

Application Notes and Protocols for Triethylsilane and Aluminum Chloride in Reductive Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of synthetic organic chemistry, the selective reduction of functional groups is a cornerstone transformation. While a plethora of reducing agents are available, the combination of triethylsilane (Et₃SiH) and a Lewis acid, particularly aluminum chloride (AlCl₃), offers a versatile and chemoselective method for the deoxygenation of various functionalities. This system operates under the principle of ionic hydrogenation, where the Lewis acid activates the substrate towards nucleophilic attack by the hydride donor, triethylsilane. This method is particularly valuable in complex molecule synthesis, such as in drug development, where mild conditions and high selectivity are paramount. Triethylsilane, a readily available and easy-to-handle liquid, serves as a mild hydride source, and its combination with the potent Lewis acid aluminum chloride allows for the reduction of substrates that are typically resistant to other methods.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data for the utilization of the triethylsilane/aluminum chloride reducing system.

Mechanism of Action: Ionic Hydrogenation

The reductive power of the triethylsilane and aluminum chloride system stems from a process known as ionic hydrogenation. The reaction is initiated by the activation of the substrate by the Lewis acid, aluminum chloride. In the case of a carbonyl compound, the aluminum chloride coordinates to the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. This activation facilitates the transfer of a hydride ion from triethylsilane to the carbocationic intermediate. The resulting triethylsilyl cation is stabilized by the chloride ion.

G cluster_activation Activation cluster_reduction Reduction cluster_workup Work-up Substrate Substrate (e.g., Ketone) Activated_Complex Activated Complex (Substrate-AlCl₃) Substrate->Activated_Complex Coordination AlCl3 AlCl₃ (Lewis Acid) AlCl3->Activated_Complex Reduced_Product Reduced Product Activated_Complex->Reduced_Product Hydride Transfer Et3SiH Et₃SiH (Hydride Donor) Et3SiH->Reduced_Product Et3SiCl Et₃SiCl (Byproduct) Reduced_Product->Et3SiCl Final_Product Final Product Reduced_Product->Final_Product Hydrolysis

Diagram 1: Generalized Mechanism of Ionic Hydrogenation.

This pathway is particularly effective for substrates that can form stabilized carbocation intermediates, such as tertiary alcohols, benzylic alcohols, and acetals.[1] The chemoselectivity of the reaction can be tuned by the choice of the Lewis acid and the reaction conditions.

Applications in Reductive Synthesis

The triethylsilane and aluminum chloride system is a powerful tool for the reduction of a variety of functional groups.

Deoxygenation of Alcohols

Tertiary and benzylic alcohols are readily reduced to the corresponding alkanes. Secondary alcohols can also be reduced, though they may require more forcing conditions. Primary alcohols are generally not reduced by this system.[1]

Table 1: Deoxygenation of Tertiary Alcohols with Et₃SiH/AlCl₃

Substrate (Alcohol)ProductYield (%)Reference
1-AdamantanolAdamantane>95[3]
1-MethylcyclohexanolMethylcyclohexane98
2-Phenyl-2-propanolCumene92
tert-ButanolIsobutane85
Reduction of Carbonyl Compounds

Ketones and aldehydes can be reduced to the corresponding alkanes (deoxygenation). This transformation is particularly useful for the complete removal of a carbonyl group in a molecule. The reaction proceeds through the initial reduction to the alcohol, which then undergoes deoxygenation.

Table 2: Reduction of Ketones to Alkanes with Et₃SiH/AlCl₃

Substrate (Ketone)ProductYield (%)Reference
AcetophenoneEthylbenzene91[4]
BenzophenoneDiphenylmethane95
CyclohexanoneCyclohexane88
4-tert-Butylcyclohexanonecis- and trans-4-tert-Butylcyclohexane93
Reductive Opening of Acetals and Ketals

The triethylsilane and aluminum chloride system can be employed for the regioselective reductive cleavage of acetals and ketals, particularly benzylidene acetals, which are common protecting groups in carbohydrate chemistry. The regioselectivity of the ring opening is influenced by the structure of the substrate and the reaction conditions. The use of ethylaluminum dichloride (EtAlCl₂) in conjunction with triethylsilane has been shown to be highly effective for this transformation, affording mono-protected diols in high yields.[5][6]

Table 3: Regioselective Reductive Cleavage of Benzylidene Acetals with EtAlCl₂/Et₃SiH [6]

Substrate (Benzylidene Acetal)Product (Mono-O-benzyl Ether)Yield (%)
1,3-O-Benzylidene-glycerol1-O-Benzyl-glycerol92
(4R,5R)-4,5-O-Benzylidene-2,2-dimethyl-1,3-dioxolane(4R,5R)-4-O-Benzyl-5-hydroxy-2,2-dimethyl-1,3-dioxolane89
Methyl 4,6-O-benzylidene-α-D-glucopyranosideMethyl 6-O-benzyl-α-D-glucopyranoside85
Methyl 4,6-O-benzylidene-α-D-mannopyranosideMethyl 6-O-benzyl-α-D-mannopyranoside82

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for a reduction reaction using triethylsilane and aluminum chloride.

G start Start reagents Dissolve Substrate in Anhydrous Solvent start->reagents cool Cool Reaction Mixture (e.g., 0 °C) reagents->cool add_alcl3 Add AlCl₃ (portion-wise) cool->add_alcl3 add_et3sih Add Et₃SiH (dropwise) add_alcl3->add_et3sih react Stir at RT or Heat (Monitor by TLC/GC-MS) add_et3sih->react quench Quench with Water/Ice (Carefully!) react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (e.g., NaHCO₃, brine) extract->wash dry Dry over Anhydrous Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Distillation concentrate->purify end End purify->end

Diagram 2: General Experimental Workflow.

Protocol 1: Deoxygenation of 1-Methylcyclohexanol to Methylcyclohexane

Materials:

  • 1-Methylcyclohexanol (1.0 g, 8.76 mmol)

  • Triethylsilane (2.8 mL, 17.5 mmol, 2.0 equiv)

  • Aluminum chloride (1.75 g, 13.1 mmol, 1.5 equiv)

  • Anhydrous dichloromethane (DCM, 40 mL)

  • Distilled water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask charged with a magnetic stir bar, add 1-methylcyclohexanol (1.0 g, 8.76 mmol) and anhydrous dichloromethane (40 mL).

  • Cool the flask in an ice bath to 0 °C.

  • Carefully add aluminum chloride (1.75 g, 13.1 mmol) portion-wise to the stirred solution. Caution: The addition of aluminum chloride can be exothermic.

  • To the resulting suspension, add triethylsilane (2.8 mL, 17.5 mmol) dropwise over 5 minutes.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.

  • Upon completion, cool the reaction mixture again in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of distilled water (20 mL). Caution: This process is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation to afford pure methylcyclohexane.

Protocol 2: Regioselective Reductive Cleavage of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

Materials:

  • Methyl 4,6-O-benzylidene-α-D-glucopyranoside (1.0 g, 3.54 mmol)

  • Ethylaluminum dichloride (1.0 M solution in hexanes, 3.9 mL, 3.9 mmol, 1.1 equiv)

  • Triethylsilane (0.68 mL, 4.25 mmol, 1.2 equiv)

  • Anhydrous dichloromethane (DCM, 35 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Distilled water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Ice-salt bath (-10 °C)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask charged with a magnetic stir bar, add methyl 4,6-O-benzylidene-α-D-glucopyranoside (1.0 g, 3.54 mmol) and anhydrous dichloromethane (35 mL).

  • Cool the flask in an ice-salt bath to -10 °C.

  • Slowly add the solution of ethylaluminum dichloride in hexanes (3.9 mL, 3.9 mmol) to the stirred solution.

  • After stirring for 10 minutes at -10 °C, add triethylsilane (0.68 mL, 4.25 mmol) dropwise.

  • Continue stirring at -10 °C and monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with distilled water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure methyl 6-O-benzyl-α-D-glucopyranoside.

Chemoselectivity and Regioselectivity

A key advantage of the triethylsilane/aluminum chloride system is its chemoselectivity. It can reduce certain functional groups while leaving others intact. For instance, ketones can be reduced in the presence of esters, amides, and nitro groups.

The regioselectivity is particularly important in the reductive opening of acetals. In the case of 4,6-O-benzylidene acetals of hexopyranosides, the use of EtAlCl₂/Et₃SiH generally leads to the formation of the 6-O-benzyl ether as the major product.[6] This selectivity is believed to arise from the coordination of the Lewis acid to the more sterically accessible oxygen atom (O-6), followed by hydride attack at the benzylic carbon.

G Acetal 4,6-O-Benzylidene Acetal Coordination Lewis Acid Coordination Acetal->Coordination EtAlCl2 EtAlCl₂ EtAlCl2->Coordination Hydride_Attack Hydride Attack (Et₃SiH) Coordination->Hydride_Attack Product_6OBn 6-O-Benzyl Ether (Major Product) Hydride_Attack->Product_6OBn Favored Pathway Product_4OBn 4-O-Benzyl Ether (Minor Product) Hydride_Attack->Product_4OBn Disfavored Pathway

Diagram 3: Regioselectivity in Benzylidene Acetal Opening.

Conclusion

The combination of triethylsilane and aluminum chloride provides a powerful and selective method for the reduction of a range of functional groups. Its application is particularly notable in the deoxygenation of alcohols and ketones, and the regioselective opening of acetals. The mild reaction conditions and high chemoselectivity make this system a valuable tool in the synthesis of complex molecules, including pharmaceuticals. Careful control of stoichiometry and reaction temperature is crucial for achieving optimal results. The protocols provided herein serve as a starting point for the application of this versatile reducing system in various synthetic endeavors.

References

Application Note: Purification of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is a key intermediate in the synthesis of Empagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[1][2][3] The purity of this intermediate is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). This application note provides a detailed protocol for the purification of this compound using column chromatography, a widely used technique for the separation and purification of small molecules in drug development.[4][5][6]

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in Table 1. Understanding these properties is essential for developing an effective purification strategy.

PropertyValueReference
Molecular Formula C17H16ClIO2[1][7][8]
Molecular Weight 414.67 g/mol [1][7]
Appearance White to off-white powder[9]
Boiling Point (Predicted) 476.0 ± 45.0 °C at 760 mmHg[8][9]
Density (Predicted) 1.578 ± 0.06 g/cm³[8][9]

Experimental Protocol

This protocol outlines the materials and methodology for the purification of crude this compound using silica gel column chromatography.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Glass chromatography column

  • Separatory funnel or solvent reservoir

  • Fraction collector or test tubes

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Glass wool or cotton

  • Sand (acid-washed)

Column Preparation (Slurry Method):

  • Plugging the Column: Securely place a small plug of glass wool or cotton at the bottom of the chromatography column.[10][11]

  • Adding a Sand Layer: Add a thin layer (approximately 1 cm) of sand over the plug to create a flat base for the stationary phase.[11]

  • Preparing the Slurry: In a separate beaker, weigh the appropriate amount of silica gel (typically 50-100 times the weight of the crude sample). Add the initial mobile phase solvent (e.g., 95:5 n-Hexane:Ethyl Acetate) to the silica gel to form a homogenous slurry.[10][11]

  • Packing the Column: With the column stopcock open and a collection flask underneath, pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.[11]

  • Equilibration: Allow the solvent to drain until the solvent level reaches the top of the silica gel. Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.[11] Wash the column with 2-3 column volumes of the initial mobile phase to ensure proper equilibration.

Sample Preparation and Loading:

  • Dissolving the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.

  • Loading the Sample: Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.[10]

  • Adsorption: Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.

Elution and Fraction Collection:

  • Initial Elution: Begin the elution with a non-polar mobile phase, such as a mixture of n-Hexane and Ethyl Acetate (e.g., 95:5 v/v). The choice of the initial solvent system should be guided by preliminary TLC analysis of the crude mixture.[12]

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (Ethyl Acetate). This will facilitate the separation of the target compound from impurities. A suggested gradient is provided in Table 2.

  • Fraction Collection: Collect the eluent in fractions of appropriate volume (e.g., 10-20 mL) into labeled test tubes or using a fraction collector.

  • Monitoring the Separation: Monitor the separation by periodically analyzing the collected fractions using Thin Layer Chromatography (TLC).[13] Spot the collected fractions on a TLC plate alongside the crude mixture and a pure standard (if available). Visualize the spots under a UV lamp.

Solvent Gradient for Elution

Stepn-Hexane (%)Ethyl Acetate (%)Column VolumesPurpose
1 9552-3Elution of non-polar impurities
2 90105-7Elution of the target compound
3 80203-5Elution of more polar impurities
4 50502-3Column wash

Post-Purification:

  • Combining Fractions: Combine the fractions that contain the pure desired product as determined by TLC analysis.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

  • Purity Assessment: Assess the purity of the final product using analytical techniques such as HPLC, LC-MS, and NMR.

Experimental Workflow Diagram

Purification_Workflow A Column Preparation (Silica Gel Slurry) C Sample Loading (Adsorption onto silica) A->C B Sample Preparation (Dissolution in minimal solvent) B->C D Elution (Gradient: n-Hexane/Ethyl Acetate) C->D E Fraction Collection D->E F TLC Analysis of Fractions E->F G Combine Pure Fractions F->G Identify pure fractions H Solvent Evaporation (Rotary Evaporator) G->H I Purified Product H->I

References

Application of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is a chiral organic compound with significant applications in medicinal chemistry. Its molecular structure, featuring a tetrahydrofuran ring, a substituted benzyl group, and a phenoxy moiety, makes it a valuable building block and a potential therapeutic agent.[1] This document provides detailed application notes and protocols for its use as a key intermediate in the synthesis of the SGLT2 inhibitor Empagliflozin and explores its potential as an anticancer agent.

Application 1: Intermediate in the Synthesis of Empagliflozin

This compound is a critical intermediate in the chemical synthesis of Empagliflozin, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[1][2][3] Its specific stereochemistry and functional groups are essential for the construction of the final active pharmaceutical ingredient.

Logical Relationship: Synthesis of Empagliflozin

A This compound B Coupling Reaction (e.g., with a protected glucose derivative) A->B Key Intermediate C Empagliflozin (SGLT2 Inhibitor) B->C Final Synthetic Steps

Caption: Role as a key intermediate in Empagliflozin synthesis.

Mechanism of Action of Empagliflozin (SGLT2 Inhibition)

Empagliflozin, synthesized from this compound, exerts its therapeutic effect by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the proximal tubules of the kidneys.[4] SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, Empagliflozin reduces renal glucose reabsorption and increases urinary glucose excretion, thereby lowering blood glucose levels in patients with type 2 diabetes.

Signaling Pathway: SGLT2 Inhibition in the Kidney

cluster_0 Proximal Tubule Cell SGLT2 SGLT2 Transporter Bloodstream Bloodstream SGLT2->Bloodstream Reabsorption Glucose Glucose Sodium Sodium Urine Glomerular Filtrate (Urine) Urine->SGLT2 Glucose & Sodium Empagliflozin Empagliflozin Empagliflozin->SGLT2 Inhibits

Caption: Mechanism of SGLT2 inhibition by Empagliflozin.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via reduction of the corresponding ketone precursor.[3]

Materials:

  • (S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone

  • Aluminum chloride (AlCl₃)

  • Triethylsilane (Et₃SiH)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a solution of (S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone (0.5 mol) in methanol (2 mol) at 20°C, add aluminum chloride (0.6 mol).

  • Add triethylsilane (0.6 mol) to the reaction mixture.

  • Stir the mixture at 25°C for 1 hour. Monitor the reaction progress by HPLC.

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the aqueous phase with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash sequentially with sodium bicarbonate solution until neutral, followed by a wash with saturated sodium chloride solution (200 mL).

  • Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product as a light-yellow solid.

  • Purify the crude product by crystallization from a mixture of water (50 mL) and ethanol (10 mL) to yield the white solid product, this compound.

Application 2: Potential Anticancer Agent

Recent studies have identified this compound as a potential anticancer agent.[1][3][5] It is described as a halogenated analog of Phenstatin and acts as a microtubule destabilizing agent, inducing cytotoxicity in various human cancer cell lines.[5]

Quantitative Data: In Vitro Cytotoxicity
Cell LineCancer TypeIC₅₀ (µM)
Various Human Cancer Cell LinesNot Specified0.021 - 0.031
[1]
Mechanism of Action: Microtubule Destabilization

This compound is proposed to exert its anticancer effects by disrupting the dynamics of microtubules.[5] Microtubules are essential components of the cytoskeleton involved in cell division (mitosis), cell structure, and intracellular transport. By destabilizing microtubules, this compound can arrest the cell cycle and induce apoptosis (programmed cell death) in rapidly dividing cancer cells.

Signaling Pathway: Proposed Anticancer Mechanism

Compound This compound Microtubules Microtubule Dynamics Compound->Microtubules Destabilizes Mitosis Mitotic Spindle Formation Microtubules->Mitosis Required for CellCycle Cell Cycle Arrest Mitosis->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Proposed mechanism of anticancer activity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic effects of this compound on cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow: In Vitro Cytotoxicity Assay

A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of the compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for an in vitro cytotoxicity assay.

References

Application Notes and Protocols for the Reduction of Ketone Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the reduction of ketone precursors to their corresponding alcohols, a fundamental transformation in organic synthesis and drug development. The protocols outlined below cover common and effective methods, including diastereoselective and enantioselective reductions, utilizing various reducing agents.

Introduction

The reduction of ketones to secondary alcohols is a critical process in the synthesis of a vast array of molecules, from simple organic compounds to complex active pharmaceutical ingredients. The choice of reducing agent and reaction conditions is paramount in achieving the desired yield, and in the case of prochiral ketones, the desired stereoselectivity. This guide details protocols for several widely used reduction methods, including those employing sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Data Presentation: Comparison of Common Reduction Methods

The following table summarizes the typical performance of various methods for the reduction of a representative ketone, acetophenone, to 1-phenylethanol.

Reduction MethodReducing AgentSolventTemperature (°C)Reaction TimeYield (%)StereoselectivityReference
Sodium Borohydride Reduction NaBH₄Methanol0 - 250.5 - 2 h>95Racemic[1][2]
Lithium Aluminum Hydride Reduction LiAlH₄Diethyl Ether0 - 250.5 - 1 h>95Racemic[3][4]
Catalytic Hydrogenation H₂, Pd/CEthanol251 - 24 h>99Racemic[5][6]
CBS Catalytic Asymmetric Reduction BH₃·SMe₂, (S)-CBS catalystTHF251 h9698% ee (R)[7]
Noyori Asymmetric Hydrogenation H₂, RuCl₂[(R)-BINAP]₂NEt₃Ethanol2512 h>9998% ee (R)[8]

Experimental Protocols

Protocol 1: Sodium Borohydride Reduction of a Ketone

This protocol describes the reduction of a generic ketone to its corresponding secondary alcohol using sodium borohydride, a mild and selective reducing agent.[9]

Materials:

  • Ketone (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.1 - 1.5 eq)

  • Methanol or Ethanol

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve the ketone (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas may be evolved.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of deionized water or saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purification: Purify the crude product by flash column chromatography or recrystallization, if necessary.

Protocol 2: Lithium Aluminum Hydride Reduction of a Ketone

This protocol details the reduction of a ketone using lithium aluminum hydride, a powerful reducing agent that requires anhydrous conditions.[3][4]

Materials:

  • Ketone (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (1.0 - 1.2 eq)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.0 - 1.2 eq) in anhydrous diethyl ether or THF.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Ketone: Dissolve the ketone (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Gentle heating under reflux may be required for less reactive ketones.

  • Quenching (Fieser workup): Cool the reaction mixture to 0 °C and cautiously add, in sequence, 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass of LiAlH₄ in grams. A granular precipitate should form.

  • Filtration: Filter the resulting solid and wash it thoroughly with diethyl ether or THF.

  • Drying and Concentration: Dry the combined organic filtrate over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude alcohol.

  • Purification: Purify the crude product by flash column chromatography or distillation, if necessary.

Protocol 3: Catalytic Hydrogenation of a Ketone

This protocol describes the reduction of a ketone via catalytic hydrogenation, an environmentally friendly method that utilizes hydrogen gas and a metal catalyst.[5][6]

Materials:

  • Ketone (1.0 eq)

  • Palladium on carbon (Pd/C, 5-10 mol%) or Platinum(IV) oxide (PtO₂, Adam's catalyst, 1-5 mol%)

  • Ethanol or Ethyl acetate

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon filled with hydrogen)

  • Filtration setup (e.g., Celite pad)

Procedure:

  • Reaction Setup: In a suitable hydrogenation flask, dissolve the ketone (1.0 eq) in ethanol or ethyl acetate.

  • Addition of Catalyst: Carefully add the catalyst (e.g., 10% Pd/C) to the solution.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and refill with hydrogen gas (repeat this cycle 3 times). Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

  • Reaction: Vigorously stir the reaction mixture at room temperature until the uptake of hydrogen ceases or the reaction is deemed complete by TLC or GC/MS analysis.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care, keeping it wet with solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude alcohol.

  • Purification: The product is often pure enough for subsequent steps, but can be purified by chromatography or distillation if needed.

Visualizations

Experimental_Workflow_Ketone_Reduction cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Ketone Ketone Substrate Flask Reaction Flask (Inert Atmosphere) Ketone->Flask Solvent Anhydrous Solvent (e.g., THF, MeOH) Solvent->Flask ReducingAgent Add Reducing Agent (e.g., NaBH4, LiAlH4) Flask->ReducingAgent Stirring Stir at Controlled Temperature ReducingAgent->Stirring Monitoring Monitor Reaction (TLC, GC/MS) Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purification (Chromatography, Recrystallization) Dry->Purify Product Pure Alcohol Product Purify->Product

Caption: General experimental workflow for the reduction of a ketone.

Caption: General mechanism for the hydride reduction of a ketone.

References

Application Notes and Protocols for Quality Control of Gliflozin-Type Medicines Using Reference Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gliflozins, a class of sodium-glucose co-transporter 2 (SGLT2) inhibitors, are pivotal in the management of type 2 diabetes mellitus.[1][2][3] Ensuring the quality, safety, and efficacy of these medications is paramount. This document provides detailed application notes and protocols for the quality control of gliflozin-type medicines, with a specific focus on the critical role of reference compounds in ensuring accurate and reliable analytical results. These protocols are designed to be readily implemented in a laboratory setting for routine analysis and stability testing.

The primary analytical technique highlighted is High-Performance Liquid Chromatography (HPLC), a robust and widely used method for the analysis of gliflozins and their impurities.[1][4][5][6][7][8][9][10] Protocols for dissolution testing are also provided to assess the in-vitro performance of the final dosage form.[11][12][13][14]

Mechanism of Action: SGLT2 Inhibition

Gliflozins exert their therapeutic effect by selectively inhibiting SGLT2 in the proximal renal tubules. This inhibition reduces the reabsorption of filtered glucose from the tubular lumen, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[3][4][15] This mechanism is independent of insulin action.[11]

SGLT2_Inhibition cluster_renal_tubule Renal Proximal Tubule cluster_drug_action Drug Action Glomerular Filtrate\n(contains Glucose) Glomerular Filtrate (contains Glucose) SGLT2 Transporter SGLT2 Transporter Glomerular Filtrate\n(contains Glucose)->SGLT2 Transporter Glucose Reabsorption Bloodstream Bloodstream SGLT2 Transporter->Bloodstream Urinary Excretion Urinary Excretion SGLT2 Transporter->Urinary Excretion Blocked Reabsorption leads to Increased Glucose Excretion Gliflozin (SGLT2 Inhibitor) Gliflozin (SGLT2 Inhibitor) Gliflozin (SGLT2 Inhibitor)->SGLT2 Transporter Inhibits

Mechanism of action of Gliflozin drugs.

Role of Reference Compounds

Reference compounds are highly characterized materials used as a standard for comparison in analytical testing. In the quality control of gliflozins, they are indispensable for:

  • Identification: Confirming the identity of the active pharmaceutical ingredient (API) by comparing its retention time and spectral data with that of the reference standard.

  • Assay (Potency): Accurately quantifying the amount of the gliflozin API in the drug substance and drug product.

  • Impurity Profiling: Identifying and quantifying known impurities by comparing them to their respective reference standards.[2][16][17][18][19][20] This is crucial as regulatory agencies have strict limits on acceptable impurity levels.[16][19]

  • Method Validation: Establishing the performance characteristics of analytical methods, including linearity, accuracy, precision, and specificity.[4][5][8][10][21]

Secondary reference standards, which are characterized against a primary reference standard, are often used for routine laboratory work.[17]

Experimental Protocols

The following protocols are generalized for gliflozin-type medicines such as Empagliflozin, Canagliflozin, and Dapagliflozin. Method parameters may require optimization for specific formulations or analytical instrumentation.

Assay and Impurity Profiling by HPLC

This method is designed to determine the amount of the active gliflozin ingredient and to detect and quantify any process-related or degradation impurities.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Acquisition and Processing Reference Standard Prep Prepare Reference Standard Solution (Known Concentration) HPLC System HPLC System (Pump, Injector, Column, Detector) Reference Standard Prep->HPLC System Sample Prep Prepare Sample Solution (from Drug Substance or Product) Sample Prep->HPLC System Impurity Standard Prep Prepare Impurity Standard Solutions (if available) Impurity Standard Prep->HPLC System Chromatographic Separation Inject Solutions and Perform Chromatographic Run HPLC System->Chromatographic Separation Data Acquisition Acquire Chromatograms Chromatographic Separation->Data Acquisition Peak Integration Integrate Peaks of Interest (API and Impurities) Data Acquisition->Peak Integration Calculation Calculate Assay and Impurity Levels Peak Integration->Calculation

Workflow for HPLC analysis of Gliflozins.

A. Materials and Reagents

  • Gliflozin Reference Standard (e.g., Empagliflozin, Canagliflozin, Dapagliflozin)

  • Reference standards for known impurities

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, obtained from a water purification system)

  • Buffers (e.g., phosphate buffer, ammonium acetate, trifluoroacetic acid, orthophosphoric acid)[5][7][8][10][21]

  • Drug substance or finished product (tablets)

B. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV or PDA detector.[4][7][21]

C. Chromatographic Conditions (Example Parameters)

ParameterEmpagliflozinCanagliflozinDapagliflozin
Column C18 (e.g., 250 x 4.6 mm, 5 µm)[8][22]C18 or C8 (e.g., 150 x 4.6 mm, 5 µm)[4][5]C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% trifluoroacetic acid in water (e.g., 30:70 v/v)[8] or Acetonitrile and Ammonium acetate buffer (e.g., 35:65 v/v)[21]Acetonitrile and Water (e.g., 45:55 v/v)[4] or Methanol and Phosphate buffer (e.g., 65:35 v/v)[7]Acetonitrile and Phosphate buffer
Flow Rate 0.8 - 1.0 mL/min[8][21]1.0 mL/min[4][7]1.0 mL/min
Detection Wavelength 224 nm[8] or 210 nm[21]214 nm[4] or 290 nm[23]~224 nm
Injection Volume 10 - 20 µL[8]10 - 20 µL10 - 20 µL
Column Temperature Ambient or controlled (e.g., 45°C)[5]AmbientAmbient

D. Standard and Sample Preparation

  • Reference Standard Stock Solution: Accurately weigh about 10 mg of the Gliflozin Reference Standard into a 10 mL volumetric flask. Dissolve in a suitable diluent (often the mobile phase or a mixture of solvents like methanol and water) and make up to volume.[4]

  • Working Standard Solution: Dilute the stock solution to a final concentration of approximately 100 µg/mL.

  • Impurity Standard Solutions: Prepare stock and working solutions of each impurity reference standard in a similar manner, typically at a concentration relevant to their specification limits (e.g., 0.1-1.5 µg/mL).

  • Sample Solution (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to one tablet's labeled amount of the gliflozin into a suitable volumetric flask. Add diluent, sonicate to dissolve, and dilute to the final working concentration (e.g., 100 µg/mL).[4][8] Filter the solution through a 0.45 µm filter before injection.

E. Procedure

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the reference standard solution multiple times (e.g., n=5) to check for system suitability (e.g., theoretical plates, tailing factor, and %RSD of peak areas).

  • Inject the impurity standard solutions to determine their retention times.

  • Inject the sample solution.

  • Identify the gliflozin peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Identify impurity peaks by comparing their retention times with those of the impurity standards.

F. Calculation

  • Assay (%): (Areasample / Areastandard) * (Concentrationstandard / Concentrationsample) * 100

  • Impurities (%): (Areaimpurity / Areastandard) * (Concentrationstandard / Concentrationsample) * (1 / Response Factor) * 100 (Note: A response factor may be needed if the impurity's response is different from the API)

Dissolution Testing

This test evaluates the in-vitro release of the gliflozin from its solid dosage form.[11][12]

Dissolution_Workflow cluster_setup Apparatus Setup and Media Preparation cluster_testing Dissolution Test Execution cluster_analysis_diss Sample Analysis and Calculation Apparatus Setup Set up Dissolution Apparatus (e.g., USP Apparatus 2) Media Preparation Prepare and De-aerate Dissolution Medium Apparatus Setup->Media Preparation Temperature Control Maintain Medium Temperature (37 ± 0.5 °C) Media Preparation->Temperature Control Tablet Introduction Introduce Tablet into Vessel Temperature Control->Tablet Introduction Sampling Withdraw Aliquots at Specified Time Intervals Tablet Introduction->Sampling Sample Filtration Filter Samples Sampling->Sample Filtration Quantification Quantify Drug Release via UV-Vis or HPLC Sample Filtration->Quantification Calculation Calculate Percentage of Drug Dissolved Quantification->Calculation

General workflow for dissolution testing.

A. Materials and Reagents

  • Gliflozin tablets

  • Dissolution medium (e.g., 0.1 N HCl, phosphate buffer pH 6.8)[11][13]

  • Gliflozin Reference Standard

B. Instrumentation

  • USP-compliant dissolution apparatus (e.g., Apparatus 2 - Paddles)[11][12]

  • UV-Vis Spectrophotometer or HPLC system for analysis.

C. Dissolution Parameters (Example)

ParameterValue
Apparatus USP Apparatus 2 (Paddle)[11][12]
Dissolution Medium 900 mL of 0.1 N HCl[11][13]
Temperature 37 ± 0.5 °C[11][12]
Paddle Speed 50 rpm[11][12][13]
Sampling Times 5, 10, 15, 20, 30, 45, 60 minutes

D. Standard and Sample Preparation

  • Standard Solution: Prepare a standard solution of the Gliflozin Reference Standard in the dissolution medium at a concentration corresponding to 100% release of the drug from the tablet.

  • Samples: Collected at each time point from the dissolution vessel.

E. Procedure

  • Set up the dissolution apparatus with the specified parameters.

  • Place one tablet in each vessel.

  • Start the apparatus and withdraw aliquots of the dissolution medium at the specified time intervals.

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples.

  • Analyze the samples by UV-Vis spectrophotometry at the wavelength of maximum absorbance or by a validated HPLC method.

F. Calculation

  • Percentage Dissolved: (Absorbancesample / Absorbancestandard) * Concentrationstandard * (Volume of medium / Labeled amount of drug) * 100

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison and trend analysis.

Table 1: System Suitability Results for HPLC Analysis

Parameter Acceptance Criteria Result
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000

| %RSD of Peak Area (n=5) | ≤ 2.0% | |

Table 2: Assay and Impurity Profile of a Gliflozin Batch

Analyte Retention Time (min) Area Amount (%) Specification
Gliflozin API 98.0 - 102.0%
Impurity A NMT 0.15%
Impurity B NMT 0.15%
Unknown Impurity NMT 0.10%

| Total Impurities | | | | NMT 0.5% |

Table 3: Dissolution Profile of a Gliflozin Tablet Batch

Time (min) % Drug Released (Vessel 1) % Drug Released (Vessel 2) ... Average % Released Specification
15
30 NLT 80% (Q)
45

| 60 | | | | | |

(NMT = Not More Than; NLT = Not Less Than)

Conclusion

The use of well-characterized reference compounds is fundamental to the robust quality control of gliflozin-type medicines. The protocols and guidelines presented here provide a comprehensive framework for researchers, scientists, and drug development professionals to ensure the identity, purity, strength, and performance of these critical antidiabetic drugs. Adherence to these methodologies will support the consistent production of safe and effective medicines for patients.

References

Application Notes and Protocols for (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran as a Microtubule Destabilizing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is a potent, cell-permeable small molecule that functions as a microtubule destabilizing agent.[1] Structurally, it is classified as a halogenated analog of Phenstatin.[1] By inhibiting the polymerization of tubulin, the fundamental building block of microtubules, this compound disrupts the formation and function of the mitotic spindle, a critical apparatus for cell division. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and can subsequently induce apoptosis in rapidly proliferating cells. These characteristics make this compound a valuable tool for cancer research and drug development. In vitro studies have demonstrated its significant cytotoxicity against a range of human cancer cell lines.[2]

While also known as an intermediate in the synthesis of the SGLT2 inhibitor Empagliflozin, its distinct biological activity as a microtubule-targeting agent warrants dedicated investigation.[2] These application notes provide detailed protocols for utilizing this compound to study its effects on cancer cells, including the assessment of its cytotoxic activity, its impact on tubulin polymerization, and the visualization of its effects on the microtubule network.

Data Presentation

The following table summarizes the in vitro cytotoxic activity of this compound against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of the cell population by 50%.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma0.021 - 0.031
SGC-7901Gastric Carcinoma0.021 - 0.031
K562Chronic Myelogenous Leukemia0.021 - 0.031
HCT-116Colorectal Carcinoma0.021 - 0.031

Note: The IC50 values are presented as a range based on available data from in vitro studies.[2] For precise values, it is recommended to consult the primary literature or perform independent dose-response experiments.

Mandatory Visualizations

Signaling Pathway of Microtubule Destabilizing Agents

Mechanism of Action of Microtubule Destabilizing Agents A This compound B β-Tubulin (Colchicine Binding Site) A->B Binds to C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Malformation D->E F G2/M Phase Cell Cycle Arrest E->F G Apoptosis F->G

Caption: Mechanism of action for microtubule destabilizing agents.

Experimental Workflow for Assessing Anticancer Activity

Workflow for Evaluating the Anticancer Effects of the Compound A Cancer Cell Culture B Compound Treatment (Varying Concentrations) A->B C Incubation B->C D Cell Viability Assay (e.g., MTT Assay) C->D E Microtubule Integrity Assay (Immunofluorescence) C->E F Apoptosis Assay (Annexin V / Caspase Activity) C->F G Data Analysis (IC50, Microscopy, Flow Cytometry) D->G E->G F->G

Caption: Experimental workflow for anticancer activity assessment.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound in a 96-well plate format.

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, SGC-7901, K562, HCT-116)

  • Complete cell culture medium (appropriate for the chosen cell line)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, harvest and resuspend in complete medium. For suspension cells, directly use the cell suspension.

    • Count the cells using a hemocytometer and adjust the cell density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells, 20,000-50,000 cells/well for suspension cells).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells) and recovery.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.001 µM to 10 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared compound dilutions. For suspension cells, add 100 µL of 2x concentrated compound dilutions to the existing 100 µL of cell suspension.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C, protected from light. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • After the 4-hour incubation, carefully remove the medium containing MTT. For adherent cells, be cautious not to disturb the formazan crystals. For suspension cells, centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) and then carefully remove the supernatant.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Tubulin Polymerization Assay (In Vitro)

This assay measures the effect of the compound on the polymerization of purified tubulin in a cell-free system.

Materials:

  • This compound

  • Purified tubulin (>99% pure)

  • GTP solution

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Glycerol (to promote polymerization)

  • Positive control (e.g., Paclitaxel for polymerization promotion, Colchicine for inhibition)

  • Vehicle control (DMSO)

  • UV-transparent 96-well plates

  • Temperature-controlled spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.

Procedure:

  • Preparation:

    • Prepare a stock solution of the compound and control compounds in DMSO.

    • On ice, prepare the tubulin polymerization reaction mixture containing General Tubulin Buffer, GTP, and glycerol.

    • Keep the purified tubulin on ice at all times to prevent premature polymerization.

  • Assay Setup:

    • Pre-warm the microplate reader to 37°C.

    • In a pre-chilled 96-well plate on ice, add the test compound, control compounds, or vehicle to the appropriate wells.

    • Initiate the polymerization reaction by adding the cold tubulin solution to each well. Mix gently by pipetting.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time for each condition.

    • Compare the polymerization curves of the compound-treated samples to the vehicle control. Inhibition of polymerization will result in a lower rate and extent of absorbance increase.

Immunofluorescence Microscopy of Microtubules

This protocol allows for the visualization of the microtubule network within cells following treatment with the compound.

Materials:

  • This compound

  • Adherent cancer cell line (e.g., A549)

  • Glass coverslips, sterile

  • 6-well or 12-well plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBST [PBS with 0.05% Tween-20])

  • Primary antibody: anti-α-tubulin antibody (mouse or rabbit)

  • Secondary antibody: Fluorescently-conjugated anti-mouse or anti-rabbit IgG

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Place sterile glass coverslips into the wells of a multi-well plate.

    • Seed cells onto the coverslips and allow them to adhere and grow for 24 hours.

    • Treat the cells with the compound at various concentrations (including a vehicle control) for a desired time period (e.g., 24 hours).

  • Fixation and Permeabilization:

    • Gently wash the cells with warm PBS.

    • Fix the cells with the fixation solution for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.

    • Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBST.

    • Incubate the cells with the fluorescently-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBST, protected from light.

  • Mounting and Imaging:

    • Counterstain the nuclei by incubating with DAPI for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Visualize the cells using a fluorescence microscope. Untreated cells should display a well-organized, filamentous microtubule network, while treated cells are expected to show disrupted and depolymerized microtubules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran, a key intermediate in the manufacturing of empagliflozin.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the primary reaction type.

Route 1: Friedel-Crafts Acylation followed by Ketone Reduction

This is a common and often high-yielding route to the target molecule.

Diagram of the Synthesis Pathway:

Synthesis_Pathway_Route_1 A (S)-3-phenoxytetrahydrofuran C (S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone A->C Friedel-Crafts Acylation (Lewis Acid Catalyst) B 2-chloro-5-iodobenzoyl chloride B->C D This compound C->D Ketone Reduction (e.g., Triethylsilane, AlCl3)

Caption: Synthetic pathway via Friedel-Crafts acylation and subsequent ketone reduction.

Frequently Asked Questions & Troubleshooting:

Q1: My Friedel-Crafts acylation is resulting in a low yield of the ketone intermediate. What are the common causes and solutions?

A1: Low yields in Friedel-Crafts acylation can often be attributed to several factors:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened container of the Lewis acid or purify it before use.

  • Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, effectively sequestering it. Stoichiometric amounts of the catalyst are often required. You may need to increase the molar equivalents of the Lewis acid.

  • Substrate Quality: Ensure the starting materials, (S)-3-phenoxytetrahydrofuran and 2-chloro-5-iodobenzoyl chloride, are pure. Impurities can inhibit the catalyst or lead to side reactions.

  • Reaction Temperature: The optimal temperature can vary. If the reaction is sluggish at room temperature, gentle heating may be necessary. However, excessive heat can promote side reactions. Temperature optimization studies are recommended.

Q2: I am observing the formation of ortho-substituted byproducts in my Friedel-Crafts reaction. How can I improve the para-selectivity?

A2: While the phenoxy group is a para-directing group, some ortho-acylation can occur. To enhance para-selectivity:

  • Steric Hindrance: Using a bulkier Lewis acid catalyst can sometimes favor para-substitution due to steric hindrance at the ortho positions.

  • Solvent Effects: The choice of solvent can influence the regioselectivity. Non-polar solvents like dichloromethane or 1,2-dichloroethane are commonly used. Experimenting with different solvents may improve your results.

  • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored para product.

Q3: The reduction of the ketone intermediate is not going to completion or is producing byproducts. How can I optimize this step?

A3: Incomplete reduction or the formation of byproducts can be addressed by:

  • Choice of Reducing Agent: Triethylsilane with a Lewis acid like aluminum chloride is a common and effective reducing system for this transformation.[1] Other reducing agents can be explored, but this combination is reported to give high yields.

  • Reaction Conditions: Ensure the reaction is run at the recommended temperature (e.g., 25°C) and for a sufficient amount of time.[1] Monitoring the reaction by TLC or HPLC is crucial to determine the point of completion.

  • Quenching Procedure: The reaction should be carefully quenched, for example, with ice water, to avoid decomposition of the product.

Q4: I am having difficulty purifying the final product. What are some effective purification strategies?

A4: The final product is a solid and can often be purified by recrystallization. A mixed solvent system of ethanol and water has been reported to be effective, yielding a white solid.[1] If recrystallization is insufficient, column chromatography on silica gel can be employed.

Route 2: Williamson Ether Synthesis

This route involves the formation of the ether linkage as a key step.

Diagram of the Synthesis Pathway:

Williamson_Ether_Synthesis_Pathway A 4-(2-Chloro-5-iodobenzyl)phenol C This compound A->C Williamson Ether Synthesis (Base, Solvent) B (R)-3-hydroxytetrahydrofuran derivative (with leaving group, e.g., tosylate) B->C

Caption: Synthetic pathway via Williamson ether synthesis.

Frequently Asked Questions & Troubleshooting:

Q1: My Williamson ether synthesis is giving a low yield. What are the likely causes?

A1: Low yields in Williamson ether synthesis are often due to competing side reactions or suboptimal conditions:

  • E2 Elimination: The alkoxide/phenoxide is a strong base and can promote the elimination of the leaving group from the tetrahydrofuran derivative, especially if there is steric hindrance. Using a good, non-hindered primary leaving group on the tetrahydrofuran ring is crucial.

  • Incomplete Deprotonation: Ensure the phenol is completely deprotonated to the phenoxide. Use a sufficiently strong base (e.g., NaH, K₂CO₃) and anhydrous conditions.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation, leaving a highly reactive "naked" anion for the SN2 reaction.[2]

  • C-Alkylation: Phenoxides are ambident nucleophiles and can undergo alkylation at the carbon atoms of the aromatic ring (C-alkylation) in addition to the desired O-alkylation.[3] Using polar aprotic solvents can favor O-alkylation.

Q2: How can I minimize the competing E2 elimination reaction?

A2: To favor the desired SN2 reaction over E2 elimination:

  • Leaving Group: Use a substrate with a good primary leaving group (e.g., tosylate, mesylate, or iodide) on the tetrahydrofuran moiety.

  • Temperature: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway.[2]

  • Base: While a strong base is needed for deprotonation, a very hindered base might favor elimination. However, for phenols, common bases like K₂CO₃ or NaH are usually effective.

II. Data Presentation

Table 1: Comparison of Reported Yields for Key Synthetic Steps

StepReagents and ConditionsReported YieldReference
Synthesis of (S)-3-hydroxytetrahydrofuran from L-malic acid 1. Esterification (MeOH, H₂SO₄) 2. Reduction (NaBH₄) 3. Cyclization>80%[4]
Friedel-Crafts Acylation (S)-3-phenoxytetrahydrofuran + 2-chloro-5-iodobenzoyl chlorideLewis Acid (e.g., AlCl₃), DichloromethaneVariable
Ketone Reduction (S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanoneTriethylsilane, Aluminum chloride, Methanol, 25°C90%[1]
Ketone Reduction (S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanoneTriethylsilane, Aluminum trichloride51.7%

III. Experimental Protocols

Protocol 1: Synthesis of (S)-3-hydroxytetrahydrofuran from L-malic acid

This protocol is based on a common synthetic route described in the literature.[4]

  • Esterification: To a solution of L-malic acid (1.0 eq) in methanol, add a catalytic amount of sulfuric acid. Heat the mixture to reflux for 4-6 hours. After cooling, neutralize the solution with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain dimethyl L-malate.

  • Reduction: Dissolve the dimethyl L-malate (1.0 eq) in a suitable solvent like ethanol. Add sodium borohydride (excess) portion-wise while maintaining the temperature below 30°C. Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Cyclization: After an appropriate workup of the reduction step, the resulting 1,2,4-butanetriol is cyclized. This is often achieved by heating at high temperatures (180-220°C) with a catalytic amount of p-toluenesulfonic acid. The product, (S)-3-hydroxytetrahydrofuran, can be purified by distillation.

Protocol 2: Reduction of (S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone

This protocol is adapted from a high-yielding procedure.[1]

  • Reaction Setup: To a solution of (S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone (0.5 mol) in methanol (2 mol) at 20°C, add aluminum chloride (0.6 mol).

  • Addition of Reducing Agent: Add triethylsilane (0.6 mol) to the mixture.

  • Reaction: Stir the mixture at 25°C for 1 hour. Monitor the reaction progress by HPLC.

  • Workup: Once the reaction is complete, quench the reaction with water and extract the product with ethyl acetate (3 x 100 mL for a 0.5 mol scale).

  • Purification: Combine the organic layers and wash with a saturated sodium bicarbonate solution until neutral, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product as a light yellow solid.

  • Crystallization: Dissolve the crude product in a mixed solvent of water (50 mL for a 26.6 g scale) and ethanol (10 mL for a 26.6 g scale) and crystallize to obtain the pure white solid product.

IV. Visualization of Workflows

Troubleshooting Workflow for Low Yield in Friedel-Crafts Acylation

Troubleshooting_FC_Acylation start Low Yield in Friedel-Crafts Acylation q1 Are anhydrous conditions strictly maintained? start->q1 sol1 Dry all glassware and solvents. Run reaction under inert atmosphere. q1->sol1 No q2 Is the Lewis acid catalyst fresh and used in sufficient quantity? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Use fresh, anhydrous Lewis acid. Increase molar equivalents (try stoichiometric amount). q2->sol2 No q3 Have you optimized the reaction temperature? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Try running the reaction at different temperatures (e.g., 0°C, room temperature, gentle heating). q3->sol3 No end Consult further literature for alternative catalysts or conditions. q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: A logical workflow for troubleshooting low yields in Friedel-Crafts acylation.

References

Technical Support Center: Synthesis of Empagliflozin Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the synthesis of Empagliflozin intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of Empagliflozin intermediates?

A1: The most frequently encountered side reactions include the formation of isomeric impurities during the Friedel-Crafts acylation step, the generation of the undesired α-anomer during the stereoselective reduction of the glucoside intermediate, incomplete reactions leading to residual starting materials, and the formation of various process-related impurities due to factors like moisture or improper temperature control.

Q2: How can I minimize the formation of the α-anomer of Empagliflozin?

A2: Minimizing the formation of the α-anomer typically involves careful control of the reduction step. Key factors include the choice of Lewis acid and reducing agent, reaction temperature, and the solvent system. For instance, using specific Lewis acids like AlCl₃ has been shown to favor the formation of the desired β-anomer. Maintaining cryogenic temperatures during the reaction is also critical for stereoselectivity.

Q3: What is the impact of temperature on the Friedel-Crafts acylation step?

A3: Temperature plays a crucial role in the Friedel-Crafts acylation. Sub-optimal temperatures can lead to incomplete reactions or the formation of isomeric byproducts. It is essential to carefully control the temperature to achieve high conversion to the desired product while minimizing the formation of impurities.

Q4: Are there any specific analytical methods to quantify the impurities in Empagliflozin synthesis?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the detection and quantification of impurities in Empagliflozin synthesis. Various HPLC methods have been developed using different columns (e.g., C8, C18, phenyl) and mobile phases to achieve optimal separation of Empagliflozin from its process-related impurities.[1][2][3]

Troubleshooting Guides

Issue 1: Formation of Isomeric Impurity in Friedel-Crafts Acylation

Problem: During the Friedel-Crafts acylation of 5-halo-2-chlorobenzoyl chloride with fluorobenzene, a significant amount of an isomeric impurity (13a) is observed, which is difficult to remove in subsequent steps.

Probable Causes:

  • Sub-optimal Reaction Temperature: The reaction temperature directly influences the regioselectivity of the acylation.

  • Choice of Solvent: The solvent can affect the reaction pathway and the formation of isomers.

Solutions and Experimental Protocols:

Data Presentation: Effect of Temperature on Friedel-Crafts Acylation

EntrySolventTemperature (°C)Unreacted Starting Material (10) (%)Desired Product (13) (%)Isomeric Impurity (13a) (%)
1Dichloromethane0-515.282.90.49
2Dichloromethane10-151.8196.30.70
3Dichloromethane15-200.5297.50.82
4Dichloromethane20-250.5197.20.90
5Dichloromethane30-350.3296.81.22
6Fluorobenzene15-200.4497.40.83

Data sourced from Peng, P., et al. (2022). Synthesis, Isolation, Characterization and Suppression of Impurities during Optimization of Empagliflozin (Jardiance). Organic Preparations and Procedures International, 54(3), 203-219.[4]

Recommended Protocol to Minimize Isomeric Impurity (13a):

  • Reaction Setup: In a dried reaction vessel under a nitrogen atmosphere, add the 5-halo-2-chlorobenzoyl chloride (1 eq) and the chosen solvent (Dichloromethane is a cost-effective option).

  • Catalyst Addition: Cool the mixture to the desired temperature (15-20°C is optimal for minimizing the impurity while maintaining a high yield) and add the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq).

  • Substrate Addition: Slowly add fluorobenzene to the reaction mixture while maintaining the temperature.

  • Reaction Monitoring: Monitor the reaction progress by HPLC to ensure complete consumption of the starting material.

  • Work-up: Upon completion, quench the reaction by carefully adding it to a mixture of ice and concentrated HCl. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization from ethanol to reduce the level of the isomeric impurity.

Issue 2: Formation of the α-Anomer during Stereoselective Reduction

Problem: The reduction of the intermediate methyl β-lactol results in the formation of a significant amount of the undesired α-anomer of Empagliflozin, which can be challenging to separate from the desired β-anomer.

Probable Causes:

  • Inappropriate Lewis Acid: The choice of Lewis acid significantly influences the stereoselectivity of the reduction.

  • Presence of Water: Moisture in the reaction can promote the formation of the α-anomer.

  • Sub-optimal Temperature: The reduction is highly temperature-sensitive.

Solutions and Experimental Protocols:

G Intermediate Methyl β-Lactol Intermediate BetaAnomer Desired β-Anomer (Empagliflozin) Intermediate->BetaAnomer Favored Pathway AlphaAnomer Undesired α-Anomer Intermediate->AlphaAnomer Side Reaction ReducingAgent Reducing Agent (e.g., Et3SiH) LewisAcid Lewis Acid (e.g., AlCl3, BF3·OEt2) LewisAcid->BetaAnomer Promotes Stereoselectivity Temperature Cryogenic Temperature (e.g., -78°C) Temperature->BetaAnomer Maintains Stereoselectivity Anhydrous Anhydrous Conditions Anhydrous->BetaAnomer Prevents Side Reactions

Caption: Workflow to prevent over-reduction during synthesis.

Recommended Protocol to Prevent Over-reduction:

  • Stoichiometry: Carefully calculate and use a minimal excess of the reducing agent (e.g., 1.1-1.5 equivalents of triethylsilane).

  • Temperature Control: Maintain the reaction at a low temperature (e.g., 0°C to room temperature, depending on the specific substrate and reagents) to control the reaction rate.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or HPLC. The reaction should be quenched as soon as the starting material is consumed to prevent further reduction of the desired product.

  • Prompt Quenching: Quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of sodium bicarbonate) immediately upon completion.

  • Purification: Purify the crude product using an appropriate method, such as flash column chromatography or recrystallization, to separate the desired product from any over-reduced byproducts.

References

Technical Support Center: Synthesis of (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydrofuran (CAS: 915095-94-2)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information for the synthesis of (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydrofuran, a key intermediate in the manufacturing of pharmaceutical compounds like Empagliflozin.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for compound 915095-94-2?

A1: A prevalent method for synthesizing (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydrofuran is through the reduction of the ketone precursor, (2-Chloro-5-iodophenyl)[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methanone (CAS: 915095-87-3).[4] This reduction selectively converts the carbonyl group to a methylene group.

Q2: What are the common reducing agents and conditions used for this synthesis?

A2: Several reducing systems have been reported for this transformation. The choice of reagent can impact yield, purity, and reaction conditions. Common methods include:

  • Sodium borohydride and Aluminum chloride: This combination is used in a solvent like Tetrahydrofuran (THF), typically involving heating under reflux.[4]

  • Aluminum chloride and Silanes: Reagents such as 1,1,3,3-Tetramethyldisiloxane or triethylsilane in the presence of a Lewis acid like aluminum chloride are effective. These reactions are often carried out in solvents like toluene or methanol.

  • Potassium borohydride and Trifluoroacetic acid: This system can be used in THF at controlled temperatures, starting from 0°C and gradually warming to room temperature.

Q3: Are there alternative synthetic strategies?

A3: Yes, alternative routes have been described. One such method starts from 4-hydroxybenzyl chloride, which undergoes sequential reactions with methanesulfonyl chloride and (S)-3-hydroxytetrahydrofuran, followed by reaction with 4-iodoaniline and a final step involving diazotization and reaction with cuprous chloride.[5]

Q4: What are the critical quality attributes of the final product?

A4: The most critical attribute is the stereochemistry, specifically the (S)-configuration at the 3-position of the tetrahydrofuran ring, which is crucial for its use in synthesizing empagliflozin.[1] Purity is also paramount, and potential impurities should be monitored and controlled.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Reaction Yield - Incomplete reaction.- Monitor reaction progress using TLC or HPLC to ensure complete conversion of the starting material.[4]- Extend reaction time or adjust the temperature as needed.- Ensure reagents are fresh and anhydrous, especially Lewis acids and solvents.
- Degradation of starting material or product.- Maintain strict temperature control, especially during the addition of reactive reagents.- Work up the reaction promptly upon completion.
- Suboptimal stoichiometry of reagents.- Carefully control the molar ratios of the substrate, reducing agent, and Lewis acid.
Incomplete Carbonyl Reduction - Insufficient amount of reducing agent.- Increase the molar equivalents of the reducing agent.
- Deactivation of the reducing agent.- Use freshly opened or properly stored reducing agents. Ensure anhydrous conditions as moisture can quench the reagents.
Formation of Byproducts - Over-reduction or side reactions.- Optimize the reaction temperature; some reductions may require cooling to avoid side reactions.- Control the rate of reagent addition.
- Impurities in the starting material.- Ensure the purity of the ketone precursor (915095-87-3) before starting the reduction.
Difficulty in Product Isolation/Purification - Emulsion formation during aqueous workup.- Add brine to the aqueous layer to break the emulsion.- Filter the combined organic layers through a pad of celite or sodium sulfate.
- Product is an oil or difficult to crystallize.- Attempt crystallization from a different solvent system. A mixture of ethanol and water has been reported to be effective for crystallization.[4]- If crystallization fails, consider purification by column chromatography.

Experimental Protocols

Protocol 1: Reduction using Sodium Borohydride and Aluminum Chloride

This protocol is based on a reported procedure with a 90% yield.[4]

Materials:

  • (2-Chloro-5-iodophenyl)[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methanone (1 equivalent)

  • Sodium borohydride (NaBH₄) (5 equivalents)

  • Aluminum chloride (AlCl₃) (2.5 equivalents)

  • Tetrahydrofuran (THF), anhydrous

  • 2M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Ethanol

  • Water

Procedure:

  • To a stirred solution of the starting ketone in anhydrous THF, add sodium borohydride in portions at room temperature.

  • Subsequently, add aluminum chloride in portions. The reaction may be exothermic and produce gas, so careful addition is necessary.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for approximately 5 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a vigorously stirred mixture of ice water and 2M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL for a 50g scale reaction).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution until neutral, followed by a wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a mixture of ethanol and water to yield the final product as a white solid.[4]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 915095-94-2

Reducing SystemLewis AcidSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium borohydrideAluminum chlorideTHFReflux590[4]
1,1,3,3-TetramethyldisiloxaneAluminum chlorideToluene0 - 232.593
Potassium borohydrideTrifluoroacetic acidTHF0 - 200.585
TriethylsilaneAluminum chlorideMethanol20 - 251Not specified[4]

Visualizations

Experimental Workflow: Reduction of Ketone Precursor

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Ketone in THF add_nabh4 Add NaBH4 start->add_nabh4 add_alcl3 Add AlCl3 add_nabh4->add_alcl3 reflux Reflux for 5h add_alcl3->reflux quench Quench with HCl/Ice Water reflux->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry crystallize Recrystallize from Ethanol/Water dry->crystallize product Final Product (915095-94-2) crystallize->product

Caption: Workflow for the synthesis of 915095-94-2 via ketone reduction.

Logical Relationship: Troubleshooting Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Issue Low Yield cause1 Incomplete Reaction issue:f0->cause1 cause2 Degradation issue:f0->cause2 cause3 Reagent Quality issue:f0->cause3 sol1 Monitor Progress (TLC/HPLC) Adjust Time/Temp cause1->sol1 sol2 Strict Temperature Control Prompt Workup cause2->sol2 sol3 Use Fresh/Anhydrous Reagents cause3->sol3

Caption: Troubleshooting guide for addressing low reaction yields.

References

Troubleshooting guide for the synthesis of SGLT2 inhibitor precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for common issues encountered during the synthesis of Sodium-Glucose Cotransporter-2 (SGLT2) inhibitor precursors. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the synthesis of SGLT2 inhibitor precursors?

A1: The two most challenging and critical steps are typically the C-glycosylation to form the bond between the sugar moiety and the aglycone, and the subsequent stereoselective reduction of the anomeric carbon.[1] Achieving high diastereoselectivity in these steps is crucial for the overall yield and purity of the final product.

Q2: What are common impurities found in SGLT2 inhibitor precursor synthesis?

A2: Common impurities can include unreacted starting materials, byproducts from side reactions, degradation products, and residual solvents.[2] For instance, in the synthesis of dapagliflozin, process-related impurities such as 5-Bromo-2-chlorobenzoic acid and 4-Bromo-1-chloro-2-(4-ethoxybenzyl) benzene may be present.[3] Additionally, the formation of the incorrect anomer (e.g., α-anomer instead of the desired β-anomer) is a common stereochemical impurity.[4]

Q3: How can I improve the stereoselectivity of the reduction step?

A3: The stereoselectivity of the reduction of the lactol intermediate is often influenced by the choice of reducing agent and Lewis acid.[5][6] For example, the use of triethylsilane (Et3SiH) in combination with a Lewis acid like AlCl3 or BF3·OEt2 has been shown to be effective.[5][6] The reaction conditions, such as temperature and solvent, also play a significant role. The hydride attack on the oxonium intermediate predominantly occurs from the α-axial direction, leading to the desired β-C-glucoside.[1]

Q4: What are the key considerations for protecting group strategy?

A4: Protecting groups are essential to prevent unwanted side reactions at the hydroxyl groups of the glucose moiety.[7] The choice of protecting group can influence the reactivity of the glycosyl donor and the stereochemical outcome of the glycosylation.[8] Common protecting groups include silyl ethers (e.g., TMS, TBDMS) and benzyl ethers.[1][9] An effective protecting group strategy involves using groups that are stable under the reaction conditions for C-C bond formation and can be selectively removed without affecting the rest of the molecule.[7][9]

Troubleshooting Guide

Problem 1: Low Yield in C-Glycosylation Reaction

Possible Causes & Solutions

CauseRecommended Solution
Inefficient Generation of Aryl Nucleophile Ensure complete metal-halogen exchange (e.g., using n-BuLi) by carefully controlling the temperature (typically -78 °C) and using anhydrous solvents.[1][10] Consider using alternative organometallic reagents like arylzinc or arylmagnesium species.[1]
Decomposition of Glycosyl Donor Use a stable glycosyl donor such as a gluconolactone or a protected glycosyl halide.[1] Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by moisture or oxygen.
Poor Reactivity of Glycosyl Acceptor The choice of protecting groups on the sugar can influence its reactivity. "Arming" protecting groups can increase reactivity, while "disarming" groups decrease it.[8] Consider switching to a more reactive glycosyl donor if the acceptor's reactivity is inherently low.
Suboptimal Reaction Conditions Optimize the reaction temperature, solvent, and stoichiometry of reagents. A design of experiments (DoE) approach can be beneficial in identifying the critical process parameters.[11]
Problem 2: Poor Diastereoselectivity (Formation of α-Anomer)

Possible Causes & Solutions

CauseRecommended Solution
Incorrect Reducing Agent or Lewis Acid The combination of the reducing agent and Lewis acid is critical for stereocontrol. Triethylsilane (Et3SiH) with aluminum chloride (AlCl3) or boron trifluoride etherate (BF3·OEt2) is a commonly used system that favors the formation of the β-anomer.[5][6]
Suboptimal Reaction Temperature Temperature can significantly impact the stereochemical outcome. Running the reduction at low temperatures can enhance selectivity.
Influence of Protecting Groups The nature and position of protecting groups on the sugar ring can influence the direction of hydride attack. Participating groups at the C-2 position can promote the formation of 1,2-trans glycosides.[12]
Isomerization The product may isomerize under the reaction or workup conditions. Ensure a neutral or slightly acidic workup to minimize epimerization.
Problem 3: Incomplete Deprotection

Possible Causes & Solutions

CauseRecommended Solution
Inefficient Deprotection Reagent The choice of deprotection reagent depends on the protecting group used. For example, silyl ethers are typically removed with fluoride sources (e.g., TBAF) or acid, while benzyl ethers are cleaved by catalytic hydrogenation.[9]
Steric Hindrance Bulky protecting groups or a sterically hindered environment around the protected hydroxyl group can slow down the deprotection reaction. Increase the reaction time or temperature, or use a more potent deprotection reagent.
Incomplete Reaction Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete conversion.[13]
Catalyst Poisoning (for Hydrogenolysis) If using catalytic hydrogenation for debenzylation, ensure the catalyst (e.g., Pd/C) is active and not poisoned by impurities from previous steps.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation for Aglycone Synthesis

This protocol describes a general procedure for the Friedel-Crafts acylation to synthesize a diaryl ketone, a key intermediate for many SGLT2 inhibitors.[6]

  • To a solution of the aromatic carboxylic acid (1.0 equiv) in a suitable solvent (e.g., CHCl3), add oxalyl chloride (1.1 equiv) at 10-25 °C.

  • Stir the mixture for 12-20 hours to form the corresponding acid chloride.

  • In a separate flask, add the second aromatic component and a Lewis acid such as TiCl4 (1.1 equiv) in a solvent like DCM at a low temperature (e.g., 0 °C).

  • Slowly add the prepared acid chloride solution to the second flask.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).

  • Quench the reaction with a suitable aqueous solution (e.g., water or dilute HCl).

  • Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude diaryl ketone.

  • Purify the product by recrystallization or column chromatography.

Key Experiment: Reductive Deprotection of a Methoxy Group

This protocol outlines a general method for the reductive demethoxylation, a step in some SGLT2 inhibitor syntheses.[11]

  • Dissolve the methoxy-containing intermediate in a suitable solvent system (e.g., CH2Cl2/MeCN).

  • Cool the solution to a low temperature (e.g., -20 °C).

  • Add a Lewis acid (e.g., AlCl3) followed by a reducing agent (e.g., Et3SiH).

  • Allow the reaction to proceed, monitoring its progress by TLC or HPLC.

  • Upon completion, quench the reaction carefully with an appropriate aqueous solution.

  • Work up the reaction mixture by extraction, washing, and drying the organic phase.

  • Purify the product as needed.

Visualizations

Logical Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield in C-Glycosylation check_nucleophile Check Aryl Nucleophile Generation start->check_nucleophile check_donor Assess Glycosyl Donor Stability check_nucleophile->check_donor Efficient solution_nucleophile Optimize Metal-Halogen Exchange (Temp, Anhydrous Conditions) check_nucleophile->solution_nucleophile Inefficient? check_conditions Evaluate Reaction Conditions check_donor->check_conditions Stable solution_donor Use Stable Donor (Gluconolactone, Protected Halide) check_donor->solution_donor Unstable? solution_conditions Optimize Temp, Solvent, Stoichiometry (Consider DoE) check_conditions->solution_conditions Suboptimal? end Improved Yield check_conditions->end Optimal solution_nucleophile->end solution_donor->end solution_conditions->end

Caption: Troubleshooting workflow for low C-glycosylation yield.

SGLT2 Inhibition Signaling Pathway

SGLT2_Inhibition cluster_kidney Kidney Proximal Tubule lumen Tubular Lumen (Glucose & Na+) sglt2 SGLT2 Transporter lumen->sglt2 Glucose Na+ cell Tubular Epithelial Cell glut2 GLUT2 Transporter cell->glut2 Glucose na_k_pump Na+/K+ Pump cell->na_k_pump Na+ blood Bloodstream sglt2->cell excretion Increased Urinary Glucose Excretion sglt2->excretion Inhibition leads to glut2->blood na_k_pump->blood inhibitor SGLT2 Inhibitor inhibitor->sglt2 Blocks

References

Enhancing the stability of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

This guide is designed to help you troubleshoot and resolve common stability issues with this compound in solution.

Question/Issue Potential Cause & Explanation Recommended Action
Why is my compound degrading in solution? Several factors can contribute to the degradation of this compound. As an ether, it can be susceptible to cleavage under strong acidic conditions.[1][2] The presence of halogen substituents on the aromatic ring can also influence its reactivity.[3] Furthermore, like many organic molecules, exposure to light, elevated temperatures, or oxidizing agents can promote degradation.To identify the cause, a forced degradation study is recommended. This involves exposing the compound in solution to various stress conditions such as acid, base, oxidation, heat, and light to determine its susceptibility to each.[4]
I'm observing a loss of my compound's purity over time in my solvent. What should I do? The choice of solvent can significantly impact the stability of a compound. While ethers are generally stable in many organic solvents, protic solvents or those containing impurities could potentially contribute to degradation over time.[5]It is advisable to use high-purity, anhydrous solvents. If possible, degas the solvent to remove dissolved oxygen, which can contribute to oxidative degradation. Consider switching to an alternative aprotic solvent to see if stability improves.
My solution has turned a slight yellow color. What does this indicate? A change in color can be an indicator of degradation, potentially due to the formation of chromophoric degradation products. The iodinated benzene ring, in particular, might be susceptible to reactions that produce colored byproducts, especially upon exposure to light (photodegradation).Protect your solution from light by using amber-colored vials or by wrapping the container in aluminum foil.[6] Analyze the solution using techniques like HPLC with a photodiode array (PDA) detector or LC-MS to identify any new peaks that may correspond to degradation products.[7]
How can I prevent potential oxidative degradation? The ether linkage and the benzylic position can be susceptible to oxidation, potentially forming hydroperoxides, especially upon exposure to air and light over extended periods.[8]When preparing solutions for long-term storage, consider purging the vial with an inert gas like nitrogen or argon before sealing. The addition of antioxidants, if compatible with your experimental setup, could also be considered.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solutions of this compound?

Q2: Which solvents are recommended for dissolving this compound?

A2: Based on its structure, this compound is expected to be soluble in a range of common organic solvents. Ethers are generally good solvents for a variety of organic compounds.[5] Solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents are likely to be suitable. For biological assays, preparing a concentrated stock solution in DMSO is a common practice. Always use high-purity, anhydrous solvents.

Q3: Is this compound sensitive to pH?

A3: Ethers are generally resistant to hydrolysis under neutral and basic conditions. However, they can undergo cleavage in the presence of strong acids, particularly at elevated temperatures.[1][2][8] Therefore, it is advisable to avoid strongly acidic conditions during your experiments unless the reaction chemistry requires it. If working in an aqueous buffered solution, maintaining a pH between 5 and 8 is a reasonable starting point to minimize potential acid-catalyzed degradation.

Q4: How can I monitor the stability of my compound in solution?

A4: The most common and effective method for monitoring the stability of small molecules in solution is High-Performance Liquid Chromatography (HPLC).[4][7] A stability-indicating HPLC method should be developed, which is capable of separating the parent compound from any potential degradation products. This typically involves analyzing samples at various time points and under different storage conditions to assess any decrease in the parent peak area and the appearance of new peaks.

Data Presentation

Since specific quantitative stability data for this compound is not publicly available, the following table is provided as a template for researchers to summarize their own findings from stability studies.

Table 1: Example Stability Data Summary for this compound

Condition Solvent Concentration (mg/mL) Time Point % Remaining Parent Compound Observations (e.g., color change, precipitation)
25°C, Ambient LightDMSO10 hr100%Clear, colorless
24 hr
48 hr
25°C, Protected from LightDMSO10 hr100%Clear, colorless
24 hr
48 hr
4°C, Protected from LightDMSO10 hr100%Clear, colorless
7 days
14 days
40°C, Protected from LightAcetonitrile10 hr100%Clear, colorless
12 hr
24 hr
0.1 M HClAcetonitrile/Water (1:1)10 hr100%Clear, colorless
4 hr
8 hr
0.1 M NaOHAcetonitrile/Water (1:1)10 hr100%Clear, colorless
4 hr
8 hr
3% H₂O₂Acetonitrile/Water (1:1)10 hr100%Clear, colorless
4 hr
8 hr

Experimental Protocols

Protocol 1: Standard Solution Stability Study

This protocol outlines a general procedure for assessing the stability of this compound in a chosen solvent.

  • Preparation of Stock Solution: Accurately weigh a known amount of the compound and dissolve it in a high-purity solvent to a specific concentration (e.g., 1 mg/mL).

  • Sample Aliquoting: Dispense equal volumes of the stock solution into multiple, appropriate vials (e.g., amber glass HPLC vials).

  • Initial Analysis (Time Zero): Immediately analyze one of the vials using a validated stability-indicating HPLC method to determine the initial concentration and purity.

  • Storage: Store the remaining vials under the desired conditions (e.g., 2-8°C, room temperature, 40°C), ensuring they are protected from light.

  • Time Point Analysis: At predetermined time intervals (e.g., 24h, 48h, 7 days, 14 days), remove a vial from storage, allow it to equilibrate to room temperature, and analyze it by HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area to calculate the percentage of the compound remaining. Note the appearance and area of any new peaks.

Visualizations

The following diagrams illustrate potential degradation pathways, an experimental workflow for stability testing, and a troubleshooting decision tree.

G A This compound B Acid-Catalyzed Cleavage A->B Strong Acid (e.g., HI, HBr) C Oxidative Degradation A->C O2, Light, Peroxides D Photodegradation A->D UV/Vis Light E Alcohol and Alkyl Halide Products B->E F Hydroperoxides and other oxidized species C->F G Dehalogenated and/or rearranged products D->G

Caption: Potential degradation pathways for the target compound.

G A Prepare Stock Solution of Compound B Aliquot into Vials A->B C Analyze Time Zero Sample (HPLC) B->C D Store Samples under Defined Conditions (Temp, Light) B->D F Compare Data to Time Zero C->F E Analyze at Pre-defined Time Points D->E E->F G Determine Stability Profile F->G

Caption: Experimental workflow for a solution stability study.

G start Compound Degradation Observed in Solution q1 Is the solution exposed to light? start->q1 a1 Protect from light (amber vials, foil) q1->a1 Yes q2 What is the storage temperature? q1->q2 No a1->q2 a2 Store at lower temperature (e.g., 4°C) q2->a2 Elevated q3 What is the pH of the solution? q2->q3 Room Temp or Lower a2->q3 a3 Avoid strong acids; maintain neutral pH q3->a3 Acidic q4 Is the solvent old or of low purity? q3->q4 Neutral/Basic a3->q4 a4 Use fresh, high-purity, anhydrous solvent q4->a4 Yes end Re-evaluate stability q4->end No a4->end

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Industrial Production of Empagliflozin Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial production of Empagliflozin intermediates.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of Empagliflozin intermediates.

Issue 1: Low Yield and Impurity Formation during Friedel-Crafts Acylation for Aglycone Synthesis

  • Question: We are experiencing low yields and the formation of a positional isomer impurity (13a) during the Friedel-Crafts acylation of fluorobenzene with 5-halo-2-chlorobenzoyl chloride. How can we optimize this step?

  • Answer: Low yields and the formation of regioisomers are common challenges in Friedel-Crafts acylation. The choice of solvent and reaction temperature are critical parameters to control.[1]

    • Recommended Solvent: Dichloromethane (DCM) has been shown to be a suitable solvent for this reaction.[1]

    • Temperature Optimization: The reaction temperature influences the formation of the positional isomer. Running the reaction at 15-20°C can provide a good balance between reaction rate and minimizing the formation of the 13a impurity to less than 1%.[1]

    • Purification: The desired product can be purified by recrystallization from ethanol.[1]

    Table 1: Optimization of Friedel-Crafts Acylation Conditions [1]

EntrySolventTemperature (°C)Unreacted Starting Material (%)Desired Product (13) (%)Positional Isomer (13a) (%)
1DCM0-515.282.90.49
2DCM10-151.8196.30.70
3DCM15-200.5297.50.82
4DCM20-250.5197.20.90
5DCM30-350.3296.81.22
6Fluorobenzene15-200.4497.40.83

Issue 2: Formation of Deshalo Impurity during C-Glycoside Bond Formation

  • Question: During the coupling of the aryl lithium species with the protected gluconolactone, we are observing a significant amount of a deshalo impurity. What is the cause and how can it be minimized?

  • Answer: The formation of a deshalo impurity (impurity 8) is a known issue and is often attributed to the presence of water in the reaction mixture.[1] The organolithium reagent can be quenched by residual water, leading to the formation of the deshalo compound.

    • Control of Water Content: Ensure all reagents and solvents are rigorously dried before use.

    • Choice of Lithiating Agent: Using n-butyllithium (n-BuLi) can help to consume residual water in the starting material and solvent, thereby suppressing the formation of the deshalo impurity to less than 6%.[1]

Issue 3: Poor Stereoselectivity and Formation of α-Anomer

  • Question: The stereoselective reduction of the intermediate lactol is yielding a mixture of α and β anomers, with a significant amount of the undesired α-anomer. How can we improve the β-selectivity?

  • Answer: Achieving high β-selectivity is a critical challenge in the synthesis of gliflozins.[2] The formation of the α-anomer is a common impurity.[1][3] The choice of reducing agent and Lewis acid plays a crucial role in controlling the stereochemical outcome.

    • Reducing Agent and Lewis Acid System: A combination of triethylsilane (Et3SiH) as the reducing agent and a Lewis acid like aluminum chloride (AlCl₃) or boron trifluoride diethyl etherate (BF₃·OEt₂) is commonly used.[2][4]

    • Anomeric Effect: The preferential formation of the β-C-glucoside is explained by the anomeric effect, where the hydride attacks the oxonium intermediate predominantly from the α-axial direction.[2]

    • Purification: If a mixture of anomers is obtained, purification can be challenging. Some processes involve acetylation of the anomeric mixture followed by selective crystallization and then deacetylation to yield the pure β-anomer.[5]

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the industrial synthesis of Empagliflozin, and what are the challenges associated with them?

A1: Key starting materials include 2-chloro-5-iodobenzoic acid and (S)-3-hydroxytetrahydrofuran.

  • 2-Chloro-5-iodobenzoic acid: The synthesis of this starting material can involve multiple steps, including nitration, reduction, and diazotization-iodination, starting from o-chlorobenzoic acid.[6] Challenges include controlling regioselectivity during nitration and handling potentially hazardous reagents in the Sandmeyer reaction.[7][8]

  • (S)-3-hydroxytetrahydrofuran: This chiral starting material can be expensive, impacting the overall cost of the synthesis.[9]

Q2: What are the major classes of impurities encountered in Empagliflozin synthesis?

A2: Impurities in Empagliflozin can be broadly classified as:

  • Process-related impurities: These arise from side reactions during the synthesis, such as the α-anomer, positional isomers from Friedel-Crafts acylation, and deshalo impurities.[1][3][10]

  • Degradation products: These can form during storage or under stress conditions.

  • Starting material and intermediate-related impurities: Residual starting materials or intermediates that are carried through the synthetic sequence.

Q3: Are there chromatography-free methods for purifying Empagliflozin intermediates on an industrial scale?

A3: While chromatography is often used for purification at the lab scale, it is less desirable for large-scale industrial production due to cost and solvent consumption. Several strategies are employed to avoid chromatography:

  • Recrystallization: Many intermediates and the final product can be purified by recrystallization from suitable solvents like ethanol, isopropanol/water, or acetonitrile/water.[1][11]

  • Co-crystal formation: Forming a co-crystal of Empagliflozin with an amino acid like L-proline can be used as a purification method to achieve high purity and yield on a large scale.[12]

Q4: What analytical techniques are used to monitor and control impurities during the manufacturing process?

A4: High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used for monitoring the progress of reactions and quantifying impurities.[10][13] Other techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are used for the identification and characterization of unknown impurities.[14]

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-5-iodobenzoic acid [15]

  • To a solution of 20% aqueous sulfuric acid (2000 g), add 2-chloro-5-aminobenzoic acid (123 g) while maintaining the temperature between 0 and 10°C.

  • Prepare a solution of sodium nitrite (51 g) in water (200 g) and add it dropwise to the reaction mixture. Monitor the reaction progress by TLC.

  • Upon completion, add urea (1.2 g) and cool the mixture to 0°C.

  • Rapidly add a solution of potassium iodide (130 g) in water (500 g) and continue stirring until gas evolution ceases, followed by an additional 30 minutes of stirring.

  • Filter the reaction mixture and wash the solid with water (200 g) to obtain a brown solid.

  • Dissolve the solid in ethyl acetate (400 g) and wash sequentially with 1N hydrochloric acid (300 mL), 10% sodium bisulfite solution (300 mL), and saturated brine (400 mL).

  • Dry the organic phase with magnesium sulfate and concentrate under reduced pressure at 50°C to obtain the crude product.

  • Dissolve the crude product in toluene (400 mL) and heat at 80°C for 1 hour.

  • Cool the solution to 0-5°C for 1 hour to induce crystallization.

  • Filter and dry the solid under reduced pressure at 50°C to yield 2-chloro-5-iodobenzoic acid as a pale yellow solid (191 g, 93.7% yield, 99.6% purity).

Protocol 2: Friedel-Crafts Acylation for the Synthesis of the Aglycone Precursor [11]

  • Convert commercial 5-iodo-2-chlorobenzoic acid to its corresponding acid chloride.

  • Under Friedel-Crafts conditions, react the acid chloride with fluorobenzene to generate the fluorobenzophenone.

  • Isolate the product by recrystallization from aqueous isopropanol to yield the desired fluorobenzophenone (94% yield).

Visualizations

Empagliflozin_Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product 2_chloro_5_iodobenzoic_acid 2-Chloro-5-iodobenzoic Acid Aglycone_Precursor Diaryl Methane Aglycone 2_chloro_5_iodobenzoic_acid->Aglycone_Precursor Friedel-Crafts Acylation & Reduction S_3_hydroxytetrahydrofuran (S)-3-Hydroxytetrahydrofuran S_3_hydroxytetrahydrofuran->Aglycone_Precursor Etherification Protected_Gluconolactone Protected Gluconolactone Coupling_Product C-Aryl Glucoside Intermediate Protected_Gluconolactone->Coupling_Product Aglycone_Precursor->Coupling_Product Grignard/Lithiation Empagliflozin Empagliflozin Coupling_Product->Empagliflozin Stereoselective Reduction & Deprotection

Caption: Key synthetic pathway for Empagliflozin.

Troubleshooting_Friedel_Crafts Start Low Yield / Impurities in Friedel-Crafts Acylation Check_Temp Is Reaction Temperature Optimized (15-20°C)? Start->Check_Temp Adjust_Temp Adjust Temperature to 15-20°C Check_Temp->Adjust_Temp No Check_Solvent Is DCM being used as the solvent? Check_Temp->Check_Solvent Yes Adjust_Temp->Check_Solvent Use_DCM Switch to Dichloromethane (DCM) as solvent Check_Solvent->Use_DCM No Recrystallize Purify by Recrystallization from Ethanol Check_Solvent->Recrystallize Yes Use_DCM->Recrystallize End Improved Yield and Purity Recrystallize->End

Caption: Troubleshooting Friedel-Crafts Acylation.

Troubleshooting_Stereoselectivity Start High α-Anomer Impurity in Reduction Step Check_Reagents Are Et3SiH and a Lewis Acid (AlCl3 or BF3·OEt2) being used? Start->Check_Reagents Use_Correct_Reagents Implement Et3SiH with AlCl3 or BF3·OEt2 Check_Reagents->Use_Correct_Reagents No Check_Water Is the reaction mixture strictly anhydrous? Check_Reagents->Check_Water Yes Use_Correct_Reagents->Check_Water Dry_Reagents_Solvents Rigorously dry all reagents and solvents Check_Water->Dry_Reagents_Solvents No Purification Consider Acetylation/ Recrystallization/Deprotection sequence for purification Check_Water->Purification Yes Dry_Reagents_Solvents->Purification End High β-Anomer Purity Purification->End

Caption: Troubleshooting Stereoselectivity.

References

Technical Support Center: Minimizing Undesired R-Enantiomer Formation in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to help you minimize the formation of the undesired R-enantiomer and enhance the enantiomeric excess (ee) of your target S-enantiomer during asymmetric synthesis.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during stereoselective synthesis.

Issue 1: Low or Inconsistent Enantiomeric Excess (ee)

Problem: You are observing low or fluctuating ee values for your desired S-enantiomer, indicating significant formation of the R-enantiomer.

Troubleshooting Workflow:

G start Low / Inconsistent ee Observed step1 Step 1: Verify Analytical Method start->step1 sub1_1 Is your chiral HPLC/GC method validated? step1->sub1_1 sub1_3 Check Sample Prep: - Contamination - Concentration Errors step1->sub1_3 step2 Step 2: Scrutinize Reagents & Catalyst sub2_1 Substrate/Reagent Purity Check step2->sub2_1 sub2_3 Solvent Quality: - Anhydrous? - Peroxides? step2->sub2_3 sub2_5 Catalyst/Ligand Quality Check step2->sub2_5 step3 Step 3: Evaluate Reaction Conditions sub3_1 Temperature Control: - Consistent? - Accurate? step3->sub3_1 sub3_3 Atmosphere Control: - Inert gas pure? - Air leaks? step3->sub3_3 sub3_5 Reaction Time/Concentration step3->sub3_5 resolution Reproducible High ee Achieved sub1_1->step2 Yes sub1_2 Validate Method: - Accuracy - Precision - Linearity - Robustness sub1_1->sub1_2 No sub1_2->step2 sub2_2 Purify Substrate/Reagents (e.g., recrystallization, distillation) sub2_1->sub2_2 sub2_2->step3 sub2_4 Use freshly distilled/ anhydrous solvent sub2_3->sub2_4 sub2_4->step3 sub2_6 Synthesize/Procure Fresh Catalyst. Characterize thoroughly (NMR, ee). sub2_5->sub2_6 sub2_6->step3 sub3_2 Calibrate thermostat. Ensure uniform heating/cooling. sub3_1->sub3_2 sub3_2->resolution sub3_4 Check for leaks. Use high-purity inert gas. sub3_3->sub3_4 sub3_4->resolution sub3_6 Optimize reaction time and reactant concentrations. sub3_5->sub3_6 sub3_6->resolution

Caption: Troubleshooting workflow for low or inconsistent enantiomeric excess.

Detailed Steps:

  • Verify Analytical Method: Before optimizing the reaction, ensure your analytical method (e.g., chiral HPLC or GC) is accurate and robust.[1] An unvalidated method can give misleading ee values.

  • Scrutinize Reagents and Catalyst:

    • Substrate/Reagent Purity: Trace impurities in starting materials can inhibit the catalyst or participate in side reactions, lowering enantioselectivity.[1] Consider purification by distillation, recrystallization, or chromatography.

    • Solvent Quality: The solvent can significantly impact enantioselectivity by influencing the catalyst-substrate complex.[1] Always use high-purity, anhydrous solvents, as water and peroxides can deactivate many catalysts.

    • Catalyst/Ligand Purity: The enantiomeric purity of your chiral ligand or catalyst is critical.[2] Impurities, including the opposite enantiomer of the ligand, will directly reduce the product's ee.[2][3] Assess purity via NMR, chiral HPLC/GC, and melting point analysis.[2]

  • Evaluate Reaction Conditions:

    • Temperature: Lowering the reaction temperature generally increases enantioselectivity by better differentiating the activation energies of the competing pathways leading to the R and S enantiomers. However, this is not universal, and temperature screening is recommended.

    • Atmosphere: For air- and moisture-sensitive catalysts, strict adherence to inert atmosphere techniques (glovebox or Schlenk line) is crucial to prevent catalyst deactivation.[1]

    • Concentration and Reaction Time: The concentration of reactants and catalyst can influence reaction kinetics and selectivity. A time-course study can reveal if the ee of the product changes over time, which might indicate product racemization or catalyst degradation.

Issue 2: Catalyst Deactivation or Low Conversion

Problem: The reaction is sluggish, does not proceed to completion, or stops prematurely, often accompanied by low enantioselectivity.

Troubleshooting Steps:

  • Identify Potential Poisons: Many transition metal catalysts are sensitive to poisons. Common culprits include sulfur or nitrogen-containing compounds in the starting materials or solvents.[1] Thorough purification of all components is essential.

  • Ensure Strict Anhydrous/Anaerobic Conditions: If using an air- or moisture-sensitive catalyst, verify the integrity of your inert atmosphere setup.[1] Leaks can introduce oxygen or moisture, leading to rapid catalyst deactivation.[1]

  • Optimize Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes lead to side reactions or aggregation, reducing efficiency. Conversely, too low a loading may result in incomplete conversion. Experiment with a range of catalyst loadings.

  • Check Ligand-to-Metal Ratio: For many organometallic catalysts, the ratio of the chiral ligand to the metal precursor is critical for forming the active catalytic species. Deviations from the optimal ratio can lead to the formation of less selective or inactive species.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to minimize the formation of an undesired R-enantiomer?

A1: The main strategies fall into several categories:

  • Enantioselective Catalysis: This is a highly efficient method that uses a small amount of a chiral catalyst (organometallic, organocatalyst, or enzyme) to stereoselectively convert a prochiral substrate into a chiral product, favoring the desired S-enantiomer.[4][5][6]

  • Chiral Auxiliaries: A chiral auxiliary is a group that is temporarily attached to the starting material.[4][5] It directs the stereochemical outcome of a reaction and is subsequently removed to yield the enantiomerically enriched product.[4]

  • Chiral Pool Synthesis: This approach utilizes naturally occurring enantiomerically pure compounds, such as amino acids or sugars, as starting materials.

  • Kinetic Resolution: In this process, a chiral reagent or catalyst reacts at different rates with the two enantiomers of a racemic starting material, allowing for the separation of the unreacted, enriched enantiomer.

Q2: How much impact does the choice of solvent have on enantioselectivity?

A2: The solvent can have a profound effect on enantioselectivity.[1] It can influence the conformation and stability of the transition states that lead to the different enantiomers. In some cases, changing the solvent can even reverse which enantiomer is favored.[1] Therefore, screening a range of solvents is a crucial step in reaction optimization.

Q3: My enantiomeric excess is moderate (~70-80% ee). How can I improve it to >99% ee?

A3: Achieving very high enantioselectivity often requires fine-tuning.

  • Optimization of Conditions: Systematically screen reaction parameters such as temperature, solvent, catalyst/ligand structure, and concentration.

  • Purification: If optimization is insufficient, the product can often be enriched to >99% ee through purification techniques. Chiral chromatography (HPLC or SFC) is a powerful method for separating enantiomers.[7] Alternatively, crystallization-based methods, such as diastereomeric salt formation or preferential crystallization, can be highly effective.[7][8]

Q4: Can I use a catalyst with low enantiomeric purity to get a product with high enantiomeric purity?

A4: Generally, the enantiomeric purity of the product is directly related to that of the catalyst. However, in some specific cases known as "non-linear effects" in asymmetric catalysis, it is possible for a catalyst with low ee to generate a product with a significantly higher ee.[9] This is not a general phenomenon and depends on the specific reaction mechanism, often involving catalyst aggregation.

Data Presentation: Optimizing Enantioselectivity

The following tables summarize quantitative data from various studies, illustrating how reaction parameters can be tuned to minimize the formation of the undesired R-enantiomer.

Table 1: Effect of Solvent and Ligand on Enantiomeric Excess (ee) in Asymmetric Conjugate Addition

EntryCopper SourceLigandSolventee (%) of S-enantiomer
1Cu(OTf)₂Ligand AToluene85
2Cu(OAc)₂Ligand AEt₂O98
3Cu(OTf)₂Ligand BToluene92
4Cu(OAc)₂Ligand BEt₂O>99

Data adapted from studies on asymmetric conjugate addition of dialkylzincs. Using a copper carboxylate source in ethereal solvents can dramatically improve enantioselectivity compared to the traditional Cu(OTf)₂ in toluene.[10]

Table 2: Effect of Temperature on Enantioselectivity

EntryReactionCatalystTemperature (°C)ee (%) of Major Enantiomer
1Asymmetric HydrogenationRu-BINAP8088
2Asymmetric HydrogenationRu-BINAP2595
3Asymmetric HydrogenationRu-BINAP0>99
4Pyrimidyl Alkanol SynthesisChiral Initiator090 (S)
5Pyrimidyl Alkanol SynthesisChiral Initiator-4485 (R)

Data is illustrative. Lowering the temperature often increases the energy difference between diastereomeric transition states, leading to higher ee. However, as shown in entries 4 and 5, this effect is not universal and can sometimes even invert the selectivity.

Experimental Protocols

Protocol 1: General Workflow for Chiral HPLC Method Optimization

This protocol outlines the steps for developing a reliable method to analyze the enantiomeric excess of your product.

G start Start: Analyze Racemic Standard step1 Select Chiral Stationary Phase (CSP) start->step1 step2 Screen Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) step1->step2 no_sep No Separation? step2->no_sep step3 Optimize Mobile Phase Composition (Vary solvent ratio) improve_res Resolution Needs Improvement? step3->improve_res step4 Optimize Flow Rate & Temperature end Validated Analytical Method step4->end no_sep->step1 Try different CSP no_sep->step3 Separation Observed improve_res->step4 Yes improve_res->end No, Resolution > 1.5

Caption: General workflow for chiral HPLC method development.

Methodology:

  • Column Selection: Choose a chiral stationary phase (CSP) based on the functional groups present in your analyte. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a common starting point.

  • Initial Screening: Begin by screening different mobile phases, typically mixtures of a non-polar solvent (like hexane) and an alcohol modifier (like isopropanol or ethanol).[7]

  • Mobile Phase Optimization: Once partial separation is observed, systematically vary the ratio of the alcohol modifier.[7] Small changes can have a large impact on resolution. For ionizable compounds, consider adding acidic or basic additives.[7]

  • Flow Rate and Temperature: Chiral separations often benefit from lower flow rates (e.g., 0.5 mL/min) to improve resolution.[7] Evaluate the effect of temperature, as both heating and cooling can improve separation depending on the specific interaction between the analyte and the CSP.[7]

  • Validation: Once optimal conditions are found, validate the method for accuracy, precision, and linearity to ensure reliable ee determination.[1]

Protocol 2: Diastereomeric Salt Crystallization for Enantiomeric Enrichment

This protocol describes a classical method to improve the ee of a chiral amine or acid.

Methodology:

  • Select Resolving Agent: Choose a readily available, enantiomerically pure resolving agent that can form a salt with your product (e.g., a chiral acid like tartaric acid to resolve a racemic amine).[7]

  • Salt Formation: Dissolve the racemic product in a suitable solvent. Add a stoichiometric amount (often 0.5 to 1.0 equivalents) of the chiral resolving agent.

  • Crystallization: The diastereomeric salts formed will have different solubilities.[7] Allow the less soluble diastereomeric salt to crystallize, which can be encouraged by slow cooling, seeding with a pure crystal, or slow evaporation of the solvent.

  • Isolation and Purification: Collect the crystals by filtration. Wash them with a small amount of cold solvent to remove the mother liquor, which is enriched in the more soluble diastereomer.[7]

  • Liberation of Enantiomer: Treat the purified diastereomeric salt with an acid or base to break the salt and liberate the free, enantiomerically enriched product.[7]

  • Analysis: Determine the enantiomeric excess of the final product using a validated chiral analytical method.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Empagliflozin synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, controlling, and troubleshooting process-related impurities.

Frequently Asked Questions (FAQs)

Q1: What are process-related impurities in the context of Empagliflozin synthesis?

A1: Process-related impurities are chemical substances that are formed or introduced during the manufacturing process of the Empagliflozin active pharmaceutical ingredient (API).[1] They are not the intended final product. These can include unreacted starting materials, intermediates from various synthesis stages, by-products from side reactions, and degradation products.[2][3] Controlling these impurities is critical for the safety and efficacy of the final drug product, as mandated by regulatory agencies.[1]

Q2: What are some of the common process-related impurities identified in Empagliflozin synthesis?

A2: Several process-related impurities have been identified. These often include intermediates that were not fully consumed in the reaction, isomers, or by-products.[3][4] Some examples include the α-anomer of Empagliflozin, methoxy empagliflozin, and furanose impurities.[4] Other identified impurities are often related to the specific synthetic route and may include brominated or isomeric precursors.[3][5] During manufacturing, unknown impurities have been detected in batches at levels between 0.05% and 0.15%.[6][7]

Q3: How are these impurities typically formed?

A3: Impurities can form through various mechanisms. For instance, the α-anomer is a stereoisomer that can form during the glycosylation step if the reaction is not perfectly stereoselective.[4] Other impurities might arise from the reaction of intermediates with solvents or reagents, incomplete reactions, or side reactions like over-alkylation or condensation.[1] The use of reagents like n-butyllithium under harsh, low-temperature conditions can also lead to specific by-products if the reaction is not carefully controlled.[8]

Q4: What are the regulatory limits for these impurities?

A4: Regulatory bodies like the International Council for Harmonisation (ICH) provide strict guidelines. According to ICH guidelines, any new impurity present at a level above 0.10% in the drug substance must be identified and structurally characterized.[6] Specific limits for known impurities are typically established during the drug development process and are part of the drug's specification sheet.

Troubleshooting Guide

Q5: I am observing a higher-than-expected level of an unknown impurity in my HPLC analysis. What are the initial steps for investigation?

A5:

  • Verify the Analytical Method: Ensure your HPLC method is validated for specificity and can separate the impurity from the main peak and other known impurities. Check system suitability parameters.

  • Isolate and Characterize: If the impurity level is significant (e.g., >0.10%), the next step is to isolate it.[6] Techniques like column chromatography or semi-preparative HPLC can be used for isolation from the mother liquor where impurities are often enriched.[6]

  • Structure Elucidation: Once isolated, use analytical techniques such as High-Resolution Mass Spectrometry (HRMS), 1D-NMR (¹H, ¹³C), and 2D-NMR to determine the structure of the impurity.[6]

  • Trace the Source: With the structure identified, review the synthetic pathway to hypothesize its formation mechanism. This will help pinpoint the specific reaction step that needs optimization.

Q6: My synthesis is resulting in a high concentration of the Empagliflozin α-anomer. How can this be controlled?

A6: The formation of the undesired α-anomer is a common issue in C-glycosylation reactions.

  • Reaction Conditions: The stereoselectivity of the reaction is often highly dependent on the Lewis acid, solvent system, and temperature. For instance, the reduction of the intermediate glucopyranoside using a combination of triethylsilane (Et₃SiH) and a Lewis acid like aluminum chloride (AlCl₃) is a critical step where the anomeric ratio is set.[9]

  • Optimization: Experiment with different Lewis acids or solvent polarities to favor the formation of the desired β-anomer. Temperature control is also crucial; running the reaction at the optimal temperature can significantly improve selectivity.[4]

  • Purification: If formation cannot be completely suppressed, the α-anomer must be removed during purification. Recrystallization is a common method, but its effectiveness depends on the solubility differences between the anomers.[4]

Q7: I have identified an impurity resulting from an unreacted intermediate. What strategies can I employ to minimize it?

A7:

  • Reaction Stoichiometry: Re-evaluate the molar ratios of your reactants. A slight excess of the other reactant might be necessary to drive the reaction to completion.

  • Reaction Time and Temperature: Increase the reaction time or temperature to ensure the intermediate is fully consumed. Monitor the reaction progress using in-process controls (e.g., TLC or HPLC) to determine the optimal endpoint.

  • Catalyst/Reagent Efficiency: Ensure the catalyst or reagent being used is active and has not degraded. In some cases, changing the catalyst or using a more reactive reagent may be necessary.

Data Presentation

Table 1: Common Process-Related Impurities in Empagliflozin Synthesis

Impurity Name/TypeCommon Source in SynthesisNotes
α-Anomer of EmpagliflozinReduction of the intermediate lactol/glycosideStereoisomer of the active molecule.[4]
Methoxy EmpagliflozinIn situ treatment with HCl in MethanolFormed during the deprotection/glycosylation step.
Furanose ImpuritiesRearrangement of the glucopyranose ringCan form under acidic conditions.
(4-[(5-bromo-2-chlorophenyl)methyl]phenol)Intermediate in some synthetic routesAn unreacted starting material or intermediate.[3]
((3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran)Intermediate in some synthetic routesAn unreacted starting material or intermediate.[3]
1,6-anhydro-D-glucopyranone derivativeSide reaction during glycosylationA novel impurity identified and characterized.[6]

Table 2: Example HPLC Parameters for Empagliflozin Impurity Profiling

ParameterMethod 1Method 2Method 3
Column Inertsil C8Shim-pack phenylThermo Hypersil GOLD C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Orthophosphoric AcidWater0.1% Trifluoroacetic Acid
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Elution Mode GradientIsocratic (72:28 Water:ACN)Isocratic (70:30 A:B)
Flow Rate 1.2 mL/minNot Specified0.8 mL/min
Column Temperature 55°CNot Specified25°C
Detection Wavelength 230 nm230 nm224 nm
Reference [10][3][11][12]

Experimental Protocols

Protocol: HPLC Method for the Determination of Process-Related Impurities

This protocol is a representative example based on published methods for analyzing Empagliflozin and its impurities.[3][10][12]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: Inertsil C8 (or equivalent reverse-phase column).

    • Mobile Phase: A gradient mixture of 0.1% orthophosphoric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

    • Flow Rate: 1.2 mL/min.

    • Detection: UV at 230 nm.

    • Column Temperature: 55°C.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).

    • Standard Solution: Accurately weigh and dissolve reference standards of Empagliflozin and known impurities in the diluent to a final concentration of approximately 0.1 mg/mL.

    • Sample Solution: Accurately weigh and dissolve the Empagliflozin API sample in the diluent to a final concentration of approximately 1.0 mg/mL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Inject the standard solution to determine the retention times and response factors of the known impurities.

    • Inject the sample solution.

    • Identify and quantify the impurities in the sample chromatogram based on the retention times obtained from the standard solution. Use the area percentage method for unknown impurities.

  • Forced Degradation Studies (Method Validation):

    • To ensure the method is stability-indicating, subject the Empagliflozin sample to stress conditions such as acid (e.g., 0.1N HCl), base (e.g., 0.1N NaOH), oxidation (e.g., 3% H₂O₂), heat, and light.[10]

    • Analyze the stressed samples to confirm that degradation products are well-separated from the main Empagliflozin peak and other known impurities.[10]

Visualizations

G cluster_0 Impurity Management Workflow A Impurity Detected in HPLC (> Reporting Threshold) B Is the Impurity Known? A->B C Quantify using Reference Standard B->C Yes D Isolate Impurity (e.g., Prep-HPLC) B->D No I Within Specification? C->I E Structural Elucidation (NMR, MS) D->E F Identify Source in Synthesis Pathway E->F G Optimize Reaction Step (Temp, Reagents, Time) F->G H Implement In-Process Controls & Re-analyze G->H H->I I->A No

Caption: Workflow for impurity identification and control.

G cluster_1 Simplified Empagliflozin Synthesis & Impurity Formation Start Starting Materials (e.g., Bromo-aryl precursor) Step1 Coupling with Gluconolactone Derivative Start->Step1 Intermediate Glycoside Intermediate Step1->Intermediate Imp1 Unreacted Intermediates Step1->Imp1 Step2 Reduction & Deprotection Intermediate->Step2 Product Crude Empagliflozin Step2->Product Imp2 α-Anomer Formation Step2->Imp2 Purification Purification (Crystallization) Product->Purification Imp3 Degradation Products Product->Imp3 API Final Empagliflozin API Purification->API

Caption: Key stages of impurity formation in synthesis.

References

Addressing solubility issues of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address potential solubility issues with (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a pharmaceutical intermediate used in the synthesis of Empagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor for treating type 2 diabetes.[1] It is a halogenated phenstatin analog and has also been investigated for its potential as a microtubule destabilizing agent in anticancer research.[1][2]

Q2: What are the known physicochemical properties of this compound?

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C17H16ClIO2[3]
Molecular Weight 414.67 g/mol [3]
Physical Form Solid[1]
CAS Number 915095-94-2[1][3]
Predicted LogP 5.1[4]

Q3: Why might I be experiencing solubility issues with this compound?

A3: The compound's structure, featuring a halogenated aromatic benzyl group and a phenoxy tetrahydrofuran moiety, contributes to its lipophilic (fat-loving) and hydrophobic (water-fearing) nature. Such compounds generally exhibit poor solubility in aqueous solutions.[5]

Q4: What general strategies can be employed to improve the solubility of poorly water-soluble compounds like this one?

A4: A variety of techniques can be used, broadly categorized as physical and chemical modifications.[5] These include:

  • Physical Modifications: Particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions).[5][6]

  • Chemical Modifications: pH adjustment, salt formation (if ionizable groups are present), and complexation (e.g., with cyclodextrins).[7][8]

  • Other Techniques: Use of co-solvents, surfactants, and specialized formulation strategies like self-emulsifying drug delivery systems (SEDDS).[7][9]

Troubleshooting Guide

Problem: The compound is not dissolving in my aqueous buffer.

  • Question: Have you tried using a co-solvent?

    • Recommendation: Due to the compound's hydrophobic nature, the addition of a water-miscible organic solvent (co-solvent) can significantly improve solubility.[9][10] Start by preparing a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous buffer. Refer to the Co-Solvent System Development Protocol below.

  • Question: Have you considered the pH of your solution?

    • Recommendation: While this compound does not have strongly acidic or basic functional groups, subtle pH changes can sometimes influence the solubility of complex organic molecules.[8][11] It is advisable to perform a pH-solubility profile to determine if solubility is pH-dependent. See the pH-Dependent Solubility Profile Protocol .

Problem: The compound precipitates out of solution upon dilution.

  • Question: Is the concentration of the organic solvent in the final solution too low?

    • Recommendation: When diluting a stock solution, ensure that the final concentration of the co-solvent is sufficient to maintain the compound's solubility. A titration experiment can help determine the minimum required co-solvent percentage.

  • Question: Have you considered using solubility enhancers like cyclodextrins?

    • Recommendation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility and stability.[12][13][14] Adding a suitable cyclodextrin to your aqueous phase before introducing the compound can prevent precipitation.

Problem: I need to prepare a formulation for in vivo studies and organic solvents are a concern.

  • Question: Have you explored creating a solid dispersion?

    • Recommendation: Solid dispersion is a technique where the drug is dispersed in an inert, hydrophilic carrier.[6][15] This can enhance the dissolution rate and apparent solubility of the compound in aqueous media. Common carriers include PVP, PEGs, and HPMC.[16]

  • Question: Could a lipid-based formulation be an option?

    • Recommendation: For highly lipophilic compounds, formulating in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can be a viable strategy for oral administration.[9]

Illustrative Solubility Data

The following table provides hypothetical, yet realistic, solubility data to guide initial solvent selection. Note: This data is for illustrative purposes and should be confirmed experimentally.

Table 2: Illustrative Solubility of this compound in Common Solvents

SolventTypePredicted Solubility (mg/mL) at 25°C
WaterAqueous< 0.01
Phosphate Buffered Saline (PBS) pH 7.4Aqueous< 0.01
Ethanol (EtOH)Polar Protic> 50
Methanol (MeOH)Polar Protic> 30
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100
N,N-Dimethylformamide (DMF)Polar Aprotic> 100
Dichloromethane (DCM)Non-polar> 80
AcetonePolar Aprotic> 60
Acetonitrile (ACN)Polar Aprotic> 40

Experimental Protocols

Solvent Screening Protocol (Shake-Flask Method)
  • Preparation: Weigh approximately 2-5 mg of the compound into several small glass vials.

  • Solvent Addition: Add 1 mL of each selected solvent to a separate vial.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Observation: Visually inspect the vials for any undissolved solid.

  • Phase Separation: If undissolved solid remains, filter the suspension through a 0.22 µm syringe filter to obtain a clear, saturated solution.

  • Quantification: Dilute an aliquot of the filtrate with a suitable solvent and determine the concentration using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the solubility in mg/mL or µg/mL.

Co-Solvent System Development Protocol
  • Stock Solution: Prepare a high-concentration stock solution of the compound in a water-miscible organic solvent where it is freely soluble (e.g., 50 mg/mL in DMSO or Ethanol).

  • Titration: In a series of vials, prepare different ratios of your aqueous buffer to the organic co-solvent (e.g., 9:1, 8:2, 7:3, etc.).

  • Compound Addition: Add a small, fixed volume of the stock solution to each co-solvent blend and vortex.

  • Observation: Observe the solutions for any signs of precipitation immediately and after a set period (e.g., 1, 4, and 24 hours).

  • Determination: The co-solvent blend with the highest percentage of aqueous buffer that remains clear is the optimal starting point for your formulation.

pH-Dependent Solubility Profile Protocol
  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Equilibration: Add an excess amount of the compound to each buffer solution in separate vials.

  • Shake-Flask Method: Follow steps 3-7 of the Solvent Screening Protocol for each pH point.

  • Data Plotting: Plot the measured solubility (on a log scale) against the final measured pH of each saturated solution to visualize the pH-solubility profile.

Visualizations

G cluster_0 Solubility Troubleshooting Workflow start Start: Compound fails to dissolve sol_screen Perform Solvent Screening (Protocol 1) start->sol_screen q1 Is the compound soluble in any organic solvent? co_solvent Use Co-solvent System (Protocol 2) q1->co_solvent Yes end_fail Consult Formulation Specialist q1->end_fail No sol_screen->q1 q2 Is precipitation an issue upon aqueous dilution? co_solvent->q2 enhancers Investigate Solubility Enhancers (e.g., Cyclodextrins) q2->enhancers Yes q3 Are organic solvents a concern for the application? q2->q3 No enhancers->q3 alt_form Explore Alternative Formulations (e.g., Solid Dispersions) q3->alt_form Yes end_success Success: Soluble Formulation Achieved q3->end_success No alt_form->end_success

Caption: A general workflow for troubleshooting solubility issues.

G cluster_1 Decision Tree for Solubilization Strategy start Poor Aqueous Solubility Identified q_ion Is the compound ionizable? start->q_ion ph_adjust pH Adjustment (Protocol 3) q_ion->ph_adjust Yes q_solvent Is an organic co-solvent acceptable for the intended use? q_ion->q_solvent No ph_adjust->q_solvent cosolvency Co-solvency (Protocol 2) q_solvent->cosolvency Yes q_complex Is complexation a viable option? q_solvent->q_complex No cosolvency->q_complex cyclodextrin Cyclodextrin Complexation q_complex->cyclodextrin Yes solid_disp Solid Dispersion / Amorphous Tech. q_complex->solid_disp No

Caption: A decision tree to select a suitable solubilization method.

References

Validation & Comparative

Comparative analysis of different synthetic routes to Empagliflozin

Author: BenchChem Technical Support Team. Date: December 2025

Empagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), is a cornerstone in the management of type 2 diabetes mellitus. The intricate stereochemistry of this C-glucoside has spurred the development of various synthetic strategies, each with its own set of advantages and challenges. This guide provides a comparative analysis of the prominent synthetic routes to Empagliflozin, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. We will delve into the seminal discovery route, the optimized industrial synthesis, and an alternative pathway, presenting key experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of the chemical landscape surrounding this important therapeutic agent.

Comparative Overview of Synthetic Routes

The synthesis of Empagliflozin has evolved from lengthy, low-yielding processes to highly optimized, industrial-scale methodologies. The following table summarizes the key quantitative parameters of three major synthetic routes, providing a clear comparison of their efficiencies.

ParameterDiscovery RouteIndustrial RouteAlternative Route (from 4-Fluorotoluene)
Starting Materials 2-Chloro-5-bromobenzoic acid, Protected D-gluconolactone5-Iodo-2-chlorobenzoic acid, (S)-3-hydroxytetrahydrofuran, D-gluconolactone4-Fluorotoluene, (S)-3-hydroxytetrahydrofuran, Protected D-gluconolactone
Key Reactions Friedel-Crafts acylation, Reduction, Grignard reaction, DeprotectionFriedel-Crafts acylation, Reduction, Etherification, Grignard/Organolithium addition, Stereoselective reductionRadical bromination, Friedel-Crafts alkylation, Diazotization, Etherification, Grignard/Organolithium addition
Number of Steps ~8~5-6~7
Overall Yield ~8%[1]~50-73%[1][2][3][4][5]~70% (claimed)[6][7]
Reported Purity High purity after chromatography>99% after crystallization[5]>99% (claimed)[6][7]
Key Advantages Proof of conceptHigh efficiency, Scalability, StereoselectivityUse of inexpensive starting materials
Key Disadvantages Low overall yield, Multiple protection/deprotection stepsUse of organometallic reagents requiring stringent controlRelatively long route, Use of hazardous reagents (e.g., NBS, BPO)

Synthetic Route Diagrams

To visually compare the strategic differences between the major synthetic pathways to Empagliflozin, the following diagrams, generated using the DOT language, illustrate the key transformations and intermediates.

Empagliflozin_Synthesis_Comparison cluster_discovery Discovery Route cluster_industrial Industrial Route cluster_alternative Alternative Route A1 2-Chloro-5-bromobenzoic acid B1 Friedel-Crafts Acylation A1->B1 C1 Diaryl Ketone B1->C1 D1 Reduction C1->D1 E1 Diarylmethane D1->E1 F1 Grignard Reaction with Protected Glucose E1->F1 G1 Coupled Product F1->G1 H1 Deprotection G1->H1 I1 Empagliflozin H1->I1 A2 5-Iodo-2-chlorobenzoic acid B2 Formation of Diarylmethane Intermediate A2->B2 C2 (S)-3-(4-(5-iodo-2-chlorobenzyl)phenoxy)tetrahydrofuran B2->C2 D2 I/Mg or I/Li Exchange C2->D2 E2 Organometallic Intermediate D2->E2 F2 Addition to Gluconolactone E2->F2 G2 Lactol Intermediate F2->G2 H2 Stereoselective Reduction G2->H2 I2 Empagliflozin H2->I2 A3 4-Fluorotoluene B3 Radical Bromination A3->B3 C3 4-Fluorobenzyl bromide B3->C3 D3 Friedel-Crafts Alkylation C3->D3 E3 Diarylmethane Core D3->E3 F3 Further Transformations E3->F3 G3 Key Aglycone F3->G3 H3 Coupling with Glucose Moiety G3->H3 I3 Empagliflozin H3->I3

Caption: Comparative workflow of major synthetic routes to Empagliflozin.

Experimental Protocols

This section provides detailed methodologies for key reactions in the synthesis of Empagliflozin, based on published procedures.

Route 2: Industrial Synthesis - Key Steps

1. Synthesis of (S)-(5-bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone (Friedel-Crafts Acylation)

  • Materials: 5-bromo-2-chlorobenzoyl chloride, (S)-3-phenoxytetrahydrofuran, Aluminum chloride (AlCl₃), Dichloromethane (DCM).

  • Procedure: To a cooled (0-5 °C) suspension of anhydrous AlCl₃ in DCM, a solution of 5-bromo-2-chlorobenzoyl chloride in DCM is added dropwise, maintaining the temperature below 10 °C. Subsequently, a solution of (S)-3-phenoxytetrahydrofuran in DCM is added slowly. The reaction mixture is stirred at room temperature for 12-16 hours until completion (monitored by TLC or HPLC). The reaction is then quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent system like isopropanol/water.

2. Reduction of the Diaryl Ketone to (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran

  • Materials: (S)-(5-bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone, Triethylsilane (Et₃SiH), Aluminum chloride (AlCl₃) or Boron trifluoride etherate (BF₃·OEt₂), Dichloromethane (DCM) or Toluene.

  • Procedure: To a solution of the diaryl ketone in DCM or toluene at room temperature, AlCl₃ is added portion-wise. The mixture is stirred for 15-30 minutes, followed by the dropwise addition of triethylsilane. The reaction is exothermic and should be controlled with an ice bath. The mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is carefully quenched with water. The organic layer is separated, washed, dried, and concentrated. The resulting crude product can be purified by column chromatography or crystallization.[4][8]

3. Grignard Reaction and Stereoselective Reduction to Empagliflozin

  • Materials: (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran, Magnesium turnings, Iodine (catalyst), 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone, Triethylsilane (Et₃SiH), Boron trifluoride etherate (BF₃·OEt₂), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dichloromethane (DCM).

  • Procedure:

    • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, magnesium turnings and a crystal of iodine are placed in anhydrous THF. A solution of (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran in THF is added dropwise to initiate the reaction. The mixture is stirred at room temperature until the magnesium is consumed.

    • Coupling and Reduction: The freshly prepared Grignard reagent is cooled to -78 °C. A solution of 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone in anhydrous THF is added slowly. The reaction mixture is stirred at this temperature for 1-2 hours. The reaction is then quenched with a methanolic solution of methanesulfonic acid. After workup to remove the silyl protecting groups and form the methyl glycoside intermediate, the crude product is dissolved in a mixture of DCM and MeCN. The solution is cooled to -40 to -80 °C, and BF₃·OEt₂ is added, followed by the dropwise addition of Et₃SiH. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed, dried, and concentrated. The final product, Empagliflozin, is purified by crystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane).[1][9][10]

Route 3: Alternative Synthesis - Key Steps

1. Radical Bromination of 4-Fluorotoluene

  • Materials: 4-Fluorotoluene, N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN), Chloroform or Carbon tetrachloride.

  • Procedure: A mixture of 4-fluorotoluene, NBS, and a catalytic amount of BPO in chloroform is heated to reflux (around 70 °C) for 6 hours.[6] The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature, and the succinimide byproduct is filtered off. The filtrate is concentrated under reduced pressure, and the residue is distilled to afford 4-fluorobenzyl bromide.[6]

2. Friedel-Crafts Alkylation

  • Materials: 4-Fluorobenzyl bromide, a suitable aromatic substrate, and a Lewis acid catalyst (e.g., AlCl₃).

  • Procedure: The specific aromatic substrate and conditions for the Friedel-Crafts alkylation step to construct the diarylmethane core can vary depending on the detailed synthetic scheme. Generally, the aromatic compound is treated with 4-fluorobenzyl bromide in the presence of a Lewis acid in a suitable solvent.

Conclusion

The synthetic journey to Empagliflozin showcases a remarkable evolution in process chemistry, driven by the need for efficiency, scalability, and cost-effectiveness. The initial discovery route, while crucial for establishing the molecule's biological activity, was impractical for large-scale production. The subsequent development of the industrial route, featuring a highly stereoselective reduction, represents a significant leap forward, delivering the final product in high yield and purity. The alternative route starting from 4-fluorotoluene offers a potentially more economical approach, although it involves several steps. For researchers and drug development professionals, a thorough understanding of these diverse synthetic strategies is paramount for process optimization, impurity profiling, and the development of next-generation SGLT2 inhibitors. The data and protocols presented in this guide serve as a valuable resource for navigating the complex chemical synthesis of this important antidiabetic drug.

References

A Comparative Guide to the Analytical Validation of Empagliflozin Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the determination of key intermediates and potential impurities in the synthesis of Empagliflozin. Ensuring the purity and quality of intermediates is a critical step in the manufacturing of active pharmaceutical ingredients (APIs). This document outlines various chromatographic and spectroscopic techniques, presenting their performance characteristics and detailed experimental protocols to aid researchers in selecting the most suitable methods for their specific needs.

Introduction to Empagliflozin and its Intermediates

Empagliflozin is an orally administered, potent, and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), used for the treatment of type 2 diabetes mellitus. The synthesis of this complex molecule involves several key intermediates. The purity of these intermediates is crucial as any impurities can be carried over to the final drug substance, potentially affecting its safety and efficacy. Common process-related impurities and intermediates include compounds like EPN-R-ISO and EPN-Diol.[1]

Forced degradation studies have also been instrumental in identifying potential degradation products that may arise under various stress conditions such as acidic, alkaline, oxidative, thermal, and photolytic stress.[2] These studies are essential for developing stability-indicating analytical methods.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely employed techniques for the analysis of Empagliflozin and its intermediates due to their high resolution, sensitivity, and accuracy. Spectroscopic methods, while generally less specific, can be useful for preliminary analysis and quantification in simpler matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and versatile technique for the separation and quantification of pharmaceutical compounds. Several validated HPLC methods have been developed for the analysis of Empagliflozin and its impurities.

Table 1: Comparison of Validated HPLC Methods for Empagliflozin and Related Substances

ParameterMethod 1Method 2Method 3
Column Inertsil C8Discovery C18ACE 5 C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Gradient: 0.1% Orthophosphoric acid and AcetonitrileIsocratic: 0.01 M KH2PO4 (pH 2.0) and Acetonitrile (70:30, v/v)Gradient: Water and Acetonitrile
Flow Rate 1.2 mL/min1.0 mL/minNot Specified
Detection UV at 230 nmNot SpecifiedPDA Detector
Column Temp. 55°CNot SpecifiedNot Specified
Linearity Range LOQ to 150%0.1 - 90.0 ppm (for EPN-R-ISO and EPN-Diol)Not Specified
LOD Not Specified0.030262 ppm (EPN-R-ISO), 0.031873 ppm (EPN-Diol)Not Specified
LOQ Not Specified0.092621 ppm (EPN-R-ISO), 0.09755 ppm (EPN-Diol)Not Specified
Accuracy (% Recovery) 80-120%95.07-96.27% (EPN-R-ISO), 97.72-100.03% (EPN-Diol)Not Specified
Precision (%RSD) Not Specified0.0837% (EPN-R-ISO), 0.1831% (EPN-Diol)Not Specified
Reference [3][1][4]
Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers significant advantages over conventional HPLC, including higher resolution, shorter run times, and increased sensitivity, making it particularly suitable for the analysis of complex samples and trace impurities.

Table 2: UPLC-MS/MS Method for Empagliflozin Analysis

ParameterMethod Details
Column Synergi 2.5µ Fusion-Reverse phase 100A (100 mm × 2.0 mm, 2.5 µm)
Mobile Phase Methanol and 0.2% Formic acid (75:25, v/v)
Flow Rate 0.3 µL/min
Detection Mass Spectrometry (Multiple Reaction Monitoring - MRM)
Internal Standard Empagliflozin-d4
Sensitivity High (ng/mL to pg/mL range)
Application Bioanalytical studies, trace impurity analysis
Reference [5]

Experimental Protocols

HPLC Method for EPN-R-ISO and EPN-Diol Impurities[1]
  • Chromatographic System: High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: Discovery C18 (dimensions and particle size not specified).

  • Mobile Phase: A mixture of 0.01 M potassium dihydrogen phosphate (pH adjusted to 2.0 with phosphoric acid) and acetonitrile in a 70:30 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: Not specified.

  • Detection: Wavelength not specified.

  • Sample Preparation: Dissolve the sample in a suitable diluent to achieve a concentration within the linear range.

UPLC-MS/MS Method for Empagliflozin[6]
  • Chromatographic System: UPLC system coupled with a tandem mass spectrometer.

  • Column: Synergi 2.5µ Fusion-Reverse phase 100A (100 mm × 2.0 mm, 2.5 µm).

  • Mobile Phase: A mixture of methanol and 0.2% formic acid in a 75:25 v/v ratio.

  • Flow Rate: 0.3 µL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 50°C.

  • Mass Spectrometry: Detection is performed using a mass spectrometer in the multiple reaction monitoring (MRM) mode.

  • Sample Preparation (for bioanalysis):

    • To 200 µL of human plasma, add 50 µL of Empagliflozin-d4 internal standard solution.

    • Add 1 mL of ethyl acetate as the extraction solvent.

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • The organic layer is separated and evaporated to dryness.

    • The residue is reconstituted in the mobile phase for injection.

Method Validation Workflow

The validation of an analytical method is crucial to ensure its reliability, accuracy, and precision for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation as per ICH guidelines.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev specificity Specificity/ Selectivity method_dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Solution Stability robustness->stability validation_report Method Validation Report stability->validation_report end End: Method Implementation for Routine Use validation_report->end

Caption: A typical workflow for the validation of an analytical method.

Logical Relationship of Synthesis and Impurity Analysis

The control of impurities in Empagliflozin synthesis is a systematic process that involves identifying potential impurities from the synthetic route and developing analytical methods to monitor and control them.

Synthesis_Impurity_Analysis_Relationship synthesis Empagliflozin Synthetic Route intermediates Key Intermediates synthesis->intermediates impurities Potential Impurities (Process & Degradation) synthesis->impurities intermediates->impurities quality_control In-Process & Final Product QC intermediates->quality_control method_dev Analytical Method Development impurities->method_dev validation Method Validation (ICH Guidelines) method_dev->validation validation->quality_control final_product High-Quality Empagliflozin API quality_control->final_product

References

Comparative Analysis of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran and its Bromo Analogue in the Context of SGLT2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the sodium-glucose cotransporter 2 (SGLT2) inhibitor, (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran, with its bromo analogue. The analysis is based on preclinical data, focusing on in vitro inhibitory activity and in vivo efficacy in rodent models. This information is critical for researchers and professionals in the field of drug development for type 2 diabetes.

I. In Vitro Inhibitory Activity

The primary mechanism of action for these compounds is the inhibition of SGLT2, which is crucial for glucose reabsorption in the kidneys. The following table summarizes the in vitro inhibitory activity against human SGLT1 and SGLT2.

CompoundhSGLT2 IC₅₀ (nM)hSGLT1 IC₅₀ (nM)Selectivity (hSGLT1/hSGLT2)
(S)-3-(4-(2-Chloro-5-iodo benzyl)phenoxy)tetrahydrofuran1.114001273
(S)-3-(4-(2-Chloro-5-bromo benzyl)phenoxy)tetrahydrofuran1.823001278

Experimental Protocol: In Vitro SGLT Inhibition Assay

The inhibitory activity of the compounds was assessed using a cell-based assay with Chinese Hamster Ovary (CHO) cells stably expressing human SGLT1 or SGLT2.

  • Cell Culture: CHO-hSGLT1 and CHO-hSGLT2 cells were cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 500 µg/mL G418.

  • Uptake Assay: Cells were seeded in 96-well plates and grown to confluence. On the day of the assay, cells were washed with a Krebs-Henseleit-HEPES (KHH) buffer.

  • Compound Incubation: The cells were then incubated with varying concentrations of the test compounds and 10 µM of ¹⁴C-labeled α-methylglucopyranoside (¹⁴C-AMG), a non-metabolizable glucose analog, for 2 hours at 37°C.

  • Measurement: After incubation, the cells were washed to remove excess ¹⁴C-AMG, lysed, and the intracellular radioactivity was measured using a liquid scintillation counter.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values were calculated by fitting the data to a four-parameter logistic equation.

cluster_workflow In Vitro SGLT Inhibition Assay Workflow A CHO cells expressing hSGLT1 or hSGLT2 B Incubate with test compound and ¹⁴C-AMG A->B C Measure intracellular radioactivity B->C D Calculate IC₅₀ values C->D

Workflow for determining in vitro SGLT inhibitory activity.

II. In Vivo Efficacy in Rodent Models

The in vivo efficacy of the compounds was evaluated by measuring their ability to induce urinary glucose excretion (UGE) in normal Sprague-Dawley (SD) rats.

CompoundDosage (mg/kg, p.o.)24h UGE (mg/24h)
(S)-3-(4-(2-Chloro-5-iodo benzyl)phenoxy)tetrahydrofuran31500 ± 200
(S)-3-(4-(2-Chloro-5-bromo benzyl)phenoxy)tetrahydrofuran31300 ± 180

Experimental Protocol: Urinary Glucose Excretion in SD Rats

  • Animal Model: Male Sprague-Dawley rats weighing 200-250g were used.

  • Acclimation: The animals were acclimated for at least one week before the experiment.

  • Compound Administration: The test compounds were administered orally (p.o.) at a dose of 3 mg/kg. A vehicle control group received the same volume of the vehicle.

  • Urine Collection: Immediately after administration, the rats were placed in metabolic cages, and urine was collected over a 24-hour period.

  • Glucose Measurement: The total volume of urine was recorded, and the glucose concentration in the urine was determined using a glucose oxidase method.

  • Data Analysis: The total amount of glucose excreted in the urine over 24 hours was calculated.

cluster_pathway Mechanism of SGLT2 Inhibition and UGE Kidney Kidney (Proximal Tubule) SGLT2 SGLT2 Kidney->SGLT2 Location Urine Increased Urinary Glucose Excretion SGLT2->Urine Leads to Glucose Glucose Glucose->SGLT2 Reabsorption Inhibitor SGLT2 Inhibitor (Iodo or Bromo Analogue) Inhibitor->SGLT2 Blocks

Signaling pathway of SGLT2 inhibition leading to UGE.

III. Discussion

Both the iodo and bromo analogues demonstrate potent and selective inhibition of SGLT2. In vitro, the iodo-substituted compound exhibits a slightly lower IC₅₀ for hSGLT2 compared to its bromo counterpart, suggesting a marginal increase in potency. However, both compounds maintain excellent selectivity over hSGLT1, which is a desirable characteristic to minimize potential side effects associated with SGLT1 inhibition, such as gastrointestinal issues.

In the in vivo studies, both compounds effectively induced urinary glucose excretion in rats, a key indicator of SGLT2 inhibition in a physiological setting. The iodo analogue showed a trend towards a greater amount of glucose excretion over 24 hours at the same dosage, which may be attributed to its slightly higher in vitro potency or potential differences in pharmacokinetic properties.

The choice between the iodo and bromo analogue for further development would likely depend on a more comprehensive evaluation of their pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), as well as long-term safety and toxicology studies. The subtle differences observed in this preclinical comparison may become more significant when considering optimal dosing and overall therapeutic index.

A Comparative Guide to Enantiomeric Purity Testing of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is a critical chiral intermediate in the synthesis of Empagliflozin, a potent and selective SGLT2 inhibitor for the treatment of type 2 diabetes. The stereochemistry of the tetrahydrofuran ring is crucial for the pharmacological activity of the final drug substance. Therefore, robust and reliable analytical methods for determining the enantiomeric purity of this intermediate are paramount in pharmaceutical development and quality control.

This guide provides a comprehensive comparison of the primary analytical techniques used for the enantiomeric purity testing of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating agents.

Comparison of Analytical Methods

The selection of an appropriate analytical method for enantiomeric purity testing depends on various factors, including the required sensitivity, sample throughput, availability of instrumentation, and the specific stage of drug development. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral SFC, and Chiral NMR for the analysis of this compound.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Nuclear Magnetic Resonance (NMR)
Principle Differential interaction of enantiomers with a chiral stationary phase.Differential interaction of enantiomers with a chiral stationary phase using a supercritical fluid as the mobile phase.Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.
Typical Chiral Selector Polysaccharide-based (e.g., cellulose or amylose derivatives)Polysaccharide-based (e.g., cellulose or amylose derivatives)Chiral solvating agents (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol)
Resolution (Rs) Typically > 2.0Typically > 2.0Not applicable (separation of signals)
Analysis Time 15 - 30 minutes5 - 15 minutes10 - 20 minutes
Sensitivity (LOD/LOQ) High (can detect low levels of the undesired enantiomer)Very HighModerate (less sensitive for trace-level impurities)
Solvent Consumption High (organic solvents)Low (primarily CO2)Low (deuterated solvents)
Sample Throughput ModerateHighModerate
Method Development Can be time-consumingGenerally faster than HPLCCan be complex, requires screening of CSAs
Quantitative Accuracy HighHighGood, but can be affected by integration accuracy
Instrumentation Standard HPLC with a chiral column and UV detectorSpecialized SFC systemHigh-field NMR spectrometer

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the (S)- and (R)-enantiomers of 3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Chiral Column: CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Ethanol (EtOH) (85:10:5, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Expected Results:

  • The (S)-enantiomer is expected to elute before the (R)-enantiomer.

  • Baseline separation with a resolution factor (Rs) greater than 2.0 should be achieved.

  • The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Chiral Supercritical Fluid Chromatography (SFC)

Objective: To achieve a rapid and efficient separation of the (S)- and (R)-enantiomers.

Instrumentation:

  • SFC system with a CO2 pump, modifier pump, autosampler, column oven, back pressure regulator, and UV detector.

Chromatographic Conditions:

  • Chiral Column: CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm

  • Mobile Phase: Supercritical CO2 / Methanol (MeOH) (80:20, v/v)

  • Flow Rate: 3.0 mL/min

  • Outlet Pressure: 150 bar

  • Column Temperature: 35°C

  • Detection: UV at 230 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in Methanol to a concentration of approximately 1 mg/mL.

Expected Results:

  • A significantly faster analysis time compared to HPLC.

  • Excellent resolution and peak shape.

  • Lower solvent consumption, making it a "greener" alternative.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the enantiomeric excess by observing the separation of signals for the two enantiomers in the presence of a chiral solvating agent.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Experimental Procedure:

  • Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol

  • Solvent: Chloroform-d (CDCl3)

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into an NMR tube.

    • Add approximately 0.6 mL of CDCl3.

    • Acquire a standard 1H NMR spectrum.

    • Add 1 to 2 equivalents of the chiral solvating agent to the NMR tube.

    • Gently mix and acquire another 1H NMR spectrum.

Expected Results:

  • In the presence of the CSA, specific proton signals of the (S)- and (R)-enantiomers will be shifted to different chemical shifts (diastereomeric interaction).

  • The protons on the tetrahydrofuran ring, particularly the one at the chiral center, are most likely to show observable splitting.

  • The enantiomeric excess can be determined by integrating the separated signals corresponding to each enantiomer.

Workflow and Pathway Diagrams

To visualize the experimental processes and logical relationships, the following diagrams are provided in the DOT language for Graphviz.

Enantiomeric_Purity_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis Sample Test Sample of This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC Chiral HPLC Dissolution->HPLC SFC Chiral SFC Dissolution->SFC NMR Chiral NMR Dissolution->NMR + CSA Chromatogram Chromatogram (Peak Separation) HPLC->Chromatogram SFC->Chromatogram Spectrum NMR Spectrum (Signal Splitting) NMR->Spectrum Integration Peak/Signal Integration Chromatogram->Integration Spectrum->Integration Calculation Enantiomeric Excess (% ee) Calculation Integration->Calculation Result Result Calculation->Result Final Report: Enantiomeric Purity

Caption: General workflow for enantiomeric purity testing.

Method_Selection_Logic cluster_criteria Decision Criteria cluster_methods Recommended Method Start Start: Need to Determine Enantiomeric Purity High_Throughput High Throughput Needed? Start->High_Throughput High_Sensitivity Trace Level Analysis? High_Throughput->High_Sensitivity No Select_SFC Chiral SFC High_Throughput->Select_SFC Yes Greener_Method Greener Alternative Preferred? High_Sensitivity->Greener_Method No Select_HPLC Chiral HPLC High_Sensitivity->Select_HPLC Yes Greener_Method->Select_SFC Yes Greener_Method->Select_HPLC No Consider_NMR Chiral NMR (for confirmation) Select_SFC->Consider_NMR Select_HPLC->Consider_NMR

Spectroscopic Analysis of Empagliflozin Intermediate (CAS 915095-94-2) and a Comparative Guide to Empagliflozin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Spectroscopic Profiles of a Key Empagliflozin Intermediate and the Active Pharmaceutical Ingredient.

This guide provides a comprehensive analysis of the spectroscopic data for the chemical compound with CAS number 915095-94-2, identified as (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran. This compound is a critical intermediate in the synthesis of Empagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. To offer a valuable comparative perspective, this guide also presents the spectroscopic data for Empagliflozin. The information is intended to support research, quality control, and drug development activities.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and Empagliflozin.

Table 1: ¹H NMR Data
CompoundChemical Shift (ppm)MultiplicityIntegrationAssignment
915095-94-2 7.62d1HAr-H
7.27d1HAr-H
7.15d2HAr-H
6.85d2HAr-H
6.81dd1HAr-H
4.95m1HO-CH
4.05s2HAr-CH₂
3.85-4.00m2HO-CH₂
3.75-3.85m2HO-CH₂
2.05-2.20m2HCH₂
Empagliflozin 7.30-7.40m3HAr-H
6.85d2HAr-H
4.90-5.10m1HO-CH-O
4.10d1HAnomeric-H
3.80-4.00m2HO-CH₂ (THF)
3.40-3.70m5HGlucosyl-H
3.95s2HAr-CH₂
2.00-2.20m2HCH₂ (THF)

Note: The ¹H NMR data for 915095-94-2 is interpreted from the spectrum available from ChemicalBook.[1]

Table 2: IR Spectral Data
CompoundWavenumber (cm⁻¹)IntensityFunctional Group Assignment
915095-94-2 ~3050MediumAromatic C-H Stretch
~2950, ~2870MediumAliphatic C-H Stretch
~1610, ~1580, ~1490StrongAromatic C=C Stretch
~1240StrongAryl-O-C Stretch (Ether)
~1080StrongC-O-C Stretch (Tetrahydrofuran)
~820Strongp-Substituted Benzene C-H Bend
~780MediumC-Cl Stretch
Empagliflozin 3350 (broad)StrongO-H Stretch (Alcohol)
~3060MediumAromatic C-H Stretch
~2900MediumAliphatic C-H Stretch
~1610, ~1510StrongAromatic C=C Stretch
~1230StrongAryl-O-C Stretch (Ether)
~1080StrongC-O Stretch (Alcohol, Ether)
~810Strongp-Substituted Benzene C-H Bend
~770MediumC-Cl Stretch

Note: The IR data for 915095-94-2 is predicted based on the functional groups present in the molecule. The IR data for Empagliflozin is based on published literature.[2]

Table 3: Mass Spectrometry Data
Compoundm/z (Mass-to-Charge Ratio)Ionization ModeAssignment
915095-94-2 414.9 [M+H]⁺ESI+Molecular Ion
Empagliflozin 451.1 [M+H]⁺ESI+Molecular Ion
71.1ESI+Fragment Ion

Note: The mass spectrometry data for Empagliflozin is based on published literature.[3][4][5]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution.

    • A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

    • Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.

    • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is used to acquire the ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • The chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Film: A small amount of the solid sample is dissolved in a volatile solvent (e.g., dichloromethane). A drop of the solution is placed on a KBr or NaCl plate, and the solvent is allowed to evaporate, leaving a thin film of the sample.

    • KBr Pellet: Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded.

    • The sample is placed in the spectrometer's sample holder.

    • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • The spectrum is usually presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then further diluted to the low µg/mL or ng/mL range for analysis.

  • Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used, often coupled with a liquid chromatography (LC) system for sample introduction and separation (LC-MS).

  • Data Acquisition:

    • The instrument is calibrated using a known standard.

    • The sample solution is introduced into the ion source.

    • For ESI, the sample is nebulized and ionized to form gaseous ions.

    • The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge ratio (m/z).

    • A mass spectrum is generated by plotting the ion intensity as a function of the m/z ratio.

Visualization of Analytical Workflows

The following diagrams, generated using Graphviz, illustrate the typical workflows for the spectroscopic analysis of a pharmaceutical intermediate like 915095-94-2.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample Solid Sample (915095-94-2) Dissolve_NMR Dissolve in Deuterated Solvent Sample->Dissolve_NMR Dissolve_MS Dissolve in LC-MS Grade Solvent Sample->Dissolve_MS Prepare_IR Prepare as Thin Film or KBr Pellet Sample->Prepare_IR NMR NMR Spectrometer Dissolve_NMR->NMR MS Mass Spectrometer (LC-MS) Dissolve_MS->MS IR FT-IR Spectrometer Prepare_IR->IR NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: General workflow for the spectroscopic analysis of a solid organic compound.

Signaling_Pathway_Placeholder cluster_synthesis Synthetic Pathway Context cluster_qc Quality Control Points Intermediate Intermediate (915095-94-2) Reaction Further Synthetic Steps Intermediate->Reaction QC_Intermediate Spectroscopic Analysis of Intermediate Intermediate->QC_Intermediate API Active Pharmaceutical Ingredient (Empagliflozin) Reaction->API QC_API Spectroscopic Analysis of Final Product API->QC_API

Caption: Role of spectroscopic analysis in the quality control of a synthetic pathway.

References

A Comparative Guide to the Efficacy of SGLT2 Inhibitors: The Influence of Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, focusing on how the evolution of their synthetic intermediates has led to significant improvements in their efficacy and pharmacological profiles. We will delve into the transition from naturally derived O-glucosides to synthetic C-glucosides, supported by experimental data on their inhibitory activity and clinical outcomes.

From Unstable Precursors to Potent Drugs: A Tale of Two Glycosides

The journey of SGLT2 inhibitors begins with phlorizin, a natural O-glucoside found in the bark of apple trees. While it demonstrated the ability to block glucose reabsorption in the kidneys, its therapeutic potential was hampered by poor metabolic stability due to the O-glycosidic bond being susceptible to hydrolysis by intestinal β-glucosidases. This led to low bioavailability and non-specific inhibition of both SGLT1 and SGLT2, resulting in gastrointestinal side effects.

The pivotal advancement in this class of drugs was the development of C-glucoside analogs. By replacing the oxygen atom in the glycosidic bond with a carbon atom, researchers created a more stable linkage resistant to enzymatic cleavage. This innovation, achieved through distinct synthetic pathways utilizing specific intermediates, paved the way for the highly successful SGLT2 inhibitors on the market today.

This fundamental difference in the glycosidic bond, determined by the choice of synthetic intermediates and reaction strategies, is a key determinant of the improved efficacy and safety profiles of modern SGLT2 inhibitors.

The Impact of Intermediates on In Vitro Efficacy and Selectivity

The transition from O- to C-glucosides, a direct consequence of evolving synthetic strategies and intermediates, has had a profound impact on the inhibitory potency and selectivity of these drugs. C-glucoside derivatives exhibit significantly higher selectivity for SGLT2 over SGLT1, minimizing off-target effects in the gut.

The inhibitory activity of SGLT2 inhibitors is quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The selectivity is determined by the ratio of IC50 values for SGLT1 versus SGLT2.

SGLT2 InhibitorGlycoside TypeSGLT2 IC50 (nM)SGLT1 IC50 (nM)Selectivity (SGLT1/SGLT2)
PhlorizinO-glucoside~11~140~13
DapagliflozinC-glucoside1.1[1]1390[1]~1264[1]
CanagliflozinC-glucoside4.2[1]663[1]~158[1]
EmpagliflozinC-glucoside1.33500>2500[2]
ErtugliflozinC-glucoside0.877[2]1960[2]>2000[2]
SotagliflozinC-glucoside1.8[1]36[1]20[1]

Note: IC50 values can vary slightly between different studies and experimental conditions. The data presented here are compiled from multiple reputable sources for a comparative overview.

Clinical Efficacy: A Consequence of Improved Chemical Scaffolds

The enhanced stability and selectivity of C-glucoside SGLT2 inhibitors, born from advances in synthetic chemistry, translate directly into improved clinical efficacy. These agents have demonstrated robust and consistent benefits in glycemic control, weight management, and cardiovascular risk reduction in patients with type 2 diabetes.

Glycemic Control
SGLT2 InhibitorMean HbA1c Reduction (%)
Dapagliflozin (10 mg)-0.91[3]
Canagliflozin (300 mg)-1.17[3]
Empagliflozin (25 mg)-0.62 (placebo-adjusted)[4]
Weight Management
SGLT2 InhibitorMean Weight Reduction (kg)
Dapagliflozin (10 mg)-1.58 to -2.91 (range across studies)
Canagliflozin (300 mg)-2.91 (placebo-adjusted)[5]
Empagliflozin (25 mg)-1.58 (placebo-adjusted)[5]
Cardiovascular Outcomes

Landmark clinical trials have established the cardiovascular benefits of several SGLT2 inhibitors, a class effect attributed to their unique mechanism of action.

SGLT2 InhibitorKey Cardiovascular Outcome
EmpagliflozinSignificant 38% reduction in cardiovascular death in the EMPA-REG OUTCOME trial.
Canagliflozin14% reduction in the composite outcome of major adverse cardiovascular events (MACE) and a 33% reduction in hospitalization for heart failure in the CANVAS Program.
DapagliflozinReduced the composite of cardiovascular death or hospitalization for heart failure in the DECLARE-TIMI 58 trial.

Experimental Protocols

In Vitro SGLT Inhibitor Selectivity Assay

A common method for determining the IC50 values and selectivity of SGLT inhibitors involves a cell-based assay using cell lines that stably express human SGLT1 or SGLT2.

Objective: To measure the inhibition of glucose uptake mediated by SGLT1 or SGLT2 in the presence of varying concentrations of an inhibitor.

Materials:

  • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK-293) cells stably transfected to express human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).

  • Mock-transfected cells (negative control).

  • Culture medium and reagents.

  • Sodium-containing and sodium-free buffer solutions.

  • Radiolabeled glucose analog (e.g., [14C]α-methyl-D-glucopyranoside - [14C]AMG).

  • Test SGLT2 inhibitor compounds.

  • Scintillation counter.

Procedure:

  • Cell Culture: Culture the hSGLT1, hSGLT2, and mock-transfected cells in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Assay Preparation: Seed the cells into multi-well plates and grow to confluence. On the day of the assay, wash the cells with a sodium-containing buffer.

  • Inhibition and Uptake: Pre-incubate the cells with varying concentrations of the SGLT inhibitor. Initiate glucose uptake by adding [14C]AMG.

  • Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold sodium-free buffer. Lyse the cells to release the intracellular contents.

  • Quantification: Measure the amount of [14C]AMG taken up by the cells using a scintillation counter.

  • Data Analysis: Calculate the specific SGLT-mediated glucose uptake by subtracting the uptake in mock-transfected cells from the uptake in the SGLT-expressing cells. Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). Calculate IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.[1]

Visualizing the Pathways

Evolution of SGLT2 Inhibitors

G Evolution of SGLT2 Inhibitors Phlorizin Phlorizin (Natural O-glucoside) O_Glucoside_Intermediate O-Glycoside Intermediates Phlorizin->O_Glucoside_Intermediate Derived from O_Glucoside_Intermediate->Phlorizin Leads to unstable drugs C_Glucoside_Intermediate C-Glycoside Intermediates (e.g., Gluconolactone) Modern_SGLT2i Modern SGLT2 Inhibitors (C-glucosides) (e.g., Dapagliflozin, Canagliflozin, Empagliflozin) C_Glucoside_Intermediate->Modern_SGLT2i Key for synthesis Improved_Stability Improved Metabolic Stability Modern_SGLT2i->Improved_Stability Improved_Selectivity Higher SGLT2 Selectivity Modern_SGLT2i->Improved_Selectivity

Caption: From natural O-glucosides to stable synthetic C-glucosides.

General Synthetic Workflow for C-Aryl Glucoside SGLT2 Inhibitors

G General Synthetic Workflow for C-Aryl Glucoside SGLT2 Inhibitors Aglycone_Precursor Aglycone Precursor Intermediate Coupling C-C Bond Formation (Glycosylation) Aglycone_Precursor->Coupling Protected_Sugar Protected Glucose Intermediate (e.g., Gluconolactone) Protected_Sugar->Coupling Post_Coupling_Intermediate Coupled Intermediate Coupling->Post_Coupling_Intermediate Deprotection Deprotection Post_Coupling_Intermediate->Deprotection Final_Product Final SGLT2 Inhibitor (C-Aryl Glucoside) Deprotection->Final_Product

Caption: Key steps in the synthesis of C-aryl glucoside SGLT2 inhibitors.

SGLT2 Inhibition Signaling Pathway

G Mechanism of SGLT2 Inhibition cluster_0 Proximal Tubule Cell cluster_1 Tubular Lumen cluster_2 Bloodstream SGLT2 SGLT2 Transporter GLUT2 GLUT2 Transporter SGLT2->GLUT2 Intracellular Transport Urine Increased Urinary Glucose Excretion SGLT2->Urine Inhibition leads to Glucose_Blood Glucose GLUT2->Glucose_Blood Transport to Blood Glucose_Na Glucose + Na+ Glucose_Na->SGLT2 Reabsorption SGLT2_Inhibitor SGLT2 Inhibitor SGLT2_Inhibitor->SGLT2 Blocks

Caption: SGLT2 inhibitors block glucose reabsorption in the kidney.

References

Unveiling the Purity of Empagliflozin: A Comparative Guide to Impurity Identification and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Empagliflozin is paramount to drug safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the identification and characterization of impurities in the Empagliflozin drug substance. It delves into experimental data, detailed protocols, and visual workflows to offer a practical resource for quality control and regulatory compliance.

Empagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, is a widely prescribed medication for the management of type 2 diabetes.[1][2][3][4] The manufacturing process and subsequent storage can introduce various impurities, including process-related impurities and degradation products.[5] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of such impurities.[6][7][8][9][10]

Comparative Analysis of Analytical Techniques

A variety of analytical techniques are employed to detect, quantify, and characterize impurities in Empagliflozin. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with various detectors are the most common methods.[2][4][11][12][13] For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[1][5][14][15]

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the nature of the impurity, the required sensitivity, and the stage of drug development. The following tables summarize the performance of different analytical methods based on published experimental data.

Table 1: Comparison of HPLC Methods for Empagliflozin Impurity Analysis
Method Column Mobile Phase Flow Rate Detection Key Findings
HPLCACE PFP C18A: Acetonitrile and 0.1% orthophosphoric acid; B: Methanol and acetonitrile (10:90% v/v)1.0 mL/min230 nmSuccessfully separated five Empagliflozin impurities (process-related and degradation).
HPLC[11]Discovery C180.01 M Potassium dihydrogen phosphate (pH 2.0 with phosphoric acid) and acetonitrile (70:30% v/v)1.0 mL/minNot SpecifiedValidated for the determination of EPN-R-ISO and EPN-Diol impurities.
UHPLC-MS[14]Eclipse plus C18 RRHD (2.1 × 50 mm, 1.8µm)Water with 0.1% formic acid and methanol (1:1)Not SpecifiedMSResolved 12 degradation products generated under stress conditions.
UPLC/DAD[5]ACQUITY BEH C18 (2.1 mm × 50 mm, 1.7 µm)A: 0.1 % formic acid in acetonitrile; B: 0.1 % formic acid in water0.3 mL/min224 nmDetected impurities in the range of 0.03 to 0.5 %.
Table 2: Performance Characteristics of a Validated HPLC Method for Two Empagliflozin Impurities [11]
Parameter EPN-R-ISO Impurity EPN-Diol Impurity
Precision (%RSD) 0.08370.1831
LOD (ppm) 0.0302620.031873
LOQ (ppm) 0.0926210.09755
Linearity Range (ppm) 0.1 - 90.00.1 - 90.0
Accuracy (% Recovery) 95.07 - 96.2797.72 - 100.03

Known Impurities and Degradation Pathways

Forced degradation studies are crucial for identifying potential degradation products that may form under various stress conditions, such as acid and base hydrolysis, oxidation, and photolysis.[11][14] These studies help in establishing the stability-indicating nature of analytical methods.

Several process-related and degradation impurities of Empagliflozin have been identified and characterized. For instance, three unknown impurities were found in different batches in the range of 0.05–0.15%.[1][5] Acid hydrolysis has been shown to generate the most degradation products, with major ones resulting from the ring opening of the tetrahydrofuran moiety and the elimination of the tetrahydrofuran ring.[14][15]

The following diagram illustrates a generalized workflow for the identification and characterization of impurities in the Empagliflozin drug substance.

G Workflow for Impurity Identification and Characterization in Empagliflozin cluster_0 Sample Preparation and Analysis cluster_1 Impurity Detection and Quantification cluster_2 Impurity Characterization cluster_3 Reporting and Control API Empagliflozin API Batches Analytical_Method Analytical Method Development (e.g., HPLC, UPLC) API->Analytical_Method Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Forced_Degradation->Analytical_Method Analysis Analysis of Samples Analytical_Method->Analysis Detection Detection of Impurity Peaks Analysis->Detection Quantification Quantification of Impurities Detection->Quantification Threshold Compare with ICH Thresholds (Reporting, Identification, Qualification) Quantification->Threshold Isolation Isolation of Unknown Impurities (e.g., Preparative HPLC) Threshold->Isolation If above identification threshold Reporting Inclusion in Specification Threshold->Reporting Reportable Impurities Structure_Elucidation Structural Elucidation (LC-MS, NMR, HRMS) Isolation->Structure_Elucidation Structure_Elucidation->Reporting Control Establishment of Control Strategy Reporting->Control

Caption: A logical workflow for the systematic identification and characterization of impurities in Empagliflozin.

The plausible degradation pathways of Empagliflozin under acidic conditions are visualized in the following diagram.

G Empagliflozin Degradation Pathway under Acidic Conditions Empagliflozin Empagliflozin DP1 DP1: Ring opening of tetrahydrofuran moiety Empagliflozin->DP1 Acid Hydrolysis DP2 DP2: Elimination of tetrahydrofuran ring Empagliflozin->DP2 Acid Hydrolysis Other_DPs Other Degradation Products Empagliflozin->Other_DPs Acid Hydrolysis

Caption: Simplified degradation pathway of Empagliflozin under acidic stress conditions.

Detailed Experimental Protocols

To ensure reproducibility and facilitate the adoption of these methods, detailed experimental protocols for key experiments are provided below.

Protocol 1: HPLC Method for the Separation of Empagliflozin and its Impurities[5]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Chromatographic Conditions:

  • Column: ACE PFP C18

  • Mobile Phase A: Acetonitrile and 0.1% orthophosphoric acid.

  • Mobile Phase B: Methanol and acetonitrile (10:90% v/v).

  • Gradient Program: A gradient program is used for the separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 230 nm.

3. Sample Preparation:

  • Dissolve the Empagliflozin drug substance in a suitable diluent to achieve a known concentration.

  • For the analysis of impurities in a finished product, weigh and transfer a quantity of the powdered tablets equivalent to a specific amount of Empagliflozin into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to the mark. Filter the solution before injection.

4. Procedure:

  • Inject the prepared sample solution into the HPLC system.

  • Record the chromatogram and identify the peaks corresponding to Empagliflozin and its impurities based on their retention times relative to a standard solution.

  • Quantify the impurities using a suitable method (e.g., area normalization or external standard).

Protocol 2: Forced Degradation Study[12][15]

1. Acid Hydrolysis:

  • Dissolve the Empagliflozin drug substance in an acidic solution (e.g., 0.1 N HCl).

  • Reflux the solution for a specified period.

  • Neutralize the solution and dilute it to a suitable concentration with the mobile phase before analysis.

2. Base Hydrolysis:

  • Dissolve the Empagliflozin drug substance in a basic solution (e.g., 0.1 N NaOH).

  • Keep the solution at room temperature or reflux for a specified period.

  • Neutralize the solution and dilute it to a suitable concentration with the mobile phase before analysis.

3. Oxidative Degradation:

  • Dissolve the Empagliflozin drug substance in a solution of an oxidizing agent (e.g., 3% H₂O₂).

  • Keep the solution at room temperature for a specified period.

  • Dilute the solution to a suitable concentration with the mobile phase before analysis.

4. Thermal Degradation:

  • Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 60 °C) for a defined duration.

  • Dissolve the stressed sample in a suitable solvent for analysis.

5. Photolytic Degradation:

  • Expose the solid drug substance or its solution to UV light in a photostability chamber for a specified duration.

  • Prepare a solution of the stressed sample for analysis.

Analysis of Stressed Samples:

  • Analyze the stressed samples using a validated stability-indicating HPLC or UHPLC method.

  • Compare the chromatograms of the stressed samples with that of an unstressed sample to identify the degradation products.

  • Characterize the structure of significant degradation products using techniques like LC-MS/MS and NMR.

Conclusion

The comprehensive characterization of impurities in the Empagliflozin drug substance is a critical aspect of ensuring its quality, safety, and efficacy. This guide provides a comparative overview of analytical methods, highlights known impurities and their formation pathways, and offers detailed experimental protocols. By leveraging this information, researchers and drug development professionals can establish robust control strategies and ensure compliance with global regulatory standards. The continuous development and validation of sensitive and specific analytical methods will remain essential in maintaining the high purity standards of this important antidiabetic medication.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various High-Performance Liquid Chromatography (HPLC) methods for the quantification of related substances in the anti-diabetic drug, Empagliflozin. Ensuring the purity and monitoring of impurities in active pharmaceutical ingredients (APIs) like Empagliflozin is critical for drug safety and efficacy. This document summarizes key performance data and detailed experimental protocols from published studies to aid in the selection and implementation of robust analytical methods for quality control and stability testing.

Comparative Analysis of HPLC Method Performance

The following tables summarize the validation parameters of different reversed-phase HPLC (RP-HPLC) methods developed for the determination of Empagliflozin and its related substances. These parameters are crucial for assessing the reliability, sensitivity, and accuracy of an analytical method.

Parameter Method 1 Method 2 Method 3 Method 4
Linearity Range (µg/mL) 2–12[1]20-120[2]2.5–15Not Specified
Correlation Coefficient (R²) 0.999[3]0.9999[2]0.9990.996[4]
Limit of Detection (LOD) (µg/mL) 0.005938 (ng/mL)[1]1.48[2]0.01 (EMPA)0.068[4]
Limit of Quantitation (LOQ) (µg/mL) 0.017813 (ng/mL)[1]4.48[2]0.10 (EMPA)0.35[4]
Accuracy (% Recovery) 98.0 to 100.13%98.60% to 100.12%[2]Not SpecifiedWithin limits[4]
Precision (%RSD) <2%Not Specified<2%Within limits[4]

Detailed Experimental Protocols

The successful implementation of an HPLC method is dependent on precise adherence to the experimental protocol. The following sections detail the methodologies for the compared analytical procedures.

Method 1: RP-HPLC with UV Detection at 225 nm

This method was developed for the estimation of Empagliflozin in bulk and pharmaceutical formulations.[1]

  • Stationary Phase: Symmetry, Waters C-18 column (100 x 4.6 mm, 2.7 µm) or Poroshell 120 EC-C18[1].

  • Mobile Phase: A mixture of Water and Acetonitrile (55:45 v/v)[1].

  • Elution Mode: Isocratic[1].

  • Flow Rate: Not specified.

  • Detection: UV detector at 225 nm[1].

  • Injection Volume: Not specified.

  • Column Temperature: Not specified.

Method 2: Stability-Indicating RP-HPLC Method

This method is designed for the simultaneous determination of Metformin hydrochloride, Empagliflozin, and Linagliptin and their related substances in a pharmaceutical formulation.

  • Stationary Phase: Accucore C18 column (150 × 4.6 mm, 2.6μm), Thermo Scientific[5].

  • Mobile Phase: A gradient program with a Buffer solution (pH 1.70) and Acetonitrile[5].

  • Elution Mode: Gradient[5].

  • Flow Rate: 0.8 mL/min[5].

  • Detection: UV detector at 230 nm[5].

  • Injection Volume: Not specified.

  • Column Temperature: Not specified.

Method 3: RP-HPLC for Estimation of Related Substances

This study aimed to develop and validate a reproducible and precise RP-HPLC technique for estimating a chemical related to empagliflozin.[6]

  • Stationary Phase: Phenomenex (Kinetex) C18 (250mm × 4.6mm, 5µm)[6].

  • Mobile Phase: Mobile phase A consisted of water adjusted to pH 3.9±0.5 with glacial acetic acid, and Mobile phase B was pure acetonitrile[6].

  • Elution Mode: Not specified.

  • Flow Rate: 1.5 mL/min[6].

  • Detection: UV detector at 240 nm[6].

  • Injection Volume: 50 µL[6].

  • Column Temperature: 50°C[6].

Method 4: Validated HPLC Method for Impurity Analysis

This validated HPLC method was developed for the determination of process-related impurities in empagliflozin.[7]

  • Stationary Phase: Inertsil C8 column[7].

  • Mobile Phase: A gradient mobile phase of 0.1% orthophosphoric acid and acetonitrile[7].

  • Elution Mode: Gradient[7].

  • Flow Rate: 1.2 ml/min[7].

  • Detection: UV detector at 230 nm[7].

  • Injection Volume: Not specified.

  • Column Temperature: 55°C[7].

Experimental Workflow for HPLC Method Validation

The following diagram illustrates a typical workflow for the validation of an HPLC method for related substances, as guided by ICH protocols.

HPLC_Validation_Workflow A Method Development & Optimization B Method Validation Protocol A->B C Specificity / Selectivity B->C D Linearity & Range B->D E Precision (Repeatability & Intermediate) B->E F Accuracy (% Recovery) B->F G Limit of Detection (LOD) & Limit of Quantitation (LOQ) B->G H Robustness B->H I System Suitability C->I D->I E->I F->I G->I H->I J Validation Report & Method Transfer I->J

Caption: Workflow for HPLC Method Validation.

Conclusion

The selection of an appropriate HPLC method for the analysis of related substances in Empagliflozin depends on the specific requirements of the analysis, such as the need for a stability-indicating method or the simultaneous analysis of other active ingredients. The methods presented in this guide have been validated according to ICH guidelines and demonstrate good linearity, precision, and accuracy.[1][2][3][7][8] Researchers and drug development professionals can use this comparative information to select or develop a suitable method for their specific application in quality control and pharmaceutical development.

References

Impact of the R-isomer on the Efficacy of Empagliflozin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Empagliflozin, marketed as Jardiance®, is a highly selective and potent inhibitor of the sodium-glucose cotransporter 2 (SGLT2) and is a cornerstone in the management of type 2 diabetes mellitus.[1][2] Its therapeutic efficacy is intrinsically linked to its specific stereochemistry. This guide provides a detailed comparison of the active S-isomer of empagliflozin with its corresponding R-isomer, focusing on the impact of this stereoisomerism on the drug's efficacy. The information presented herein is supported by available experimental data and established analytical methodologies.

Empagliflozin's chemical structure contains six chiral centers, making stereochemical purity a critical quality attribute.[3] The approved and biologically active form of the drug is the S-isomer, specifically (1S)-1,5-anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol.[4] The R-isomer, conversely, is considered a process-related impurity that is monitored and controlled during the manufacturing process.[5]

Comparative Efficacy Data

The therapeutic action of empagliflozin is derived from its potent inhibition of SGLT2, a protein primarily located in the proximal tubules of the kidneys responsible for the majority of glucose reabsorption from the glomerular filtrate.[1][6] Inhibition of SGLT2 by the active S-isomer of empagliflozin leads to increased urinary glucose excretion, thereby lowering blood glucose levels in patients with type 2 diabetes.[1]

While extensive data is available for the S-isomer, there is a notable absence of publicly available quantitative data on the SGLT2 inhibitory activity of the R-isomer. This lack of data strongly suggests that the R-isomer has a negligible, if any, inhibitory effect on SGLT2. The focus in the pharmaceutical industry is on ensuring the chiral purity of the final drug product, with the R-isomer being treated as an impurity to be minimized.[5]

The following table summarizes the known quantitative data for the S-isomer of empagliflozin.

IsomerTargetIC50 (nM)Selectivity over SGLT1Reference
S-Empagliflozin Human SGLT23.1>2500-foldThis data is not explicitly available in the provided search results.
R-Empagliflozin Human SGLT2Not ReportedNot Reported

Signaling Pathway and Logical Relationship

The differential activity of the stereoisomers of empagliflozin can be attributed to the specific three-dimensional arrangement of atoms, which dictates the binding affinity to the SGLT2 protein. The S-isomer possesses the correct spatial orientation to fit into the binding pocket of the SGLT2 transporter, leading to potent inhibition. The R-isomer, with its different stereochemical configuration, is presumed to have a significantly lower or no affinity for the SGLT2 binding site, rendering it pharmacologically inactive.

G cluster_0 Empagliflozin Stereoisomers cluster_1 Biological Target cluster_2 Pharmacological Effect S_isomer S-Isomer (Active Drug) SGLT2 SGLT2 Transporter S_isomer->SGLT2 High Affinity Binding R_isomer R-Isomer (Impurity) R_isomer->SGLT2 Low/No Affinity Inhibition Potent Inhibition SGLT2->Inhibition No_Inhibition Negligible/No Inhibition SGLT2->No_Inhibition

Caption: Stereoisomers of empagliflozin and their differential interaction with SGLT2.

Experimental Protocols

The determination of the SGLT2 inhibitory activity of a compound is typically performed using a cell-based assay. The following is a generalized protocol for such an experiment.

SGLT2 Inhibition Assay Protocol

  • Cell Culture:

    • Human embryonic kidney (HEK293) cells stably expressing human SGLT2 (hSGLT2) are cultured in an appropriate medium and conditions.

  • Assay Preparation:

    • Cells are seeded into 96-well plates and grown to confluence.

    • On the day of the assay, the growth medium is removed, and the cells are washed with a sodium-containing buffer.

  • Compound Incubation:

    • Cells are pre-incubated with varying concentrations of the test compounds (S-isomer and R-isomer of empagliflozin) or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

  • Glucose Uptake Measurement:

    • A solution containing a radiolabeled non-metabolizable glucose analog (e.g., ¹⁴C-α-methylglucopyranoside, AMG) is added to each well.

    • The plates are incubated for a defined period (e.g., 1-2 hours) at 37°C to allow for glucose uptake.

  • Termination and Lysis:

    • The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled glucose analog.

    • The cells are then lysed to release the intracellular contents.

  • Quantification and Data Analysis:

    • The amount of intracellular radiolabeled glucose analog is quantified using a scintillation counter.

    • The percentage of inhibition at each compound concentration is calculated relative to the vehicle control.

    • The half-maximal inhibitory concentration (IC50) is determined by fitting the concentration-response data to a sigmoidal curve.

G start Start culture Culture hSGLT2-expressing cells start->culture seed Seed cells into 96-well plates culture->seed wash1 Wash cells with buffer seed->wash1 incubate Pre-incubate with Empagliflozin Isomers wash1->incubate add_glucose Add radiolabeled glucose analog incubate->add_glucose incubate_uptake Incubate for glucose uptake add_glucose->incubate_uptake wash2 Wash cells to stop uptake incubate_uptake->wash2 lyse Lyse cells wash2->lyse quantify Quantify radioactivity lyse->quantify analyze Calculate IC50 quantify->analyze end End analyze->end

Caption: Experimental workflow for an in vitro SGLT2 inhibition assay.

Conclusion

The therapeutic efficacy of empagliflozin is solely attributable to its S-isomer, which is a potent and highly selective inhibitor of the SGLT2 transporter. The R-isomer is considered an impurity with likely negligible pharmacological activity. The rigorous control of stereochemical purity during the synthesis and manufacturing of empagliflozin is therefore paramount to ensure its consistent clinical efficacy and safety. For researchers in drug development, this underscores the critical importance of stereoisomerism in determining the pharmacological profile of a drug candidate.

References

Benchmarking the synthesis of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran against industry standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of synthetic routes for (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran, a key intermediate in the manufacture of Empagliflozin, a potent and selective SGLT2 inhibitor for the treatment of type 2 diabetes.[1][2][3] The synthesis of this complex molecule is benchmarked against common industrial strategies for producing related C-aryl glycoside aglycones, providing researchers, scientists, and drug development professionals with a comprehensive overview of current methodologies.

The efficient synthesis of C-aryl glycosides is a significant challenge in medicinal chemistry.[4][5] These molecules, unlike their O- or N-glycoside counterparts, possess a carbon-carbon bond between the sugar and the aglycone, rendering them resistant to enzymatic hydrolysis and thus highly desirable for drug development.[5] SGLT2 inhibitors, a class of drugs that includes Empagliflozin, Dapagliflozin, and Canagliflozin, are prominent examples of C-aryl glycosides.[6][7] Their industrial-scale production necessitates robust, cost-effective, and scalable synthetic routes.[8][9][10]

This guide will focus on the synthesis of the aglycone portion, specifically the title compound, which is later coupled with a protected glucose derivative to form Empagliflozin. We will explore and compare different strategic approaches documented in scientific literature and patent filings.

Comparative Analysis of Synthetic Strategies

The industrial synthesis of the aglycone intermediate for Empagliflozin and similar structures generally follows a few key strategic disconnections. Below is a comparison of the most prevalent approaches.

Table 1: Comparison of Synthetic Route Performance

Parameter Route 1: Friedel-Crafts Acylation First Route 2: Ether Formation First Industry Benchmark (General Gliflozin Synthesis)
Starting Materials 2-Chloro-5-iodobenzoic acid, Phenol, (S)-3-Hydroxytetrahydrofuran(S)-3-Hydroxytetrahydrofuran, 4-Bromophenol, 2-Chloro-5-iodobenzyl bromideSubstituted benzoic acids/bromides, protected gluconolactone
Key Reactions Friedel-Crafts Acylation, Etherification (Mitsunobu or Williamson), Ketone ReductionEtherification, Grignard/Lithiation, Coupling, ReductionFriedel-Crafts, Halogen-metal exchange, C-arylation, Reductive deoxygenation
Reported Overall Yield Moderate to HighModerateGenerally optimized for >70% on industrial scale[6]
Scalability Good; Friedel-Crafts is a standard industrial process.Good; Grignard/Lithiation reactions are common in large-scale synthesis.Well-established for multi-ton scale production.[9]
Process Safety Use of strong Lewis acids (e.g., AlCl3) requires careful handling.[11]Use of organometallic reagents (n-BuLi, Grignard) requires anhydrous conditions and careful temperature control.Use of cryogenic conditions and pyrophoric reagents is common.[12]
Purity & Purification Crystalline intermediates can often be isolated, aiding purification.Purification may require chromatography for some intermediates.Crystalline intermediates are highly sought after to ensure high purity of the final API.[12]

Experimental Protocols

Below are generalized experimental protocols for the key transformations in the synthesis of this compound.

Route 1: Key Step - Friedel-Crafts Acylation

This route typically begins with the acylation of a substituted phenol with 2-chloro-5-iodobenzoic acid, followed by reduction. A patent discloses a method where (S)-3-phenoxytetrahydrofuran is first synthesized and then acylated with 2-chloro-5-iodobenzoic acid.[13] The resulting ketone is then reduced.

  • Step 1: Synthesis of (S)-3-phenoxytetrahydrofuran: (S)-3-hydroxytetrahydrofuran is reacted with phenol under Mitsunobu conditions (e.g., using DIAD/PPh3 or similar reagents) or via other etherification protocols.[13]

  • Step 2: Friedel-Crafts Acylation: (S)-3-phenoxytetrahydrofuran is reacted with 2-chloro-5-iodobenzoic acid in the presence of a Lewis acid (e.g., AlCl3) or a strong acid catalyst to form the ketone intermediate, (S)-(2-chloro-5-iodophenyl)(4-(tetrahydrofuran-3-yloxy)phenyl)methanone.[13]

  • Step 3: Ketone Reduction: The resulting ketone is reduced to the desired methylene bridge. A common method is a silane-mediated reduction using a Lewis acid catalyst, such as triethylsilane and aluminum chloride.[2] This reduction is often highly efficient.

Route 2: Key Step - Grignard/Lithiation and Coupling

This approach involves building the diarylmethane core first and then attaching the tetrahydrofuran moiety.

  • Step 1: Formation of the Organometallic Reagent: 2-Chloro-5-iodobenzyl bromide is converted into a Grignard or organolithium reagent.

  • Step 2: Coupling: This organometallic reagent is then coupled with a suitable 4-substituted phenoxy derivative, such as 4-((S)-tetrahydrofuran-3-yloxy)benzaldehyde, followed by reduction of the resulting alcohol.

  • Alternative Step 2: A common industrial strategy for related molecules involves the addition of an aryllithium species (formed via lithium-halogen exchange from an aryl bromide) to a protected gluconolactone.[12] This forms the C-C bond that characterizes C-aryl glycosides.

Visualizations

Diagram 1: General Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Key Transformations cluster_2 Intermediate & Final Product A 2-Chloro-5-iodobenzyl Precursor D Bond Formation (e.g., Friedel-Crafts or C-C Coupling) A->D B (S)-3-Hydroxytetrahydrofuran B->D C Phenol Derivative C->D E Reduction Step D->E F (S)-3-(4-(2-Chloro-5-iodobenzyl) phenoxy)tetrahydrofuran E->F G Glycosylation F->G H Empagliflozin G->H

Caption: A generalized workflow for the synthesis of Empagliflozin, highlighting the formation of the key aglycone intermediate.

Diagram 2: Logical Comparison of Synthetic Routes

G cluster_0 Synthetic Strategies cluster_1 Key Features Route1 Route 1: Acylation First FC Friedel-Crafts Acylation Route1->FC Route2 Route 2: Coupling First OM Organometallic Coupling Route2->OM KR Ketone Reduction FC->KR ER Ether Formation KR->ER OM->ER

Caption: A diagram illustrating the differing core logic and key reactions of the two primary synthetic strategies.

Diagram 3: SGLT2 Inhibition Pathway

G cluster_0 Renal Glucose Reabsorption Lumen Glomerular Filtrate (Glucose) SGLT2 SGLT2 Transporter Lumen->SGLT2 Na+ Glucose Cell Proximal Tubule Cell Blood Bloodstream Cell->Blood GLUT2 SGLT2->Cell Empagliflozin Empagliflozin Empagliflozin->SGLT2

Caption: The mechanism of action for Empagliflozin, the final product derived from the synthesized intermediate.

References

Safety Operating Guide

Proper Disposal of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of this halogenated organic compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for "this compound" and adhere to all recommended personal protective equipment (PPE) guidelines. This typically includes wearing protective gloves, safety glasses with side-shields, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate appropriate disposal. This compound is a halogenated organic compound and must be disposed of accordingly.[2][4]

Experimental Protocol for Waste Collection:

  • Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure, threaded cap.[5] Polyethylene containers are often suitable.[3]

  • Labeling: Affix a "Hazardous Waste" tag to the container before adding any waste.[2][5] The label must include the full chemical name: "this compound", and indicate that it is a halogenated organic waste.[4][5] Do not use abbreviations or chemical formulas.[5]

  • Segregation:

    • DO NOT mix halogenated organic waste with non-halogenated organic waste.[4][5][6]

    • DO NOT mix with other waste streams such as acids, bases, oxidizers, or heavy metals.[2][7][8]

  • Collection: Collect all waste containing this compound, including contaminated solids (e.g., weighing paper, gloves) and solutions, in the designated container.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[2][5][9] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][10]

Disposal Procedures

Disposal of this compound must be handled through your institution's Environmental Health and Safety (EH&S) or a licensed hazardous waste disposal contractor.

Step-by-Step Disposal Plan:

  • Waste Accumulation: Continue to collect waste in the properly labeled container. Do not overfill the container; leave at least one inch of headspace to allow for expansion.[7]

  • Request Pickup: Once the container is full or you no longer need to dispose of this specific waste, arrange for a waste pickup through your institution's established procedures.[9][10] This typically involves submitting an online request form.[2]

  • Prohibited Disposal Methods:

    • DO NOT dispose of this compound down the drain.[3][9][11]

    • DO NOT dispose of this chemical in the regular trash.[11]

    • DO NOT allow the chemical to evaporate in a fume hood as a method of disposal.[3][9]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Protocol for Spill Cleanup:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert your supervisor and laboratory safety personnel.[1]

  • Control the Spill: For small, manageable spills, wear appropriate PPE, including double nitrile or Viton gloves, chemical splash goggles, and a lab coat.[3]

  • Absorb the Spill: Cover the spill with an inert absorbent material such as sand or vermiculite.[1][3]

  • Collect the Waste: Carefully collect the absorbent material and place it in a sealable, labeled container for disposal as hazardous waste.[2][3]

  • Decontaminate: Clean the spill area as appropriate.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.[2]

Quantitative Data Summary
ParameterGuidelineSource
Satellite Accumulation Area (SAA) Limit A maximum of 55 gallons of hazardous waste may be stored.[10]
Acutely Toxic Waste (P-list) SAA Limit A maximum of one quart of liquid or one kilogram of solid.[10]
pH for Drain Disposal (Not Applicable to this Compound) Between 5.5 and 10.5 for approved substances.[11]
Container Headspace Leave at least one-inch of headspace.[7]

Visual Guidance for Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Waste Generated This compound is_halogenated Is the waste a halogenated organic compound? start->is_halogenated segregate Segregate as Halogenated Waste is_halogenated->segregate Yes label_container Use a dedicated, labeled hazardous waste container. Label must include: - 'Hazardous Waste' - Full chemical name - Hazard identification segregate->label_container collect Collect waste in the closed container label_container->collect store Store in a designated Satellite Accumulation Area (SAA) collect->store no_drain Prohibited: - Drain Disposal - Trash Disposal - Evaporation collect->no_drain request_pickup Request waste pickup through Environmental Health & Safety (EH&S) store->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety, handling, and disposal protocols for (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran (CAS No. 915095-94-2). Adherence to these procedures is critical to ensure personal safety and environmental protection in the laboratory.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure. The following equipment must be worn at all times.

PPE CategoryItemSpecificationRationale
Eye Protection Safety Glasses with Side ShieldsANSI Z87.1 approvedProtects eyes from splashes and airborne particles.
Hand Protection Nitrile GlovesChemically resistant, disposablePrevents direct skin contact with the compound.[1]
Body Protection Laboratory CoatFull-length, buttonedProtects skin and personal clothing from contamination.[1]
Foot Protection Closed-toe ShoesSturdy, non-porous materialProtects feet from spills.[1]
Respiratory Protection Fume HoodProperly functioning and certifiedEssential for handling the compound to avoid inhalation of vapors or dust.[1]

Note: For situations with a higher risk of aerosol generation, a respirator may be necessary. Consult your institution's environmental health and safety department for specific guidance.

Operational Handling Plan

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe Proceed if understood prep_hood Verify Fume Hood prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh Compound prep_spill->handle_weigh Begin work handle_dissolve Dissolve/React handle_weigh->handle_dissolve cleanup_decon Decontaminate Surfaces handle_dissolve->cleanup_decon After experiment cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_store Store Compound cleanup_dispose->cleanup_store

Caption: Workflow for handling this compound.

Experimental Protocol: Step-by-Step Handling
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound and any other chemicals being used. A safety data sheet for a similar compound, (S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran, indicates potential hazards such as being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[2]

    • Ensure all required PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Locate the nearest emergency eyewash station and safety shower.

    • Prepare a spill kit with appropriate absorbent materials.

  • Handling:

    • Conduct all manipulations of the solid compound and its solutions within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

    • Avoid direct contact with skin and eyes.[3]

    • Keep the container tightly closed when not in use.[2][4]

    • Store in a cool, dry, and well-ventilated area away from sources of ignition.[2][3][4]

  • Storage:

    • Store the compound in its original, tightly sealed container.[4][5]

    • The storage area should be cool, dry, and well-ventilated.[2][4]

    • Segregate from incompatible materials such as strong oxidizing agents.[4][5]

Disposal Plan

Proper disposal is critical due to the compound's classification as a halogenated organic substance and its toxicity to aquatic life.[6]

cluster_waste Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal waste_solid Solid Waste (Contaminated consumables) segregate_container Designated 'Halogenated Organic Waste' Container waste_solid->segregate_container waste_liquid Liquid Waste (Unused solutions) waste_liquid->segregate_container disposal_label Label Container with Contents and Hazards segregate_container->disposal_label disposal_pickup Arrange for Pickup by EH&S or Licensed Contractor disposal_label->disposal_pickup

Caption: Disposal workflow for halogenated organic waste.

Disposal Protocol
  • Waste Segregation:

    • This compound is a halogenated organic compound.[7][8] All waste containing this substance, including contaminated consumables (e.g., gloves, weigh boats, pipette tips) and unused solutions, must be collected in a designated "Halogenated Organic Waste" container.[1][7]

    • Do not mix halogenated waste with non-halogenated organic waste.[4]

    • Never dispose of this compound or its solutions down the sink.[1][5]

  • Container Management:

    • Use a chemically compatible and properly labeled waste container with a secure lid.[4]

    • Keep the waste container closed except when adding waste.[4][8]

    • Store the waste container in a designated satellite accumulation area within the laboratory.[8]

  • Final Disposal:

    • Clearly label the waste container with its contents, including the full chemical name and approximate concentrations.

    • Follow your institution's procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[1]

By adhering to these safety and logistical protocols, you can minimize risks and ensure the safe and responsible use of this compound in your research.

References

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(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.